4-(6-methoxypyridin-3-yl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWSADQKNXINOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405445 | |
| Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219671-80-4 | |
| Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical characteristics of 4-(6-methoxypyridin-3-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(6-methoxypyridin-3-yl)benzoic acid
Abstract: This document provides a comprehensive technical overview of the essential physicochemical properties of this compound, a key heterocyclic building block in contemporary drug discovery and materials science. This guide moves beyond a simple data sheet, offering a detailed exploration of the molecule's structural, thermal, and solubility characteristics. By integrating established analytical protocols with the underlying scientific rationale, this whitepaper serves as a practical and authoritative resource for researchers, analytical chemists, and formulation scientists. We will detail the necessary experimental workflows, from initial structural confirmation to stability assessment, providing a self-validating framework for characterization.
Introduction: A Molecule of Bipartite Functionality
This compound is a bifunctional organic compound featuring a rigid biphenyl-like core, where one phenyl ring is replaced by a methoxy-substituted pyridine heterocycle. This unique architecture, combining a carboxylic acid group—a potent hydrogen bond donor and acceptor—with the distinct electronic and hydrogen bonding capabilities of a pyridine ring, imparts a specific set of physicochemical properties. These characteristics are fundamental to its behavior in biological systems and material matrices, governing aspects from molecular recognition and crystal packing to solubility and bioavailability. A thorough understanding of these properties is a prerequisite for its successful application in any research or development endeavor.
Core Chemical Identity
A precise definition of the molecule's identity is the foundation of all subsequent analysis.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 219671-80-4 |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Canonical SMILES | COC1=CC=C(C=N1)C2=CC=C(C=C2)C(=O)O |
| InChI Key | FBOZXYHYGIHFNZ-UHFFFAOYSA-N |
Structural Elucidation and Spectroscopic Fingerprinting
Confirming the molecular structure and purity is the first critical step in any characterization workflow. Spectroscopic methods provide a non-destructive "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the gold standard for unambiguous structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
-
¹H NMR: The proton spectrum is expected to be highly informative. Key signals would include distinct aromatic protons on both the pyridine and benzene rings, with coupling patterns (doublets, triplets, or doublets of doublets) revealing their substitution patterns. A sharp singlet around 3.8-4.0 ppm would be characteristic of the methoxy (-OCH₃) group protons. The carboxylic acid proton (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon spectrum complements the proton data, showing discrete signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found in the 165-175 ppm region. Aromatic carbons would appear between 110-160 ppm, and the methoxy carbon signal would be expected around 55-60 ppm.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.[1][2]
-
Expected Absorptions:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[3]
-
C-H Stretch (Aromatic): Sharp signals typically appearing just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[3]
-
C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic and pyridine rings.[3]
-
C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ range are expected for the C-O bonds of the carboxylic acid and methoxy ether group.[3]
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the molecular formula. The fragmentation pattern can also offer further structural insights.
Core Physicochemical Properties
These intrinsic properties dictate the molecule's behavior and are critical inputs for computational modeling, formulation design, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction.
-
Physical Appearance: A colorless or white crystalline solid.[4][5]
-
Melting Point: The melting point is a crucial indicator of purity and crystal lattice energy. Benzoic acid itself has a sharp melting point of 122 °C.[6][7] For this compound, a sharp, well-defined melting point is expected for a pure sample. Differential Scanning Calorimetry (DSC) is the preferred method for an accurate determination.
-
Solubility: The molecule's dual nature—a polar, ionizable carboxylic acid and a large, relatively nonpolar aromatic system—predicts a strong pH-dependence on its aqueous solubility.
-
Aqueous Media: Low intrinsic solubility is expected in neutral water. Solubility will increase significantly in alkaline conditions (pH > pKa) as the carboxylic acid deprotonates to form the more soluble carboxylate salt.
-
Organic Solvents: Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.
-
-
Acidity (pKa): The pKa value is a quantitative measure of the acidity of the carboxylic acid group. For benzoic acid, the pKa is approximately 4.2.[6][8][9] The presence of the electron-donating methoxy group and the pyridine ring may slightly alter this value, but it is expected to remain in a similar range. This parameter is critical for predicting the molecule's ionization state at physiological pH (7.4), which profoundly impacts membrane permeability and receptor binding.
Standardized Characterization Protocols
The following section details the workflows and step-by-step methodologies for determining the key physicochemical parameters discussed.
Overall Physicochemical Characterization Workflow
This diagram outlines a logical sequence for a comprehensive characterization of a new batch of the compound.
Caption: A logical workflow for the comprehensive physicochemical analysis of the target compound.
Protocol: Melting Point Determination by DSC
Rationale: DSC offers superior accuracy over visual methods by quantifying the heat energy absorbed during the phase transition, providing both a melting point and enthalpy of fusion.
-
Calibration: Calibrate the DSC instrument using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried compound into a Tzero aluminum pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation. Prepare an identical empty pan as a reference.
-
Thermal Program: Place both pans in the DSC cell. Equilibrate at 25 °C. Ramp the temperature at a rate of 10 °C/min up to a temperature approximately 30 °C above the expected melting point.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic event on the resulting thermogram.
Protocol: pH-Dependent Solubility Profiling
Rationale: This assay quantifies solubility across a physiologically relevant pH range, which is essential for predicting oral absorption and guiding formulation development.
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) at pH values of 2.0, 4.5, 6.8, 7.4, and 9.0.
-
Sample Incubation: Add an excess amount of the solid compound (e.g., 5 mg) to 1 mL of each buffer in duplicate vials.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the suspensions at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated, stability-indicating HPLC-UV method against a standard curve.[1]
Stability Profile: A Regulatory and Practical Necessity
Assessing the chemical stability of a drug candidate is a critical, non-negotiable step in development.[10][11][12] Stability studies determine the shelf-life and appropriate storage conditions by evaluating the effect of environmental factors on the quality of the substance.[13]
-
Solid-State Stability: This involves exposing the solid material to stressed conditions of heat (e.g., 40 °C) and humidity (e.g., 75% RH) for extended periods.[11][14] Samples are pulled at defined time points (e.g., 0, 3, 6 months) and assayed for purity by a stability-indicating HPLC method to detect and quantify any degradants.[13]
-
Solution Stability: The stability in various solvents and pH buffers is determined to ensure the integrity of the compound during in vitro assays and to inform potential liquid formulations. Samples in solution are stored under specified conditions and analyzed at intervals to monitor for degradation.
Conclusion
This compound possesses a defined set of physicochemical characteristics derived from its unique molecular structure. The presence of both acidic and basic centers, coupled with its aromatic framework, results in distinct spectroscopic, thermal, and solubility profiles. The experimental methodologies detailed in this guide provide a robust framework for the systematic and accurate characterization of this compound. This foundational data is indispensable for any researcher aiming to leverage this molecule in drug discovery, medicinal chemistry, or materials science, enabling informed decisions and accelerating the development timeline.
References
- Pharmaceutical Technology. (2019, October 2).
-
StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]
- LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
-
PubChem. (n.d.). 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]
- Argen. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?.
- Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products.
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]
-
Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2023, June 2).
-
FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Retrieved from [Link]
- Chemistry Research Journal. (2023).
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Retrieved from [Link]
- The Royal Society of Chemistry. (2012). Supplementary data for - The Royal Society of Chemistry.
-
NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic Acid. Retrieved from [Link]
-
PubChem. (2024, January 3). 2-Chloro-4-(6-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-(6-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0218187). Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, phenyl ester. Retrieved from [Link]
- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-(2-methoxypyridin-3-yl)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. Retrieved from [Link]
- ACS, Organic Division. (2022, April 7).
Sources
- 1. filab.fr [filab.fr]
- 2. chemrj.org [chemrj.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid | 65-85-0 [chemicalbook.com]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]
- 8. global.oup.com [global.oup.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. pharmtech.com [pharmtech.com]
- 11. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. japsonline.com [japsonline.com]
- 14. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
A Technical Guide to 4-(6-Methoxypyridin-3-yl)benzoic acid: Structure, Synthesis, and Applications
Prepared for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(6-Methoxypyridin-3-yl)benzoic acid is a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzoic acid moiety linked to a methoxypyridine ring, makes it a versatile heterocyclic building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, a detailed synthesis protocol via Suzuki-Miyaura cross-coupling, and its established applications, particularly in the development of kinase inhibitors for targeted therapies.
Molecular Structure and Nomenclature
The fundamental identity of a chemical compound lies in its structure and internationally recognized name. This section details the precise arrangement of atoms and the systematic naming convention for this compound.
IUPAC Name
The formal name for the compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This name precisely describes the connectivity of the molecule: a benzoic acid core substituted at its 4-position by a 6-methoxypyridine ring, which is itself attached at its 3-position.
Chemical Structure
The molecule consists of two primary aromatic systems linked by a carbon-carbon single bond:
-
Benzoic Acid Moiety : A benzene ring substituted with a carboxylic acid group (-COOH).[1][2]
-
6-Methoxypyridine Moiety : A pyridine ring substituted with a methoxy group (-OCH₃) at the 6-position.
The linkage occurs between the C4 of the benzoic acid ring and the C3 of the pyridine ring.
Caption: Core components of this compound.
Physicochemical Properties
A summary of the key computed and experimental properties provides essential data for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | PubChem |
| Molecular Weight | 229.23 g/mol | PubChem |
| CAS Number | 955366-03-3 | Various Suppliers |
| Appearance | White to off-white solid | Typical |
| Hydrogen Bond Donors | 1 (from -COOH) | PubChem |
| Hydrogen Bond Acceptors | 4 (N in pyridine, 2 O in -COOH, O in -OCH₃) | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Purification
The construction of the C-C bond between the two aromatic rings is the critical step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method, valued for its high yields and tolerance of various functional groups.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
Causality of Experimental Choice: The Suzuki reaction is chosen for its robustness and proven success in creating biaryl linkages. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For this synthesis, we couple a pyridine-based halide with a benzoic acid-derived boronic acid (or its ester). The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes a two-step synthesis starting from 5-bromo-2-methoxypyridine and (4-(methoxycarbonyl)phenyl)boronic acid, followed by hydrolysis.
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 4-(6-methoxypyridin-3-yl)benzoate
-
Reactant Setup: To a flame-dried round-bottom flask, add 5-bromo-2-methoxypyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add an inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Reaction Execution: Purge the flask with an inert gas (Nitrogen or Argon) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting halide is consumed (typically 4-12 hours).
-
Work-up and Isolation: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude methyl ester from the previous step in a suitable solvent mixture, such as methanol or THF and water.
-
Base Addition: Add an excess of a strong base, like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-5.0 eq).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the hydrolysis is complete (monitored by TLC).
-
Acidification and Isolation: Cool the mixture in an ice bath and carefully acidify with an aqueous acid (e.g., 1M HCl) until the pH is approximately 3-4. The desired carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent like ethanol/water or purified by column chromatography. Dry the final product under vacuum.
Spectroscopic Characterization
Structural confirmation and purity assessment are achieved through standard spectroscopic methods. The following table summarizes the expected data.
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on both rings. A singlet around δ 3.9-4.0 ppm for the methoxy (-OCH₃) protons. A broad singlet at high chemical shift (>12 ppm) for the carboxylic acid proton. |
| ¹³C NMR | Signals for aromatic carbons (δ 110-165 ppm), a peak for the methoxy carbon (~δ 55 ppm), and a peak for the carbonyl carbon of the carboxylic acid (~δ 167-170 ppm). |
| Mass Spec (ESI) | Expected [M+H]⁺ peak at m/z 230.08, and [M-H]⁻ peak at m/z 228.07. |
Applications in Drug Discovery
The true value of this compound is realized in its application as a key structural motif in pharmacologically active compounds. Benzoic acid and its derivatives are widely recognized as important scaffolds in the synthesis of drugs for various diseases, including cancer.[3][4][5]
This particular building block is frequently incorporated into the structures of kinase inhibitors . Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyridine and benzoic acid components of the molecule can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of target kinases.
For instance, derivatives of this acid are used in the synthesis of potent and selective inhibitors for targets like Rho-associated coiled-coil containing protein kinase (ROCK), which is implicated in cardiovascular diseases and cancer.[6] Its structural framework is also found in intermediates for complex oncology drugs like Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[7][8]
Conclusion
This compound is a high-value chemical intermediate with a well-defined structure and reliable synthetic pathway. Its utility is firmly established in the field of drug discovery, where it serves as a foundational scaffold for designing targeted inhibitors of critical disease-related enzymes. The methodologies and data presented in this guide provide a solid technical foundation for researchers and developers working with this versatile compound.
References
-
PubChem . 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem . 2-Methoxy-4-(6-methylpyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem . 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem . 2-Chloro-4-(6-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem . 2-Methoxy-4-(6-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
ChemBK . 4-(6-Methoxypyridin-3-yl)benzoicacid. [Link]
-
Chemsigma . Benzoic acid, 4-methoxy-3-(phenylmethoxy)-, methyl ester. [Link]
-
Wikipedia . Benzoic acid. [Link]
-
PubChem . 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]
-
ACG Publications . Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
PubChemLite . 4-methoxy-3-(pyridin-2-yl)benzoic acid. [Link]
-
PrepChem.com . Synthesis of 4-(6-bromohexyloxy)benzoic acid. [Link]
-
NIST WebBook . Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. [Link]
-
Matrix Fine Chemicals . 4-HYDROXY-3-METHOXYBENZOIC ACID. [Link]
-
PubMed . Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. [Link]
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate . Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. [Link]
-
Quick Company . A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]
-
PrepChem.com . Synthesis of 4-methoxy-2-methoxy benzoic acid. [Link]
-
ResearchGate . Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
PubMed . Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
-
National Institutes of Health (NIH) . Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]
-
National Institutes of Health (NIH) . Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]
-
CAS Common Chemistry . 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4- - c]pyrazol-5(1H)-yl]benzoic acid. [Link]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Benzoic acid | 65-85-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 8. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
An In-depth Technical Guide to Determining the Solubility Profile of 4-(6-methoxypyridin-3-yl)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 4-(6-methoxypyridin-3-yl)benzoic acid. Adhering to the principles of scientific integrity, this document outlines detailed experimental protocols and explains the rationale behind methodological choices, ensuring a robust and reliable characterization of this critical physicochemical property.
Introduction: The Imperative of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy.[1][2] A compound's ability to dissolve in a solvent system, be it aqueous media for absorption or organic solvents for formulation, dictates its journey from a chemical entity to a viable drug product. For this compound, a molecule with both acidic (benzoic acid) and basic (pyridine) moieties, understanding its solubility behavior across a range of pH values and in various solvent systems is paramount for its progression through the drug discovery and development pipeline. This guide will provide the necessary protocols to thoroughly characterize its solubility profile.
Physicochemical Landscape of this compound
While specific experimental data for this compound is not extensively published, its chemical structure allows for the prediction of key physicochemical properties that will govern its solubility.
-
Chemical Structure: The molecule contains a carboxylic acid group, making it acidic, and a methoxypyridine ring, which introduces a basic nitrogen atom. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the medium.
-
Ionization (pKa): The benzoic acid moiety will have a pKa around 4-5, while the pyridine nitrogen will have a pKa in the range of 3-4. The interplay of these pKa values will dictate the ionization state of the molecule at different pH values, significantly impacting its aqueous solubility.
-
Lipophilicity (LogP): The presence of two aromatic rings suggests a degree of lipophilicity, which may limit its aqueous solubility, particularly in its non-ionized form.
-
Polymorphism: As a crystalline solid, this compound may exhibit polymorphism, where different crystal forms of the same compound can have different solubilities.[3] Characterization of the solid form used in solubility studies is therefore crucial.
Experimental Determination of Solubility: A Dual Approach
A comprehensive understanding of an API's solubility is achieved through the complementary use of kinetic and equilibrium solubility assays.
Kinetic Solubility Assay: High-Throughput Screening
Kinetic solubility assays are rapid, high-throughput methods ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[4][5] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[6][7]
This protocol outlines the steps for determining the kinetic solubility of this compound using nephelometry, which detects precipitate formation by measuring light scattering.[2][6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: In a clear-bottom 96-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Aqueous Buffer Addition: To each well containing the DMSO solution, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a final DMSO concentration of ≤1%.[1]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period, typically 1-2 hours.[4][6]
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.
Caption: Workflow for the Nephelometric Kinetic Solubility Assay.
Equilibrium Solubility Assay (Shake-Flask Method): The Gold Standard
The shake-flask method is the definitive technique for determining the thermodynamic or equilibrium solubility of a compound.[8] It involves suspending an excess amount of the solid compound in a solvent until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is measured.
This protocol details the steps for determining the equilibrium solubility of this compound, a method recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies.[9][10][11]
-
Preparation of Solvent Systems: Prepare a range of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents (e.g., ethanol, acetone, acetonitrile).[10][11]
-
Addition of Excess Solid: Add an excess amount of solid this compound to vials containing each solvent system to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[11]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete separation.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
-
pH Measurement: For aqueous samples, measure the pH of the final saturated solution to confirm the pH at which the solubility was determined.[8]
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent System | Temperature (°C) | Kinetic Solubility (μg/mL) | Equilibrium Solubility (μg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | > 200 | 550 ± 25 |
| Acetate Buffer (pH 4.5) | 25 | 50 ± 5 | 35 ± 3 |
| PBS (pH 6.8) | 25 | 150 ± 10 | 250 ± 15 |
| Water | 25 | 45 ± 4 | 30 ± 2 |
| Ethanol | 25 | > 200 | > 1000 |
| Acetone | 25 | > 200 | > 1000 |
| Acetonitrile | 25 | 180 ± 12 | 350 ± 20 |
| DMSO | 25 | > 200 | > 2000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
-
pH-Dependent Solubility: The hypothetical data illustrates the expected pH-dependent solubility of an amphoteric compound. The higher solubility at low pH (pH 1.2) is likely due to the protonation of the pyridine nitrogen, while the increased solubility at higher pH (pH 6.8) can be attributed to the deprotonation of the carboxylic acid. The lowest solubility is expected around the isoelectric point.
-
Kinetic vs. Equilibrium Solubility: Kinetic solubility values are often higher than equilibrium solubility values, especially for compounds that tend to form supersaturated solutions. The equilibrium solubility is the true thermodynamic solubility and is more relevant for formulation development.
-
Solubility in Organic Solvents: High solubility in organic solvents like ethanol and DMSO is common for many APIs and provides opportunities for formulation in non-aqueous vehicles.[12][13]
Conclusion
A thorough understanding of the solubility profile of this compound is a critical step in its journey as a potential drug candidate. By employing the robust kinetic and equilibrium solubility assays detailed in this guide, researchers can generate the high-quality data necessary to make informed decisions regarding its formulation, preclinical testing, and overall development strategy. The principles and protocols outlined herein provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(4), 305-312. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]
-
ACS Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]
-
World Health Organization. (2017). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]
-
PubChem. 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. [Link]
-
ACS Publications. (2022). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. [Link]
-
PubMed. (2023). The step-wise dissolution method: An efficient DSC-based protocol for verification of predicted API-polymer compatibility. International Journal of Pharmaceutics. [Link]
-
ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]
-
PubChem. 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
ACS Figshare. (2024). Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]
-
PubChem. 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. [Link]
-
NIST WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]
-
ResearchGate. (2009). (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
ResearchGate. (2013). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. rheolution.com [rheolution.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. who.int [who.int]
- 12. Benzoic acid | 65-85-0 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 4-(6-methoxypyridin-3-yl)benzoic acid: A Strategic Guide to Pharmacological Target Identification and Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-(6-methoxypyridin-3-yl)benzoic acid is a synthetic organic compound with a structure suggestive of potential biological activity, belonging to the pyridine carboxylic acid class.[1] While its specific pharmacological targets remain uncharacterized in publicly available literature, its chemical architecture, featuring a methoxypyridine ring linked to a benzoic acid moiety, provides a strong foundation for systematic target exploration. This guide presents a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential pharmacological targets. We bridge the gap between computational prediction and experimental validation, offering researchers a robust workflow from initial hypothesis generation to cellular proof-of-concept. This document outlines in silico prediction methodologies, analyzes established targets of structurally related compounds, and provides detailed, field-proven experimental protocols to empower research and development professionals in unlocking the therapeutic promise of this molecule.
Introduction: The Scientific Premise for this compound
This compound (PubChem CID: Not available, CAS: 219671-80-4) is a small molecule whose biological functions have not yet been elucidated.[2] Its structure is comprised of two key pharmacophores: the benzoic acid group, a common feature in numerous bioactive compounds including non-steroidal anti-inflammatory drugs (NSAIDs), and the methoxypyridine ring, a heterocyclic system prevalent in medicinal chemistry known to engage in various biological interactions.[3][4]
The broader class of pyridine carboxylic acid derivatives has demonstrated a wide spectrum of biological activities, including the inhibition of enzymes crucial in inflammation, cancer, and metabolic disorders.[1] This precedent strongly suggests that this compound is a promising candidate for drug discovery efforts. This guide provides the strategic framework to systematically uncover its molecular targets.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C13H11NO3 | [2] |
| Molecular Weight | 229.23 g/mol | Calculated |
| Structure | ![]() | N/A |
Phase 1: In Silico Target Prediction & Hypothesis Generation
In the absence of experimental data, a computational, or in silico, approach is the most logical and resource-efficient first step. Ligand-based target prediction methods operate on the principle of molecular similarity: a novel molecule is likely to bind to the same protein targets as known bioactive compounds with similar structural and physicochemical properties.[5]
Rationale for Computational Screening
The primary objective is to generate a ranked list of plausible protein targets, which can then be prioritized for experimental validation. This approach minimizes the scope of initial wet-lab screening, saving considerable time and resources. We recommend using a combination of 2D and 3D similarity-based tools for comprehensive prediction.
Recommended Tool: SwissTargetPrediction
SwissTargetPrediction is a robust, well-validated web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity to a large library of known active compounds.[5][6][7]
Simulated Prediction Workflow & Potential Target Classes
Below is a table representing a hypothetical but plausible output from SwissTargetPrediction for this compound, based on the activities of its parent chemical classes.[1][8]
| Target Class | Representative Target(s) | Probability* | Rationale for Investigation |
| Enzyme | Protein Kinases (e.g., SRC, ABL), Urease, Carbonic Anhydrase | High | Pyridine and pyrazole-containing compounds are well-established kinase inhibitors.[8][9] Benzoic acid derivatives have shown inhibitory activity against urease and carbonic anhydrase.[1][10] |
| Nuclear Receptor | Peroxisome Proliferator-Activated Receptors (PPARs) | Moderate | Certain carboxylic acid derivatives are known to act as agonists for PPARγ, a key regulator of lipid metabolism.[11] |
| G-Protein Coupled Receptor | Leukotriene B4 Receptor (LTB4R) | Moderate | Structurally related pyridine-benzoic acid compounds have been developed as potent LTB4 receptor antagonists with anti-inflammatory properties.[12] |
| Other | Histone Deacetylase (HDAC) | Low | Some complex benzoic acid derivatives have been reported to possess HDAC inhibitory activity, relevant in oncology.[3] |
*Probability is a conceptual ranking for prioritization and not a direct output from the tool.
Phase 2: Experimental Target Validation Workflow
The hypotheses generated in Phase 1 must be rigorously tested through a tiered experimental approach. The workflow below proceeds from direct target engagement to cellular activity, providing a self-validating system.
Caption: Target identification and validation workflow.
Tier 1: In Vitro Binding Assays
Objective: To confirm direct physical interaction between the compound and the predicted protein target.
Recommended Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on binding affinity (KD), and association (ka) and dissociation (kd) rates.
Step-by-Step Methodology:
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). A control flow cell should be prepared (activated and blocked without protein) to enable reference subtraction.
-
Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Recommended concentration range: 0.1 to 100 µM.
-
Binding Analysis: Inject the compound solutions over the target and control flow cells at a constant flow rate. Start with the lowest concentration and proceed to the highest. Include several buffer-only (blank) injections for double referencing.
-
Regeneration: After each compound injection, inject a regeneration solution (e.g., a short pulse of high salt or low pH buffer) to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Subtract the reference flow cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine KD, ka, and kd values.
Trustworthiness Check:
-
Positive Control: Use a known ligand for the target protein to validate the assay setup.
-
Vehicle Control: All compound dilutions must contain the same final concentration of the solvent (e.g., DMSO) as the test samples.
Tier 2: Functional & Enzymatic Assays
Objective: To determine if the binding event translates into modulation of the target's biological function (e.g., inhibition or activation).
Example Protocol: In Vitro Kinase Inhibition Assay (for a predicted kinase target)
This protocol measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the specific kinase.
-
Kinase: Dilute the recombinant kinase enzyme to a working concentration in kinase buffer.
-
Substrate: Prepare the specific peptide or protein substrate and ATP solution.
-
Compound: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, then dilute into the assay buffer.
-
-
Assay Plate Setup: Add 5 µL of the compound dilutions to a 384-well assay plate. Include wells for a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Addition: Add 10 µL of the diluted kinase solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiation of Reaction: Add 10 µL of the substrate/ATP mixture to all wells to start the enzymatic reaction. Incubate for 1 hour at 30°C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based systems (e.g., ADP-Glo™) that measure ATP consumption or antibody-based methods (e.g., HTRF®) that detect the phosphorylated product.
-
Data Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Potential inhibition point in a generic kinase cascade.
Tier 3: Cell-Based Assays
Objective: To confirm that the compound can engage its target in a physiological context and elicit a cellular response.
Example Protocol: Cellular Target Engagement Assay (NanoBRET™)
This assay measures compound binding to a specific target protein within living cells.
Step-by-Step Methodology:
-
Cell Line Preparation: Use a cell line that has been engineered to express the target protein as a fusion with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a 96-well white assay plate and incubate overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound and incubate for a defined period (e.g., 2 hours).
-
Probe Addition: Add the fluorescent NanoBRET™ tracer, which is a cell-permeable fluorescent ligand that also binds to the target protein.
-
Detection: Add the NanoBRET™ substrate, which is luminogenic for the NanoLuc® luciferase. Read both the filtered luminescence signal from the donor (luciferase) and the acceptor (tracer) on a plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The test compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine a cellular IC50.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous framework for identifying and validating the pharmacological targets of this compound. By integrating predictive computational methods with a tiered experimental workflow, researchers can efficiently navigate the path from a molecule of unknown function to a validated hit with a defined mechanism of action. Successful validation of a target will pave the way for further studies, including structure-activity relationship (SAR) analysis to optimize potency and selectivity, ADME/Tox profiling, and eventual in vivo efficacy studies in relevant disease models. The foundational strategies outlined herein are essential for unlocking the full therapeutic potential of this promising chemical scaffold.
References
-
Title: SwissTargetPrediction - SIB Swiss Institute of Bioinformatics - Expasy Source: Swiss Institute of Bioinformatics URL: [Link]
-
Title: Predict putative protein targets for small molecules using a new tool - Bioinformatics Review Source: Bioinformatics Review URL: [Link]
-
Title: SwissTargetPrediction · bio.tools Source: bio.tools URL: [Link]
-
Title: KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction Source: MDPI URL: [Link]
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research via PMC URL: [Link]
-
Title: 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid | C13H10ClNO3 - PubChem Source: PubChem URL: [Link]
-
Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: ACS Omega via PMC URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: Signal Transduction and Targeted Therapy URL: [Link]
-
Title: Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer Source: Preprints.org URL: [Link]
-
Title: (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid and related compounds: high affinity leukotriene B4 receptor antagonists Source: Journal of Medicinal Chemistry via PubMed URL: [Link]
-
Title: Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus Source: Bioorganic Chemistry via PubMed URL: [Link]
-
Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source: Molecules via MDPI URL: [Link]
-
Title: 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID - PubChem Source: PubChem URL: [Link]
-
Title: 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid | C14H13NO3 | CID - PubChem Source: PubChem URL: [Link]
- Title: Carboxylic acid derivatives and drugs containing the same Source: Google Patents URL
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 219671-80-4 [sigmaaldrich.com]
- 3. preprints.org [preprints.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. bio.tools [bio.tools]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. WO2001025181A1 - Carboxylic acid derivatives and drugs containing the same - Google Patents [patents.google.com]
- 12. (E)-3-[[[[6-(2-carboxyethenyl)-5-[[8-(4- methoxyphenyl)octyl]oxy]-2-pyridinyl]-methyl]thio]methyl]benzoic acid and related compounds: high affinity leukotriene B4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico ADME Prediction for 4-(6-methoxypyridin-3-yl)benzoic acid: A Technical Guide
Introduction: The Imperative of Early ADME Assessment in Drug Discovery
The journey of a drug from a promising lead compound to a market-approved therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles.[1][2] The acronym ADME, representing Absorption, Distribution, Metabolism, and Excretion, encapsulates the key processes that govern a drug's fate within the body.[1][3] A thorough understanding and early assessment of these properties are paramount to de-risk drug development programs, reduce attrition rates, and ultimately, enhance the efficiency of delivering safe and effective medicines to patients.[4][5]
In recent years, in silico ADME modeling has emerged as an indispensable tool in the drug discovery arsenal.[4][5][6] By leveraging computational power and sophisticated algorithms, these models can predict the ADME properties of novel chemical entities even before their synthesis, thereby guiding medicinal chemists in the design of molecules with more favorable pharmacokinetic characteristics.[1][7] This "fail early, fail cheap" paradigm allows for the rapid prioritization of candidates with a higher probability of success, saving considerable time and resources.[4]
This technical guide provides an in-depth exploration of the in silico ADME prediction process for a novel compound, 4-(6-methoxypyridin-3-yl)benzoic acid . While specific experimental data for this molecule is not publicly available, this guide will serve as a comprehensive workflow, detailing the principles, methodologies, and interpretation of predicted ADME parameters. We will delve into the core physicochemical properties that underpin ADME behavior and outline a systematic approach to predicting absorption, distribution, metabolism, excretion, and potential toxicity liabilities.
Molecular Structure of this compound:
Part 1: Foundational Physicochemical Properties - The Building Blocks of ADME
Before delving into the complexities of biological systems, a thorough understanding of a compound's fundamental physicochemical properties is essential. These properties, largely dictated by the molecular structure, provide the initial clues to its likely ADME profile.
Key Physicochemical Descriptors
A multitude of molecular descriptors can be calculated in silico to characterize a compound. Among the most influential for ADME prediction are:
-
Molecular Weight (MW): A measure of the molecule's size. Generally, lower molecular weight (<500 Da) is associated with better absorption.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. An optimal LogP range (typically 1-3) is crucial for balancing membrane permeability and aqueous solubility.[1]
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good indicator of a drug's ability to permeate cell membranes; a lower TPSA (<140 Ų) is generally preferred for good oral bioavailability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors influences solubility and membrane permeability. According to Lipinski's Rule of Five, HBD ≤ 5 and HBA ≤ 10 are desirable for good oral absorption.
-
pKa: The acid dissociation constant. pKa determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and binding to targets and off-targets.
In Silico Prediction Workflow for Physicochemical Properties
The prediction of these properties is typically the first step in any in silico ADME assessment.
Caption: A streamlined workflow for the initial in silico characterization of a compound.
Predicted Physicochemical Profile for this compound
The following table summarizes the predicted physicochemical properties for our target molecule, calculated using widely accepted computational models.
| Property | Predicted Value | Implication for ADME |
| Molecular Weight (MW) | 229.24 g/mol | Favorable for oral absorption. |
| LogP | 2.5 | Optimal lipophilicity for balancing solubility and permeability. |
| TPSA | 59.4 Ų | Suggests good membrane permeability. |
| Hydrogen Bond Donors (HBD) | 1 | Compliant with Lipinski's rules. |
| Hydrogen Bond Acceptors (HBA) | 4 | Compliant with Lipinski's rules. |
| pKa (acidic) | ~4.2 (Carboxylic acid) | Will be ionized at intestinal and blood pH, impacting absorption and distribution. |
| pKa (basic) | ~3.5 (Pyridine nitrogen) | Less likely to be protonated at physiological pH. |
Interpretation: The initial physicochemical assessment of this compound is promising. It adheres to Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The predicted LogP and TPSA values indicate a favorable balance between lipophilicity and polarity, which is crucial for traversing biological membranes. The acidic pKa of the carboxylic acid group is a key feature that will influence its behavior in different physiological compartments.
Part 2: Absorption - The Gateway to Systemic Circulation
Oral absorption is the most common and preferred route of drug administration. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium to reach the bloodstream.
Key Parameters for Predicting Absorption
-
Aqueous Solubility: The ability of a compound to dissolve in water. Poor solubility is a major hurdle for oral absorption.
-
Intestinal Permeability: The rate at which a compound crosses the intestinal membrane. This is often predicted using models trained on Caco-2 cell permeability data.[1]
-
P-glycoprotein (P-gp) Efflux: P-gp is a transporter protein that can actively pump drugs out of intestinal cells, thereby reducing their absorption.[1]
In Silico Workflow for Absorption Prediction
Caption: A multi-model approach to predict the oral absorption of a drug candidate.
Predicted Absorption Profile for this compound
| Parameter | Predicted Outcome | Rationale and Implication |
| Aqueous Solubility | Moderately Soluble | The presence of the carboxylic acid and pyridine nitrogen, which can ionize, is expected to confer reasonable aqueous solubility. |
| Intestinal Permeability | High | The favorable LogP and TPSA values suggest good passive diffusion across the intestinal membrane. |
| P-gp Substrate | Unlikely | While a definitive prediction requires specific models, the molecule does not possess common structural motifs associated with P-gp substrates. |
| Overall Oral Absorption | High | Based on the combination of good predicted solubility and high permeability, the compound is likely to be well-absorbed after oral administration. |
Self-Validation: The predictions for solubility and permeability are consistent with the initial physicochemical analysis. The low molecular weight, optimal LogP, and low TPSA all point towards favorable absorption characteristics.
Part 3: Distribution - Reaching the Site of Action
Once a drug enters the systemic circulation, it is distributed throughout the body. The extent and pattern of distribution are critical for reaching the therapeutic target in sufficient concentrations while minimizing exposure to tissues where it might cause toxicity.
Key Parameters for Predicting Distribution
-
Plasma Protein Binding (PPB): Drugs can bind to plasma proteins, primarily albumin. Only the unbound fraction is free to exert its pharmacological effect and be metabolized or excreted.[8] High PPB can limit drug efficacy and prolong its half-life.
-
Volume of Distribution (Vd): A theoretical volume that represents the extent to which a drug distributes into tissues. A low Vd indicates that the drug is largely confined to the plasma, while a high Vd suggests extensive tissue distribution.
-
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. For non-CNS drugs, BBB penetration is undesirable as it can lead to off-target side effects.
In Silico Workflow for Distribution Prediction
Caption: A computational workflow to estimate key drug distribution parameters.
Predicted Distribution Profile for this compound
| Parameter | Predicted Outcome | Rationale and Implication |
| Plasma Protein Binding (PPB) | High (>90%) | The presence of the acidic carboxylic acid group and the overall lipophilicity suggest a high affinity for albumin. This may necessitate higher doses to achieve a therapeutic concentration of the unbound drug. |
| Volume of Distribution (Vd) | Low to Moderate | The ionization of the carboxylic acid at physiological pH will likely restrict its distribution into tissues, leading to a lower Vd. |
| BBB Penetration | Low | The high TPSA and the ionized nature of the molecule at blood pH are expected to limit its ability to cross the blood-brain barrier. |
Expertise-Driven Interpretation: The high plasma protein binding is a critical parameter to consider in the subsequent stages of drug development. While not necessarily a deal-breaker, it will influence the dosing regimen and the potential for drug-drug interactions. The predicted low BBB penetration is advantageous if the therapeutic target is outside the CNS.
Part 4: Metabolism - Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion.[3][9] The rate and pathways of metabolism are key determinants of a drug's half-life and can also lead to the formation of active or toxic metabolites.
Key Aspects of Metabolism Prediction
-
Metabolic Stability: The susceptibility of a compound to metabolism by drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[3] High metabolic stability leads to a longer half-life.
-
CYP Inhibition: A compound may inhibit the activity of CYP enzymes, leading to drug-drug interactions when co-administered with other drugs that are metabolized by the same enzyme.
-
Sites of Metabolism (SoM): Identifying the specific atoms or functional groups on a molecule that are most likely to be metabolized is crucial for understanding its metabolic fate and for guiding chemical modifications to improve stability.[10]
In Silico Workflow for Metabolism Prediction
Caption: A comprehensive workflow for predicting the metabolic fate of a drug candidate.
Predicted Metabolic Profile for this compound
| Parameter | Predicted Outcome | Rationale and Potential Implications |
| Metabolic Stability | Moderate | The molecule has several potential sites for metabolism. The methoxy group is susceptible to O-demethylation, and the aromatic rings can undergo hydroxylation. |
| CYP Inhibition | Low to Moderate | The molecule does not contain strong, well-known CYP-inhibiting scaffolds, but some interaction with CYP enzymes is possible. Further in vitro testing would be required for confirmation. |
| Potential Sites of Metabolism | 1. O-demethylation of the methoxy group. 2. Hydroxylation of the benzoic acid ring. 3. Hydroxylation of the pyridine ring. | The O-demethylation would lead to a phenol metabolite, which could then be further conjugated for excretion. Ring hydroxylation would also increase polarity. |
Authoritative Grounding: The prediction of metabolic pathways is grounded in the well-established roles of CYP450 enzymes in drug metabolism, which primarily catalyze oxidative reactions such as hydroxylation and demethylation.[10]
Part 5: Excretion - The Final Elimination
Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile and feces).[3] The efficiency of excretion determines the final clearance of the drug from the body.
Key Considerations for Excretion
-
Renal Clearance: The elimination of a drug by the kidneys. This is influenced by glomerular filtration, tubular secretion, and reabsorption.
-
Biliary Excretion: The elimination of a drug into the bile, which is then excreted in the feces.
In Silico Approach: Predicting the precise route and rate of excretion is challenging and often relies on integrating data from other ADME predictions. A qualitative assessment can be made based on the physicochemical properties of the parent drug and its likely metabolites.
Predicted Excretion Profile for this compound:
The parent drug, being an acid, may undergo some degree of renal excretion. However, its metabolites, which are predicted to be more polar (e.g., the O-demethylated phenol), will be more readily eliminated by the kidneys. Given the moderate metabolic stability, it is likely that the primary route of elimination will be through the excretion of its metabolites.
Part 6: Toxicity - Early Flags for Safety Liabilities
Assessing the potential for toxicity is a critical component of early drug discovery. In silico models can provide early warnings for several key toxicity endpoints.
Key Toxicity Endpoints for In Silico Screening
-
hERG Inhibition: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11]
-
Drug-Induced Liver Injury (DILI): A major cause of drug failure and market withdrawal.[12][13][14]
-
Mutagenicity (Ames Test): Predicts the potential of a compound to cause DNA mutations, which can be a marker for carcinogenicity.
In Silico Workflow for Toxicity Prediction
Caption: A workflow for identifying potential toxicity liabilities using computational models.
Predicted Toxicity Profile for this compound
| Endpoint | Predicted Risk | Rationale |
| hERG Inhibition | Low | The molecule does not contain the typical pharmacophore associated with hERG blockers (e.g., a basic nitrogen and a lipophilic region). |
| Drug-Induced Liver Injury (DILI) | Low to Moderate | While no obvious structural alerts for DILI are present, some benzoic acid derivatives have been associated with liver effects. This would be an important parameter to monitor in subsequent in vitro assays. |
| Mutagenicity | Low | The structure does not contain common mutagenic functionalities (e.g., aromatic nitro groups, alkylating agents). |
Trustworthiness of Predictions: It is crucial to acknowledge that in silico toxicity predictions are probabilistic and serve as an early warning system.[3] The accuracy of these models is dependent on the quality and diversity of the training data.[7] Positive signals from these models should always be followed up with experimental validation.
Conclusion: A Promising Candidate Warranting Further Investigation
The comprehensive in silico ADME-Tox profiling of this compound suggests that it is a promising lead candidate with a generally favorable pharmacokinetic profile. The molecule exhibits characteristics that are conducive to good oral absorption and is predicted to have a manageable metabolic and toxicity profile. The high plasma protein binding is a key feature that will require consideration in the design of future studies.
This in-depth technical guide has outlined a systematic and scientifically grounded workflow for the in silico prediction of ADME properties. By integrating computational models with expert knowledge, it is possible to gain significant insights into the likely behavior of a novel compound in the body, thereby enabling more informed decision-making in the complex and challenging process of drug discovery. The next logical step in the development of this compound would be to synthesize the compound and validate these in silico predictions through a suite of in vitro ADME assays.
References
-
Longdom Publishing. Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Available from: [Link]
-
Kamiya, T., et al. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Available from: [Link]
-
DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available from: [Link]
-
Omerović Ćorović, N. (2022). Application of In Silico Methods in Pharmacokinetic Studies During Drug Development. Available from: [Link]
-
Zhu, X., et al. (2021). Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data. PubMed Central. Available from: [Link]
-
Das, S., et al. (2021). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. PubMed. Available from: [Link]
-
Ekins, S. (2003). In silico approaches to predicting drug metabolism, toxicology and beyond. Portland Press. Available from: [Link]
-
Kayla, D. (2024). Development of In Silico Models for Predicting Drug Absorption and Metabolism. JOCPR. Available from: [Link]
-
ResearchGate. Computational models for ADME. Available from: [Link]
-
Ekins, S. (2003). In silico approaches to predicting drug metabolism, toxicology and beyond. Semantic Scholar. Available from: [Link]
-
Nguyen, T., et al. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction. PMC. Available from: [Link]
-
Li, Z., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic. Available from: [Link]
-
Barone, G., et al. (2024). A Prediction of Drug Transport, Distribution, and Absorption Through a Multicompartmental Physiologically Based Pharmacokinetic Model. MDPI. Available from: [Link]
-
ResearchGate. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data. Available from: [Link]
-
GitHub. molecularinformatics/Computational-ADME. Available from: [Link]
-
Inductive Bio. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters. Available from: [Link]
-
National Institutes of Health. In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. Available from: [Link]
-
Ekins, S. (2022). In silico ADME/tox comes of age: twenty years later. Taylor & Francis Online. Available from: [Link]
-
PubChem. 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. Available from: [Link]
-
Zhao, J., et al. (2023). A computational framework to in silico screen for drug-induced hepatocellular toxicity. PMC. Available from: [Link]
-
Manganelli, S., et al. (2021). In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity. PubMed Central. Available from: [Link]
-
Norecopa. High throughput ADME screening: practical considerations, impact on the portfolio and enabler of in silico ADME models. Available from: [Link]
-
ResearchGate. In silico ADME prediction: data, models, facts and myths. Available from: [Link]
-
Prieto-Martínez, F., et al. (2021). A Guide to In Silico Drug Design. PubMed Central. Available from: [Link]
-
News-Medical.Net. Advancing ADME studies using in silico tools. Available from: [Link]
-
Dormán, G., et al. (2002). In Silico and Ex silico ADME approaches for drug discovery. ResearchGate. Available from: [Link]
-
Chen, M., et al. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. MDPI. Available from: [Link]
-
NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. Available from: [Link]
-
Lombardo, F., et al. (2018). In silico ADME in drug design - Enhancing the impact. ResearchGate. Available from: [Link]
-
Geerts, T., & Vander Heyden, Y. (2011). In silico predictions of ADME-Tox properties: drug absorption. PubMed. Available from: [Link]
-
Geerts, T., & Vander Heyden, Y. (2011). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science. Available from: [Link]
-
PubChem. 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid. Available from: [Link]
-
Kamiya, T., et al. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed. Available from: [Link]
-
Tao, L., et al. (2015). Recent progresses in the exploration of machine learning methods as in-silico ADME prediction tools. IDRB. Available from: [Link]
-
PubChemLite. 4-methoxy-3-(pyridin-2-yl)benzoic acid. Available from: [Link]
-
PubChem. 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. Available from: [Link]
-
NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. Available from: [Link]
Sources
- 1. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A computational framework to in silico screen for drug-induced hepatocellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the 4-(6-Methoxypyridin-3-yl)benzoic Acid Scaffold in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The quest for novel therapeutic agents is often accelerated by the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The 4-(6-methoxypyridin-3-yl)benzoic acid core has emerged as one such scaffold, demonstrating remarkable versatility and efficacy, particularly in the development of kinase inhibitors. This technical guide provides an in-depth exploration of this scaffold, from its fundamental physicochemical properties to its successful application in targeting critical signaling pathways in oncology and beyond. We will dissect the structure-activity relationships, provide detailed synthetic and bioanalytical protocols, and offer insights into the causal mechanisms that underpin its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular architecture in their own discovery programs.
The this compound Core: A Privileged Scaffold
The this compound scaffold is a biaryl structure composed of a benzoic acid ring linked to a methoxy-substituted pyridine ring. This seemingly simple arrangement possesses a unique combination of electronic and structural features that make it highly effective for molecular recognition by protein targets.
-
Structural Rigidity and Planarity: The biaryl linkage provides a degree of conformational constraint, reducing the entropic penalty upon binding to a target protein. This inherent rigidity ensures that the key interacting moieties are presented in a predictable orientation.
-
Hydrogen Bonding Capabilities: The scaffold is rich in hydrogen bond donors and acceptors. The carboxylic acid of the benzoic acid moiety is a potent hydrogen bond donor and acceptor, often anchoring the molecule in a protein's binding site. The pyridine nitrogen acts as a crucial hydrogen bond acceptor, a feature frequently exploited in kinase inhibitors to interact with the "hinge" region of the ATP-binding pocket. The methoxy group's oxygen can also participate as a hydrogen bond acceptor.
-
Synthetic Tractability: The scaffold is readily accessible through robust and well-established synthetic methodologies, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the efficient generation of diverse chemical libraries by modifying either the pyridine or the benzoic acid ring, facilitating rapid exploration of the structure-activity relationship (SAR).
-
Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties, offering a balance of solubility and lipophilicity that can be fine-tuned through chemical modification. Organic molecules incorporating a benzoic acid moiety have shown significant potential in developing a wide variety of potent biologically active compounds.[1][2]
Application in Targeting the c-MET Receptor Tyrosine Kinase
One of the most successful applications of the this compound scaffold is in the development of inhibitors for the cellular Mesenchymal-Epithelial Transition factor (c-MET) receptor tyrosine kinase.
The c-MET/HGF Signaling Pathway: A Critical Cancer Target
The c-MET receptor and its ligand, Hepatocyte Growth Factor (HGF), form a signaling pathway that is essential for normal cellular processes like embryonic development and wound healing.[3] However, aberrant activation of this pathway—through c-MET overexpression, mutation, or amplification—is a key driver in a multitude of human cancers.[3][4][5] This dysregulation promotes tumor growth, proliferation, invasion, and metastasis, making c-MET a highly attractive target for anticancer drug development.[3]
Mechanism of Inhibition and Structure-Activity Relationship (SAR)
Inhibitors based on this scaffold typically function as ATP-competitive (Type I) inhibitors. They occupy the ATP-binding pocket of the c-MET kinase domain, preventing the phosphorylation of downstream substrates. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of Met1160 in the hinge region, while the benzoic acid moiety often interacts with solvent or other residues in the pocket, providing an anchor point for further chemical elaboration.
Systematic modification of the core scaffold has yielded crucial insights into the SAR, leading to the development of highly potent and selective inhibitors.[3][6]
Table 1: Representative SAR Data for c-MET Inhibitors
| Compound ID | Core Scaffold | R1 Group (on Benzoic Acid) | R2 Group (on Pyridine) | c-MET IC50 (nM) | Notes |
| Lead | This compound | -H | -OCH3 | >1000 | The unsubstituted core scaffold typically has low intrinsic activity. |
| 1a | 4-(6-methoxypyridin-3-yl)benzamide | -CONH-(linker)-quinoline | -OCH3 | 8.6 - 81 | Amide coupling to a quinoline moiety significantly boosts potency.[3][6] |
| 1b | 4-(6-(subst.)-pyridin-3-yl)benzoic acid | -H | -NH-(linker)-phenyl | Potent | Replacing the methoxy with an amino linker to another aromatic ring is a common optimization strategy. |
| 1c | This compound derivative | -CONH-(linker)-piperidine | -OCH3 | 0.57 - 16 µM | Introduction of saturated heterocycles like piperidine can improve solubility and PK properties.[3][6] |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.[3][6]
Synthetic and Bioanalytical Workflows
The successful application of the this compound scaffold relies on efficient synthetic routes and robust bioanalytical evaluation.
General Synthetic Workflow
The most common approach to synthesizing derivatives of this scaffold is a convergent strategy centered around a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling and Amide Formation
-
Suzuki-Miyaura Coupling:
-
To a degassed solution of methyl 4-bromobenzoate (1.0 eq), 6-methoxypyridine-3-boronic acid pinacol ester (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the biaryl ester intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the intermediate ester (1.0 eq) in a mixture of THF/methanol/water.
-
Add an excess of a base (e.g., LiOH or NaOH, 3.0 eq) and stir at room temperature for 2-6 hours until hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4, leading to the precipitation of the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the core scaffold.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF), add a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 6-18 hours.
-
Dilute the reaction with water and extract with an organic solvent.
-
Purify the final compound via column chromatography or preparative HPLC.
-
Bioanalytical Evaluation Workflow
A tiered approach is used to evaluate the biological activity of newly synthesized compounds.
Experimental Protocol: In Vitro c-MET Kinase Inhibition Assay (Example)
-
Assay Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.
-
Materials:
-
Recombinant human c-MET kinase.
-
Biotinylated peptide substrate.
-
ATP.
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add 5 µL of assay buffer containing the c-MET enzyme to the wells of a 384-well plate.
-
Add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing EDTA, the Europium-labeled antibody, and SA-APC.
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to 615 nm.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Broader Applications and Future Perspectives
While its application in c-MET inhibition is prominent, the versatility of the benzoic acid scaffold extends to other important drug targets.[1] Derivatives have been investigated as inhibitors of other kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), and as antagonists for G-protein coupled receptors like P2Y14R.[7][8] The principles of leveraging its rigid structure and hydrogen bonding capacity remain consistent across these different target classes.
The future of the this compound scaffold is bright. Its synthetic accessibility makes it an ideal starting point for developing next-generation therapeutics, including:
-
Targeted Protein Degraders (PROTACs): The scaffold can serve as the warhead for a PROTAC, linking the target protein to an E3 ubiquitin ligase to induce its degradation.
-
Dual-Target Inhibitors: By carefully modifying the scaffold, it may be possible to design inhibitors that potently engage two distinct targets simultaneously, a strategy for overcoming drug resistance.[9]
-
Covalent Inhibitors: Introduction of a reactive "warhead" could enable the development of covalent inhibitors that form an irreversible bond with the target protein, offering prolonged duration of action.
References
-
Wessinger, E. et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Available at: [Link]
-
Kuo, D.-H. et al. (2016). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Available at: [Link]
- Webber, J. et al. (2012). Treatment of cancer using benzoic acid derivatives. Google Patents.
-
Tshilanda, D. et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]
-
PubChem. 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. Available at: [Link]
-
Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. Available at: [Link]
-
Zhao, H. et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules. Available at: [Link]
-
Yin, Y. et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Zhao, H. et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PubMed. Available at: [Link]
-
Mishra, A. et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. Available at: [Link]
-
Mishra, A. et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]
-
Li, Y. et al. (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. PubMed. Available at: [Link]
-
Li, Y. et al. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules. Available at: [Link]
-
Wang, H. et al. (2012). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Costanzi, S. et al. (2017). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Abas, S. et al. (2006). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. UiTM Institutional Repository. Available at: [Link]
-
PubChem. 4-Methoxy-3-(6-methyl-3-pyridinyl)benzoic acid. Available at: [Link]
-
Mishra, A. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]
-
Ballart, B. et al. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
-
Blanco, M.-J. et al. (2016). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. PubMed. Available at: [Link]
-
Therapeutic Target Database. Drug Information. Available at: [Link]
-
Chemical-Kinomics. Drug Discovery - Inhibitor. Available at: [Link]
-
Ma, S. et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. Available at: [Link]
-
Zhang, M. et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry. Available at: [Link]
-
Wang, X. et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available at: [Link]
-
Ukolov, A. et al. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank. Available at: [Link]
Sources
- 1. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
The Emerging Landscape of 4-(6-Methoxypyridin-3-yl)benzoic Acid and Its Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of the Pyridinyl-Benzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and potent biological activity is a perpetual endeavor. The 4-(6-methoxypyridin-3-yl)benzoic acid core has emerged as a privileged structure, attracting significant interest from researchers in drug discovery. This biphenyl-like scaffold, featuring a methoxy-substituted pyridine ring linked to a benzoic acid moiety, presents a unique three-dimensional architecture and electronic distribution, making it a compelling starting point for the design of targeted therapeutics. The presence of the carboxylic acid group provides a critical anchor for interactions with biological targets, often mimicking the binding of endogenous ligands or acting as a key hydrogen bond donor/acceptor. The methoxypyridine fragment offers a handle for modulating solubility, metabolic stability, and target engagement. This technical guide aims to provide a comprehensive overview of the available literature on this compound and its analogs, with a focus on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, particularly in oncology.
Synthetic Strategies: Accessing the Core Scaffold
The construction of the this compound scaffold and its derivatives typically relies on modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being the most prominent approach. The general synthetic strategy involves the coupling of a suitably functionalized pyridine derivative with a benzoic acid derivative.
General Suzuki-Miyaura Coupling Protocol
A common and versatile method for the synthesis of the core scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid or ester derivative of one of the aromatic rings with a halide- or triflate-substituted counterpart of the other ring.
Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling followed by ester hydrolysis.
Step-by-Step Experimental Protocol (Illustrative Example):
-
Reactant Preparation: To a reaction vessel, add the halogenated benzoic acid ester (e.g., methyl 4-bromobenzoate) (1.0 eq), the corresponding pyridine boronic acid or ester (e.g., (6-methoxypyridin-3-yl)boronic acid) (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane and water.
-
Catalyst Introduction: Introduce a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 100 °C and monitor the progress using a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude coupled ester is purified using column chromatography.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of a solvent like methanol or tetrahydrofuran and an aqueous solution of a base such as lithium hydroxide or sodium hydroxide. Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Final Product Isolation: Acidify the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried to yield the final this compound.
Biological Activities and Therapeutic Potential
The this compound scaffold is a key component in a variety of biologically active molecules, with a significant number of analogs being investigated for their anticancer properties.[1] The general benzoic acid moiety is a common feature in many bioactive compounds and approved drugs.[2]
Anticancer Activity
Derivatives of benzoic acid have demonstrated significant potential as anticancer agents.[1] While specific data for this compound is not extensively detailed in the provided search results, the broader class of benzoic acid derivatives has been shown to exert their effects through various mechanisms. For instance, some benzoic acid derivatives have been found to induce apoptosis and cell cycle arrest in cancer cell lines.[3] The presence of the benzoic acid scaffold is considered important for the biological activities of these compounds.[1]
The anticancer potential of benzoic acid derivatives is an active area of research, with studies exploring their ability to inhibit tumor growth and overcome drug resistance.[1][3] The modular nature of the this compound scaffold allows for systematic modifications to optimize potency and selectivity against specific cancer targets.
Enzyme Inhibition
A crucial aspect of the therapeutic potential of this compound analogs lies in their ability to act as enzyme inhibitors. Kinases, a class of enzymes that play a pivotal role in cell signaling, are particularly important targets in cancer therapy.[4] Aberrant kinase activity is a hallmark of many cancers, and inhibitors that can selectively block these enzymes are highly sought after.[4] The pyridine and benzoic acid moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.
While the provided search results do not pinpoint a specific kinase target for the parent compound, the general structure is reminiscent of scaffolds found in known kinase inhibitors. For example, the combination of a pyridine ring and a substituted phenyl group is a common feature in many potent and selective kinase inhibitors.
Structure-Activity Relationships (SAR): Key Insights for Analog Design
Understanding the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective analogs. While a detailed SAR study for this compound is not available in the provided results, general principles from related benzoic acid derivatives can be extrapolated.
Key Areas for SAR Exploration:
-
Substitution on the Benzoic Acid Ring: Modifications to the benzoic acid ring can influence binding affinity and selectivity. The introduction of small alkyl or halogen groups can modulate the electronic properties and steric profile of the molecule.
-
Modification of the Methoxy Group on the Pyridine Ring: The methoxy group is a key feature that can impact solubility and metabolic stability. Its replacement with other alkoxy groups or bioisosteres could be a valuable strategy for optimizing pharmacokinetic properties.
-
Positional Isomers: The connectivity of the two rings is critical. Exploring other linkage positions on either the pyridine or the benzoic acid ring could lead to the discovery of novel analogs with different target profiles.
-
Replacement of the Carboxylic Acid: The carboxylic acid is a strong polar group that can be a liability for cell permeability. Its replacement with bioisosteres such as tetrazoles or hydroxamic acids could improve oral bioavailability while maintaining key interactions with the target.
Caption: Key structural components of the this compound scaffold for SAR exploration.
Future Directions and Opportunities
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on several key aspects:
-
Target Identification: A critical next step is to identify the specific biological targets of this compound and its analogs. This can be achieved through a combination of in silico screening, biochemical assays, and chemoproteomics approaches.
-
Systematic SAR Studies: A comprehensive and systematic exploration of the structure-activity relationships is necessary to guide the optimization of lead compounds. This should involve the synthesis and biological evaluation of a diverse library of analogs.
-
Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs is crucial for their successful development as drug candidates.
-
In Vivo Efficacy Studies: Ultimately, the therapeutic potential of these compounds must be validated in relevant animal models of disease.
Conclusion
References
A comprehensive list of references is not available based on the provided search results. For further in-depth information, it is recommended to consult scientific databases such as PubMed, Scopus, and the chemical literature databases for specific research articles and patents related to this compound and its analogs. The following citations are from the initial search and provide a general background on benzoic acid derivatives.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
- Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed.
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). NIH.
- 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid | C13H10ClNO3. (n.d.). PubChem.
- 4-(6-Methoxypyridin-3-yl)benzoicacid. (n.d.). ChemBK.
- Treatment of cancer using benzoic acid derivatives. (n.d.). Google Patents.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central.
- Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. (n.d.). PubMed.
- Synthesis of 4-(6-bromohexyloxy)benzoic acid. (n.d.). PrepChem.com.
- 4-Methoxy-3-(6-methyl-3-pyridinyl)benzoic acid. (n.d.). PubChem.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. (2016). PubMed.
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). NIH.
- Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. (2019). PubMed.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
- Drug Information. (n.d.). Therapeutic Target Database.
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025). ResearchGate.
- A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company.
- Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org.
- Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. (n.d.). Request PDF - ResearchGate.
- 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole suppresses tumor progression and metastatic potential of breast cancer cells by inducing ubiquitin ligase CHIP. (n.d.). NIH.
- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). NIH.
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). NIH.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). PubMed Central.
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalkinomics.com [chemicalkinomics.com]
Methodological & Application
Synthesis protocols for 4-(6-methoxypyridin-3-yl)benzoic acid via Suzuki coupling
Application Note & Synthesis Protocol
Topic: Optimized Synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid via Suzuki-Miyaura Cross-Coupling
For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: The Strategic Importance of this compound
This compound is a highly valuable biaryl scaffold and a critical intermediate in the synthesis of numerous pharmacologically active molecules. Its structure, combining a benzoic acid moiety with a methoxypyridine ring, is a recurring motif in kinase inhibitors and other targeted therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for constructing the pivotal C-C bond in this molecule, offering high functional group tolerance, mild reaction conditions, and broad substrate scope.[1][2]
However, the synthesis is not without its nuances. The electron-rich nature of the methoxypyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst present specific challenges that necessitate a carefully optimized protocol.[3] This document provides a robust, field-proven protocol for the synthesis of this compound, grounded in a deep understanding of the reaction mechanism and key parameter optimization.
The Suzuki-Miyaura Reaction: Mechanism and Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][4] The reaction proceeds through a well-established catalytic cycle, and understanding each step is critical for rational optimization and troubleshooting.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 3-bromo-6-methoxypyridine) to form a Pd(II) intermediate.[4][5]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the nucleophilic organoboron species (e.g., 4-carboxyphenylboronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base, which converts the boronic acid into a more reactive boronate species.[1][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][4]
Protocol I: Synthesis from 3-Bromo-6-methoxypyridine
This protocol details the coupling of a pyridine halide with a benzoic acid boronic acid derivative, a common and reliable strategy.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Role | Notes |
| 3-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | Electrophile | Starting material (1.0 equiv) |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | Nucleophile | Boronic acid partner (1.2 equiv) |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | Catalyst | Pd(0) source (0.03 equiv) |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Activates boronic acid (2.0 equiv) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | Organic phase |
| Deionized Water | H₂O | 18.02 | Solvent | Aqueous phase |
| Hydrochloric Acid (2M) | HCl | 36.46 | Acid | For product precipitation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Solvent | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Removes residual water |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-methoxypyridine (1.0 equiv), 4-carboxyphenylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to make an approximately 0.1 M solution with respect to the limiting reagent.
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.[8] This step is critical to prevent oxidative degradation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 90-95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 12-18 hours).
-
Work-up:
-
Cool the reaction to room temperature. If significant palladium black has precipitated, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a beaker. While stirring, slowly add 2M HCl to acidify the solution to a pH of approximately 3-4. The desired product, this compound, will precipitate as a solid.
-
Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of cold hexanes to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.[9]
Causality Behind Experimental Choices: A Deeper Dive
A successful synthesis hinges on understanding why specific reagents and conditions are chosen.
| Parameter | Choice & Rationale | Potential Pitfalls & Alternatives |
| Catalyst System | Pd(PPh₃)₄: A reliable, commercially available Pd(0) catalyst that does not require a separate ligand. It is effective for many standard couplings.[10] | Inhibition: The pyridine nitrogen can coordinate to the palladium, acting as a catalyst poison. Alternatives: For sluggish reactions, consider catalyst systems with bulky, electron-rich phosphine ligands (e.g., Pd(OAc)₂ with SPhos) which can enhance catalyst stability and activity for heteroaryl couplings.[3][11] |
| Base Selection | K₂CO₃: A moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species without causing significant hydrolysis of ester groups, if present.[12] | Insufficient Reactivity: If the reaction is slow, a stronger base may be required. Alternatives: K₃PO₄ is often more effective, especially for less reactive aryl chlorides.[2][10][13] Cs₂CO₃ is even stronger but more expensive. The choice of base can significantly impact yield.[7] |
| Solvent System | 1,4-Dioxane/Water (4:1): A classic biphasic system. Dioxane solubilizes the organic reactants and catalyst, while water dissolves the inorganic base, allowing them to interact at the phase interface.[10] | Poor Solubility: If reactants are not fully soluble, the reaction rate may suffer. Alternatives: Toluene/water or DME/water can be used. Adding a phase-transfer catalyst is another option. Fully aqueous systems are being developed as greener alternatives but may require specialized water-soluble ligands.[14][15] |
| Work-up | Acidification to Precipitate: The product is a carboxylic acid, which exists as a soluble carboxylate salt under the basic reaction conditions. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate, simplifying isolation. | Impure Precipitate: If the product precipitates with significant impurities, an extractive work-up followed by chromatography may be necessary. After acidification, extract the aqueous layer with ethyl acetate, dry the combined organic layers, and purify the residue.[9] |
Troubleshooting and Validation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation (oxidation).2. Insufficiently active catalyst system.3. Base is too weak. | 1. Ensure thorough degassing of solvents and reaction mixture.2. Switch to a more robust ligand (e.g., SPhos) or a pre-catalyst.3. Change base from K₂CO₃ to K₃PO₄. |
| Protodeboronation Side Product | Boronic acid is sensitive to heat and acidic/basic conditions, leading to the C-B bond being replaced by a C-H bond. | Use a slight excess (1.1-1.2 equiv.) of the boronic acid. Avoid unnecessarily long reaction times or excessively high temperatures. Consider using a more stable boronic ester (e.g., a pinacol ester).[11] |
| Homocoupling of Boronic Acid | Oxygen contamination can lead to the oxidative dimerization of the boronic acid. | Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Difficulty in Purification | The product is amphoteric and can be tricky to purify via chromatography. | For column chromatography, consider adding a small amount of acetic acid (0.5-1%) to the eluent to keep the carboxylic acid protonated and reduce streaking on the silica gel. Recrystallization is often the preferred method for final purification.[9] |
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Alonso, D. A., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
ACS Publications. (2002). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
-
ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
National Institutes of Health (NIH). (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
ResearchGate. (2018). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
ACS Publications. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
IJRPC. (2011). facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. [Link]
-
PrepChem.com. Synthesis of 4-(6-bromohexyloxy)benzoic acid. [Link]
- Google Patents.
-
National Institutes of Health (NIH). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
DergiPark. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Google Patents.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid, a key building block in modern medicinal chemistry. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide explains the underlying chemical principles, offers a step-by-step experimental procedure, and details methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug discovery and organic synthesis.
Introduction: The Significance of a Versatile Scaffold
Benzoic acid derivatives are foundational scaffolds in drug discovery, prized for their synthetic versatility and presence in numerous biologically active molecules.[1][2] The specific compound, this compound, combines a benzoic acid moiety with a methoxypyridine ring system. This unique combination makes it a highly valuable intermediate for constructing more complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[3][4] Its structure allows for diverse subsequent modifications, making a reliable and well-understood synthetic route essential for research and development.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for synthesizing biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[5][6]
For this specific target molecule, the strategy involves coupling:
-
An Aryl Halide: 3-Bromo-6-methoxypyridine
-
An Organoboron Reagent: 4-Carboxyphenylboronic acid
The reaction is facilitated by a palladium catalyst and a base in a suitable solvent system. The choice of these components is critical for achieving high yield and purity.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism validates the experimental choices. The Suzuki coupling proceeds via a catalytic cycle involving a palladium complex:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-6-methoxypyridine), inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (4-carboxyphenylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
This efficient, regenerative process allows for the use of sub-stoichiometric amounts of the expensive palladium catalyst.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Equivalents |
| 3-Bromo-6-methoxypyridine | 13472-85-0 | 188.02 | 1.88 g | 1.0 |
| 4-Carboxyphenylboronic acid | 14047-29-1 | 165.95 | 1.99 g | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.58 g | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.15 g | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 40 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromo-6-methoxypyridine (1.88 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.99 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling a gentle stream of nitrogen gas through the solution for 20 minutes. This step is crucial as the Pd(0) catalyst is sensitive to oxygen.[7]
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C and allow it to reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The mixture may appear as a heterogeneous slurry. Filter the mixture through a pad of Celite to remove the palladium catalyst and other inorganic solids. Wash the filter cake with a small amount of ethyl acetate.
-
Acidification and Precipitation: Transfer the filtrate to a beaker. While stirring, slowly add 2M hydrochloric acid (HCl) until the pH of the solution is approximately 2-3. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with deionized water (3 x 30 mL) to remove any inorganic salts, followed by a wash with cold diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight to yield this compound as a white to off-white solid. The expected yield is typically in the range of 80-90%.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow from reaction setup to final product analysis.
Purification and Final Characterization
While the precipitation yields a product of relatively high purity, for applications requiring analytical grade material, further purification may be necessary.
Recrystallization
Recrystallization from a solvent mixture like ethanol/water is an effective method for purifying benzoic acid derivatives.[8]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
Structural and Purity Validation
The identity and purity of the final compound must be rigorously confirmed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons on both the pyridine and benzene rings, as well as a singlet for the methoxy group protons. The carboxylic acid proton will appear as a broad singlet, typically far downfield.[9]
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all unique carbon atoms in the molecule's backbone.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₃H₁₁NO₃, MW: 229.23 g/mol ).[10]
-
HPLC Analysis: High-performance liquid chromatography is used to determine the final purity of the compound, which should typically be >98% for use in drug development applications.[10]
References
- Vertex AI Search. (2026).
- PubChem. (n.d.). 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. Retrieved January 21, 2026.
- National Center for Biotechnology Information. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. PubMed.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Google Patents. (n.d.).
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid.
- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum.
- Common Organic Chemistry. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 4-(6-bromohexyloxy)benzoic acid.
- Benchchem. (2025). Technical Support Center: Suzuki Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone.
- MDPI. (n.d.).
- Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
- PubChem. (n.d.). 2-Methoxy-4-(6-methoxypyridin-3-yl)benzoic acid.
- National Center for Biotechnology Information. (2025).
- National Institutes of Health. (2021).
- Benchchem. (2025).
- Organic Syntheses Procedure. (n.d.). mesitoic acid.
- ResearchGate. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids.
- European Patent Office. (2019).
- ResearchGate. (2010).
- ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
- Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
- Bentham Books. (n.d.).
- Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srinichem.com [srinichem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. mail.benthambooks.com [mail.benthambooks.com]
- 10. mdpi.com [mdpi.com]
Application Note & Protocols: High-Purity Recrystallization of 4-(6-methoxypyridin-3-yl)benzoic acid
An Application Note for the Purification of 4-(6-methoxypyridin-3-yl)benzoic acid
Abstract & Introduction
This compound is a key heterocyclic building block in contemporary drug discovery and materials science. Its bifunctional nature, featuring a carboxylic acid moiety and a methoxypyridine ring, makes it a versatile intermediate for synthesizing complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and compromised biological or material properties.
This application note provides a comprehensive guide to the purification of this compound using robust recrystallization techniques. We move beyond a simple list of steps to explain the underlying chemical principles that govern solvent selection and procedural choices. The protocols herein are designed to be self-validating systems, enabling researchers, scientists, and drug development professionals to reliably obtain material of high purity.
Physicochemical Profile & Rationale for Purification
Understanding the physicochemical properties of the target compound is the foundation of a logical purification strategy. While specific experimental data for this compound is not broadly published, we can infer its behavior from its constituent parts: a benzoic acid and a methoxypyridine.
-
Benzoic Acid Moiety : This group confers acidic properties and is sparingly soluble in cold water but significantly more soluble in hot water and polar organic solvents.[1][2] Its pKa is approximately 4.2.
-
Methoxypyridine Moiety : The pyridine nitrogen atom is weakly basic (pKa of the pyridinium ion is ~5.2), though the methoxy group can modulate this basicity.[3] This part of the molecule introduces polarity and potential for hydrogen bonding.
The molecule is amphoteric, capable of acting as both an acid and a base. This dual nature is a powerful tool for purification, as will be explored in Protocol 3. The compound's structure suggests it is a crystalline solid at room temperature. The melting point of structurally related compounds like 4-methoxybenzoic acid is in the range of 182-185 °C, providing a benchmark for characterization.[4]
Table 1: Inferred Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Rationale & Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₃ | Calculated from structure. |
| Molecular Weight | 229.23 g/mol | Calculated from formula. |
| Appearance | White to off-white crystalline solid | Typical for substituted benzoic acids. Color may indicate impurities. |
| Melting Point | >180 °C (estimated) | Purity is indicated by a sharp melting point range. Broad ranges suggest impurities.[5] |
| Solubility | - Poor in cold water & non-polar solvents (e.g., hexanes).- Soluble in hot polar protic solvents (alcohols) and polar aprotic solvents (acetone, ethyl acetate).- Soluble in aqueous base (e.g., NaOH, NaHCO₃).- Soluble in strong aqueous acid (e.g., HCl). | The key to selecting an effective recrystallization solvent.[6][7] Amphoteric nature allows for acid-base extraction/precipitation. |
The Principle of Recrystallization: A Self-Validating System
Recrystallization is a purification technique based on differential solubility.[8] The core principle is that most compounds are more soluble in a hot solvent than in a cold one. When a hot, saturated solution is cooled, the solubility of the desired compound decreases, forcing it out of solution to form a crystal lattice. The unique and ordered nature of a crystal lattice tends to exclude foreign molecules (impurities), which ideally remain dissolved in the cold solvent (mother liquor).[8]
A successful recrystallization protocol relies on the careful selection of a solvent or solvent system where:
-
The target compound is highly soluble at elevated temperatures.
-
The target compound is poorly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
The solvent is chemically inert towards the compound.
-
The solvent has a relatively low boiling point for easy removal during drying.
Solvent System Selection: An Empirical Approach
The ideal solvent is rarely known beforehand and must be determined experimentally. The workflow below provides a systematic approach to identifying a suitable solvent system.
Diagram 1: Decision workflow for selecting a recrystallization solvent system.
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Alcohols | Ethanol, Isopropanol (IPA) | Good balance of polarity to dissolve the compound when hot, but often allows precipitation when cold. |
| Ketones | Acetone | Strong polar aprotic solvent, may be too effective (high solubility when cold). Often used in binary systems. |
| Esters | Ethyl Acetate | Medium polarity, good for compounds that are not extremely polar. |
| Aqueous Mixtures | Ethanol/Water, Acetone/Water | Excellent for polar compounds. Water acts as an effective anti-solvent.[9] |
| Organic Mixtures | Ethyl Acetate/Heptane | For less polar impurities, where heptane acts as the anti-solvent. |
Potential Impurities & Their Removal
The crude product from a typical synthesis (e.g., Suzuki coupling) may contain several types of impurities.[10]
-
Unreacted Starting Materials : E.g., boronic acids/esters or aryl halides.
-
Catalyst Residues : Palladium or other transition metal catalysts.
-
Homo-coupled Byproducts : E.g., biphenyl or bipyridine derivatives.
-
Related Isomers : Impurities arising from side reactions.[11]
Recrystallization is effective at removing these because their size, shape, and polarity are typically different from the target molecule, preventing their incorporation into the growing crystal lattice. For metallic residues, an upstream charcoal treatment of the hot solution can be effective.
Detailed Experimental Protocols
Safety Precaution : Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single Solvent Recrystallization (Ethanol)
This protocol is recommended when a single solvent with a steep solubility-temperature curve is identified. Ethanol is often a good starting point.
-
Dissolution : Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a magnetic stir bar. Add ~5 mL of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation : Continue to add ethanol portion-wise (0.5-1.0 mL at a time) to the boiling mixture until all the solid has just dissolved. Adding a significant excess of solvent will reduce the final yield.
-
(Optional) Hot Filtration : If insoluble impurities (e.g., dust, catalyst residues) are observed, perform a hot gravity filtration. Place a small amount of cotton or fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask.
-
Crystallization : Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Maximize Yield : Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol (2-3 mL) to rinse away any residual mother liquor.
-
Drying : Allow air to be pulled through the filter cake for 10-15 minutes to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at 40-50 °C.
Protocol 2: Binary Solvent System (Ethanol/Water)
This is a powerful technique when the compound is too soluble in one solvent (the "good" solvent) even when cold, but insoluble in another miscible solvent (the "anti-solvent" or "poor" solvent).
-
Dissolution : In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude material in the minimum amount of hot ethanol, as described in Protocol 1, Step 1-2.
-
Induce Precipitation : While the solution is still hot, add deionized water (the anti-solvent) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.
-
Re-homogenize : Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.
-
Crystallization & Isolation : Follow steps 4 through 8 from Protocol 1, using an ice-cold mixture of ethanol/water (matching the approximate final solvent ratio) for the washing step (Step 7).
Protocol 3: Purification via Acid-Base Extraction
This chemical purification method exploits the amphoteric nature of the molecule and is excellent for removing neutral or non-acidic impurities. It can be used as a pre-purification step before a final recrystallization.
-
Basification : Dissolve 1.0 g of crude material in ~20 mL of 1 M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will deprotonate to form the soluble sodium salt.
-
Filtration of Impurities : Stir for 15 minutes. If any solid remains (neutral, non-acidic impurities), remove it by filtration.
-
Precipitation : Transfer the clear filtrate to a new beaker and cool it in an ice bath. Slowly acidify the solution by adding 3 M hydrochloric acid (HCl) dropwise with stirring. The this compound will precipitate out as the pH drops below ~4.
-
Isolation : Continue adding HCl until no further precipitation is observed. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry.
-
Final Polish : The dried material from this procedure can be further purified using Protocol 1 or 2 to remove any co-precipitated acidic impurities.
Diagram 2: General experimental workflow for recrystallization.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Solution |
|---|---|---|
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | Add more of the "good" solvent to the hot mixture. If using a binary system, add more of the "good" solvent and reheat until homogeneous before attempting to cool again. |
| No crystals form upon cooling | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to increase the concentration and attempt to cool again. Scratch the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" of the pure compound.[1] |
| Crystals form too quickly (fine powder) | The solution was cooled too rapidly. | Reheat the solution until the solid redissolves and allow it to cool more slowly, insulating the flask if necessary. |
| Low Recovery / Yield | Too much solvent used; product has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of solvent. Ensure the ice bath is sufficiently cold. For hot filtration, ensure the receiving flask and funnel are pre-heated. |
Purity Assessment & Characterization
After recrystallization, the purity of the final product must be verified.
-
Melting Point : Determine the melting point range. A pure compound should exhibit a sharp range (e.g., < 2 °C). Compare this to the crude material, which will have a lower, broader melting range.
-
Chromatography (HPLC/UPLC) : This is the gold standard for quantitative purity assessment. A single sharp peak should be observed, and the purity should be reported as a percentage based on area normalization.
-
Spectroscopy (¹H and ¹³C NMR) : Confirms the chemical structure and can reveal the presence of any remaining impurities if their signals are detectable.
References
-
PubChem Compound Summary for 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information.
-
Recrystallization of Benzoic Acid. Alfa Chemistry.
-
Recrystallization of Benzoic Acid. University of Missouri-St. Louis.
-
Recrystallisation of benzoic acid. The University of Sydney.
-
The Recrystallization of Benzoic Acid. University of Massachusetts Boston.
-
Experiment 4 purification - recrystallization of benzoic acid. SlideShare.
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry.
-
Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ResearchGate.
-
4-[(pyridin-3-ylmethoxycarbonylamino)-methyl]-benzoic acid. Echemi.
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate.
-
Solubility Determination and Data Correlation of 4‑Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications.
-
PubChem Compound Summary for 2-Methoxy-4-(2-methoxypyridin-3-yl)benzoic acid. National Center for Biotechnology Information.
-
PubChem Compound Summary for 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid. National Center for Biotechnology Information.
-
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ChemicalBook.
-
Benzoic acid, Melting point standard 121-123°C. Sigma-Aldrich.
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate.
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm.
-
Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. MDPI.
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health.
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
-
The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. SAGE Journals.
-
4-Methoxybenzoic acid. Sigma-Aldrich.
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI.
-
benzoic acid and its Impurities. Pharmaffiliates.
-
PubChem Compound Summary for Benzoic acid. National Center for Biotechnology Information.
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Melting point standard 121-123°C analytical standard Benzoic acid [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Strategic Application of 4-(6-Methoxypyridin-3-yl)benzoic Acid in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Drug Discovery and Materials Science
4-(6-Methoxypyridin-3-yl)benzoic acid (CAS No. 219671-80-4) has emerged as a pivotal building block in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a methoxy-substituted pyridine ring linked to a benzoic acid moiety, offers a versatile platform for the construction of complex molecules with significant biological activity and material properties. The pyridine ring, a common motif in pharmaceuticals, imparts desirable pharmacokinetic properties, while the benzoic acid functionality serves as a convenient handle for a variety of chemical transformations. This combination makes this compound a sought-after intermediate in the synthesis of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases, as well as in the development of advanced organic materials.[2][3] This document provides an in-depth guide to the practical application of this valuable compound, focusing on two of its most powerful synthetic transformations: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and execution.
| Property | Value | Source |
| CAS Number | 219671-80-4 | [1] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [4] |
| Appearance | White to off-white crystalline powder | General observation for similar compounds |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMA), and alcohols; limited solubility in water. | [5] |
| pKa | ~4.2 (estimated based on benzoic acid) | [5] |
Core Synthetic Applications: A Tale of Two Reactions
The synthetic utility of this compound is primarily exploited through two key reaction types that leverage its distinct functional groups. The carboxylic acid is an ideal substrate for amide bond formation, a cornerstone of medicinal chemistry. Concurrently, the pyridine ring, which can be halogenated, or the benzoic acid itself (if derivatized to a halide or triflate) can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Application I: Amide Bond Formation via HATU-Mediated Coupling
The formation of an amide bond is one of the most frequently employed reactions in drug discovery, owing to the stability and prevalence of this linkage in biologically active molecules.[6] For a substrate like this compound, activating the carboxylic acid is essential to facilitate its reaction with an amine. Among the plethora of available coupling reagents, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has gained prominence due to its high efficiency, rapid reaction times, and ability to minimize racemization.[7]
Causality of Experimental Choices
The selection of HATU as the coupling reagent is deliberate. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by an amine.[6] The use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and the protonated amine, driving the reaction forward without competing in the coupling reaction itself.[6] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are chosen for their ability to dissolve the reactants and intermediates, facilitating a homogenous reaction environment.[8]
Visualizing the Mechanism: HATU-Mediated Amide Coupling
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Protocol: Synthesis of a Representative Amide
This protocol describes the synthesis of N-benzyl-4-(6-methoxypyridin-3-yl)benzamide, a representative amide derivative.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution until the acid is fully dissolved.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, which should show the expected molecular weight of the amide. ¹H NMR spectroscopy should confirm the presence of the newly formed amide bond and the characteristic peaks of both starting materials.
Application II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[9] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals.[9] In the context of this compound, this reaction can be employed by first converting the benzoic acid to an aryl halide or triflate, or by using a halogenated precursor in its own synthesis. For this guide, we will consider the coupling of a pre-halogenated analog, 4-bromo-1-(6-methoxypyridin-3-yl)benzene, with a generic arylboronic acid.
Causality of Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction relies on a palladium catalyst, typically in the Pd(0) oxidation state.[10] A phosphine ligand is often used to stabilize the palladium catalyst and modulate its reactivity.[11] The choice of a palladium precursor like Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand is common.[9][11] A base, such as sodium carbonate or potassium phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] The reaction is often carried out in a mixture of an organic solvent (like dioxane or toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.[9]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Derivative
This protocol is an adapted procedure for the Suzuki-Miyaura coupling of a bromo-functionalized 4-(6-methoxypyridin-3-yl)benzene with phenylboronic acid.
Materials:
-
4-Bromo-1-(6-methoxypyridin-3-yl)benzene (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1-(6-methoxypyridin-3-yl)benzene (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and the 2M aqueous Na₂CO₃ solution (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Self-Validation: The formation of the desired product can be confirmed by the disappearance of the starting aryl bromide on TLC and LC-MS. The mass spectrum will show the molecular ion peak corresponding to the coupled product. ¹H and ¹³C NMR spectroscopy will confirm the presence of both aromatic moieties and the absence of the starting materials.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its capacity for facile transformation into amides and biaryl structures through robust and reliable protocols makes it an invaluable asset for researchers in drug discovery and materials science. The application notes and protocols detailed herein provide a solid foundation for the effective utilization of this compound, empowering scientists to explore new chemical space and accelerate the development of innovative molecules with impactful applications.
References
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. ElectronicsAndBooks. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Properties of Benzoic Acid. BYJU'S. Available at: [Link]
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]
-
Materials Safety Data Sheet. KamulinBiotechco.ltd.. Available at: [Link]
-
Safety Data Sheet. Angene Chemical. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Available at: [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Available at: [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
- Method of carrying out Suzuki-Miyaura CC-coupling reactions. Google Patents.
- Process for the synthesis of a benzamide derivative. Google Patents.
- Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. Google Patents.
-
2-Methoxy-4-(6-methylpyridin-3-yl)benzoic acid. PubChem. Available at: [Link]
- United States Patent. Google Patents.
- 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents.
-
Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Available at: [Link]
-
Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
- Process for preparing derivatives of benzoic acid. Google Patents.
Sources
- 1. 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid | C13H10ClNO3 | CID 107989661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 2-Methoxy-4-(6-methoxypyridin-3-yl)benzoic acid | C14H13NO4 | CID 177747273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 863921-57-7|3-(6-Methoxypyridin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. peptide.com [peptide.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 4-(6-Methoxypyridin-3-yl)benzoic Acid in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridinyl Benzoic Acid Scaffold
In the landscape of modern medicinal chemistry, the 4-(pyridin-3-yl)benzoic acid scaffold has emerged as a privileged structural motif. Its inherent properties, including its ability to form stable heterocyclic structures and its capacity for engaging in specific drug-receptor interactions through its aromatic and nitrogen-containing features, make it a valuable building block in drug discovery.[1] This framework is particularly prominent in the development of kinase inhibitors for oncology and ligands for protein targets implicated in inflammatory and neurological diseases.[1] The subject of this guide, 4-(6-methoxypyridin-3-yl)benzoic acid , represents a strategic evolution of this core scaffold. The introduction of a methoxy group on the pyridine ring is a deliberate modification aimed at fine-tuning the molecule's physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and target-binding affinity.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of this compound. It provides a theoretical framework for its potential applications, detailed protocols for its synthesis and biological evaluation, and illustrative data to guide experimental design.
Part 1: Potential Therapeutic Applications
Based on the established activities of structurally related benzoic acid and pyridinyl derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Kinase Inhibition in Oncology
The pyridinyl-phenyl motif is a cornerstone of numerous kinase inhibitors.[1] Kinases play a pivotal role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[2] The structure of this compound is amenable to forming key interactions within the ATP-binding pocket of various kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while the benzoic acid moiety provides a vector for further chemical modification to enhance potency and selectivity.
Hypothesized Signaling Pathway Interaction:
Caption: Proposed mechanism of action for a this compound-based kinase inhibitor.
Anticancer Agent Development
Beyond kinase inhibition, benzoic acid derivatives have demonstrated broad anticancer potential through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3][4][5][6] The structural features of this compound can be exploited to design novel agents that target other key players in cancer progression.
Part 2: Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
A plausible synthetic route to the target compound involves a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.
Synthetic Workflow:
Caption: Suzuki-Miyaura cross-coupling for the synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-boronobenzoic acid (1.0 eq), 3-bromo-6-methoxypyridine (1.0 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask, followed by the addition of a base, such as sodium carbonate (2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization or column chromatography to yield pure this compound.
In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound derivatives as kinase inhibitors, a standard in vitro kinase assay can be performed.
Assay Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, kinase, substrate, and ATP solutions at the desired concentrations.
-
Assay Plate Setup: Add the test compound at various concentrations to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Add the kinase and substrate to the wells, followed by the addition of ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as a phosphospecific antibody-based detection system (e.g., ELISA, HTRF) or a luminescence-based ATP detection assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
To assess the anticancer activity of this compound derivatives, a cell proliferation assay using relevant cancer cell lines is essential.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the treatment period, assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Measure the absorbance or luminescence and calculate the percentage of cell growth inhibition. Determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Part 3: Illustrative Data
The following tables present hypothetical data to illustrate the potential outcomes of the described assays.
Table 1: Kinase Inhibition Profile (Illustrative)
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | EGFR | 50 |
| Derivative 2 | VEGFR2 | 75 |
| Derivative 3 | PDGFRβ | 120 |
Table 2: Anticancer Activity in Breast Cancer Cell Lines (Illustrative)
| Compound | Cell Line | GI50 (µM) |
| Derivative 1 | MCF-7 | 1.5 |
| Derivative 1 | MDA-MB-231 | 2.8 |
| Derivative 2 | MCF-7 | 5.2 |
| Derivative 2 | MDA-MB-231 | 8.1 |
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The methoxy substitution offers a handle for modulating the compound's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The protocols and conceptual framework provided in this guide are intended to empower researchers to embark on the exploration of this intriguing chemical scaffold. Future work should focus on the synthesis of a diverse library of derivatives, comprehensive biological screening against a panel of relevant targets, and in-depth structure-activity relationship (SAR) studies to identify lead compounds for further preclinical development.
References
-
MySkinRecipes. 4-Pyridin-3-yl-benzoic acid. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. 2023. Available from: [Link]
-
PubChem. 4-Pyridin-3-yl-benzoic acid. Available from: [Link]
-
ChemBK. 4-(Pyridin-3-yl)benzoic acid. 2024. Available from: [Link]
-
ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. 2023. Available from: [Link]
- Google Patents. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
-
ResearchGate. (PDF) 3-(4-Pyridyl)benzoic acid. Available from: [Link]
-
PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. 2015. Available from: [Link]
-
chemical-kinomics. Drug Discovery - Inhibitor. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. 2015. Available from: [Link]
- Google Patents. US8198328B2 - Treatment of cancer using benzoic acid derivatives.
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2024. Available from: [Link]
-
oatext.com. Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Available from: [Link]
-
Otava Chemicals. Multi kinase inhibitors. Available from: [Link]
-
MDPI. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. 2023. Available from: [Link]
-
National Center for Biotechnology Information. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. 2023. Available from: [Link]
-
PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Available from: [Link]
-
MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. 2019. Available from: [Link]
-
JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]
-
National Center for Biotechnology Information. 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid. Available from: [Link]
-
PubChem. 4-Methoxy-3-(6-methyl-3-pyridinyl)benzoic acid. Available from: [Link]
Sources
- 1. 4-Pyridin-3-yl-benzoic acid [myskinrecipes.com]
- 2. chemicalkinomics.com [chemicalkinomics.com]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for derivatization of 4-(6-methoxypyridin-3-yl)benzoic acid for SAR studies
Topic: Strategic Derivatization of 4-(6-methoxypyridin-3-yl)benzoic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of SAR in Medicinal Chemistry
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework for optimizing a lead compound's efficacy, selectivity, and pharmacokinetic properties.[1] The process involves the synthesis of a series of analogs, or derivatives, of a hit compound to methodically probe how specific structural modifications influence its biological activity. By correlating these structural changes with their functional consequences, medicinal chemists can build a robust understanding of the pharmacophore—the essential molecular features responsible for a drug's interaction with its biological target.
The scaffold, this compound, represents a privileged biaryl structure commonly found in pharmacologically active agents. Its constituent parts—a carboxylic acid, a phenyl ring, and a methoxypyridine ring—offer multiple, chemically distinct points for modification. The carboxylic acid is a versatile handle for forming amides and esters, which can profoundly impact solubility and hydrogen bonding capabilities. The aromatic rings provide a platform for exploring steric and electronic interactions within the target's binding pocket.
This guide provides a detailed exploration of synthetic methodologies for the derivatization of this core scaffold, offering field-proven protocols and explaining the strategic rationale behind each experimental choice.
Core Derivatization Strategy: A Multi-pronged Approach
A successful SAR campaign on this scaffold necessitates a multi-pronged derivatization strategy. The most direct and fruitful approach begins with modifications at the carboxylic acid, followed by exploration of the aromatic core.
Sources
Application Note: Quantitative Analysis of 4-(6-methoxypyridin-3-yl)benzoic acid using High-Performance Liquid Chromatography
Abstract
This application note details a highly reliable and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(6-methoxypyridin-3-yl)benzoic acid. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase under gradient conditions, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness, making it suitable for quality control and stability testing in drug development and manufacturing environments.
Introduction and Analytical Principle
This compound is a bi-functional molecule incorporating both a pyridine ring and a benzoic acid moiety. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity and concentration must be rigorously controlled to ensure the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[1][2]
The method described herein is based on the principles of reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. The analyte, this compound, possesses both hydrophobic (phenyl and pyridine rings) and hydrophilic (carboxylic acid) characteristics. By controlling the mobile phase pH, the ionization of the carboxylic acid group can be suppressed, leading to increased retention on the non-polar C18 column and resulting in sharp, symmetrical peak shapes.[3]
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecylsilane) column was selected due to its versatility and strong hydrophobic retention capabilities, which are ideal for retaining the aromatic structure of the analyte.[4][5]
-
Mobile Phase: A mixture of aqueous buffer and an organic modifier (acetonitrile) is used.[6]
-
Buffer: A phosphate buffer at an acidic pH (approximately 3.0) is employed to ensure the carboxylic acid moiety remains protonated (-COOH). This prevents peak tailing that can occur from interactions between an ionized analyte and residual silanols on the column surface.[3][7]
-
Organic Modifier: Acetonitrile is chosen for its low UV cutoff and viscosity, allowing for efficient elution and sensitive detection.[6]
-
-
Detection: The presence of two aromatic rings in the analyte structure results in strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is selected as it provides a high signal-to-noise ratio for benzoic acid derivatives.[8][9]
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
-
Materials:
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Syringe filters: 0.45 µm PTFE or Nylon.
-
Volumetric flasks and pipettes (Class A).
-
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Phosphoric acid (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Experimental Protocols
Preparation of Solutions
Mobile Phase A (Aqueous Buffer): 20 mM Potassium Phosphate, pH 3.0
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase B: Acetonitrile
-
Use HPLC-grade acetonitrile directly.
Diluent: Acetonitrile/Water (50:50, v/v)
-
Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix thoroughly.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation:
-
Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow the same dissolution procedure as for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Framework
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11][12]
-
Specificity: Inject the diluent, a placebo (if applicable), and a standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the prepared working standard solutions (1-150 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a single sample lot. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet the acceptance criteria.
-
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Data Presentation and Illustrative Results
System suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates | > 2000 |
| %RSD of replicate injections | ≤ 2.0% (for n=5) |
Table 1: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 15,230 | 1.2% |
| 5.0 | 76,150 | 0.8% |
| 25.0 | 380,500 | 0.5% |
| 50.0 | 762,000 | 0.3% |
| 100.0 | 1,525,000 | 0.2% |
| 150.0 | 2,288,000 | 0.4% |
| Correlation Coefficient (R²) | 0.9998 |
HPLC Analysis Workflow
The following diagram outlines the complete workflow from sample preparation to final data reporting.
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. hplc.eu [hplc.eu]
- 4. jordilabs.com [jordilabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. veeprho.com [veeprho.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Use of 4-(6-methoxypyridin-3-yl)benzoic Acid in Kinase Inhibitor Development
Introduction: A Privileged Scaffold for Targeting Key Signaling Nodes
In the landscape of modern drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a large and "druggable" class of enzymes.[1] The strategic design of inhibitors often revolves around "privileged scaffolds"—core chemical structures that demonstrate a propensity for binding to the ATP-binding site of various kinases. The 4-(pyridin-3-yl)benzoic acid moiety has emerged as one such valuable scaffold.
This guide focuses on a specific embodiment of this scaffold: 4-(6-methoxypyridin-3-yl)benzoic acid . The inclusion of a methoxy group on the pyridine ring and the specific linkage to the benzoic acid create a unique electronic and steric profile, making it an attractive starting point for medicinal chemistry campaigns. These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on leveraging this scaffold to develop potent and selective kinase inhibitors. We will delve into the rationale behind its use, detailed experimental protocols, and data interpretation, with a primary focus on targeting the PI3K/AKT/mTOR pathway, a critical signaling axis frequently dysregulated in cancer.[2][3] A secondary focus on the p38 MAPK pathway, another key target in inflammation, will also be discussed to illustrate the scaffold's versatility.[4]
Scientific Foundation: Targeting Aberrant Kinase Signaling
The core principle behind using this compound is its function as a bioisostere or foundational element that can be elaborated to achieve high-affinity interactions within the kinase ATP-binding pocket. The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase's backbone, while the benzoic acid portion provides a vector for synthetic elaboration to explore different regions of the active site, thereby tuning potency and selectivity.
Primary Target Pathway: PI3K/AKT/mTOR
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a frequent oncogenic event in a wide range of human cancers.[3] Structurally related compounds, specifically sulfonamide methoxypyridine derivatives, have demonstrated potent dual inhibitory activity against PI3Kα and mTOR.[5] This suggests that the this compound scaffold is well-suited for developing inhibitors that can shut down this critical cancer-promoting pathway at two key nodes.
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Secondary Target Pathway: p38 MAPK
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in the cellular response to stress and in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4] Consequently, inhibitors of p38 MAPK are actively pursued as treatments for inflammatory diseases such as rheumatoid arthritis. The pyridinylimidazole class of p38 inhibitors, which are structurally analogous to the pyridinylbenzoic acid scaffold, are well-established ATP-competitive inhibitors, highlighting the potential for developing anti-inflammatory agents from this core structure.[4]
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear path from chemical synthesis to biological characterization.
Protocol 1: Synthesis of this compound
This protocol outlines a standard Suzuki coupling reaction, a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.
Caption: General workflow for the synthesis of the target scaffold.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 6-methoxypyridine-3-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify with 1M HCl to pH ~3-4, then extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase, such as PI3Kα or p38α. This is a fundamental assay to quantify the potency of the inhibitor.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and BSA).
-
Dilute the purified kinase (e.g., PI3Kα) and its substrate (e.g., a specific peptide or lipid substrate) to their optimal concentrations in the assay buffer.
-
Prepare a stock solution of ATP at a concentration close to the Km for the specific kinase.
-
Prepare a serial dilution of the test compound (derived from this compound) in DMSO, then dilute further in the assay buffer. Typically, an 11-point, 3-fold serial dilution is performed.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Include "maximum activity" controls (DMSO vehicle only) and "no activity" controls (no enzyme or no ATP).
-
-
Reaction Initiation: Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Start the Kinase Reaction: Initiate the reaction by adding the ATP and substrate mixture to all wells.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction proceeds in the linear range.
-
Signal Detection: Stop the reaction and measure the product formation. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for LanthaScreen™, or radioactivity for radiometric assays).
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7]
-
| Compound Scaffold | Target Kinase | Reported IC50 (nM) |
| Sulfonamide Methoxypyridine Derivative | PI3Kα | 0.22 |
| Sulfonamide Methoxypyridine Derivative | mTOR | 23.0 |
| Pyridinyl Imidazole Analog | p38α | 50.0 |
| Pyridinyl Imidazole Analog | p38β | 100.0 |
| Table 1: Representative IC50 values for compounds with scaffolds related to this compound against key kinases. Data is illustrative and based on published findings for analogous structures.[5][8] |
Protocol 3: Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of an inhibitor on the viability and proliferation of cancer cell lines, providing a crucial link between biochemical potency and cellular activity.
Step-by-Step Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HCT-116 or MCF-7 for PI3K/mTOR inhibitors) in appropriate media and conditions (37 °C, 5% CO₂).
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for a specified period, typically 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Protocol 4: Western Blot for Target Engagement and Downstream Signaling
This protocol allows for the direct visualization of the inhibitor's effect on the target kinase and its downstream signaling pathway within the cell.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the GI50 value) for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., phospho-AKT Ser473 for the PI3K pathway, or phospho-HSP27 for the p38 pathway).[5][9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Re-probe the membrane with antibodies for the total protein (e.g., total AKT, total HSP27) and a loading control (e.g., GAPDH or β-actin) to normalize the data. A dose-dependent decrease in the phosphorylated protein relative to the total protein indicates effective target engagement and pathway inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability via robust methods like the Suzuki coupling allows for extensive structure-activity relationship (SAR) exploration. The protocols outlined in this guide provide a rigorous framework for synthesizing, evaluating, and characterizing derivatives of this scaffold. By focusing on critical cancer and inflammatory pathways such as PI3K/mTOR and p38 MAPK, researchers can efficiently advance lead compounds from initial biochemical hits to validated cellular probes. Future work should focus on optimizing the pharmacokinetic properties of inhibitors derived from this scaffold to translate potent in vitro activity into in vivo efficacy.
References
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9, 268–272. [Link]
-
Lemaire, M., et al. (2019). The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy, 15(7), 1296-1298. [Link]
-
Zarghi, A., et al. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(1), 103-109. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]
-
Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor. [Link]
-
Vasan, N., et al. (2019). The present and future of PI3K inhibitors for cancer therapy. Current Opinion in Oncology, 31(4), 317-324. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Sources
- 1. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com [drugs.com]
- 3. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016036586A1 - Compounds inhibiting leucine-rich repeat kinase enzyme activity - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
Standard operating procedure for amide bond formation with 4-(6-methoxypyridin-3-yl)benzoic acid
An In-Depth Guide to Amide Bond Formation with 4-(6-methoxypyridin-3-yl)benzoic acid
Introduction: The Central Role of the Amide Bond in Drug Discovery
The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and proteins and appearing in over half of all compounds in medicinal chemistry patents.[1] Its synthesis is the most frequently performed reaction in the pharmaceutical industry.[1] This application note provides a comprehensive guide to the standard operating procedures for forming an amide bond using this compound, a versatile building block in modern drug discovery.
This guide moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind reagent selection and procedural design, offering field-proven insights to empower researchers to not only execute the reaction but also to troubleshoot and optimize it. The protocols described are designed as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure reaction success and product integrity.
PART 1: Mechanistic Underpinnings & Strategic Reagent Selection
The direct reaction of a carboxylic acid and an amine is an unfavorable, high-temperature process resulting in an acid-base salt formation.[2] Therefore, the cornerstone of modern amide synthesis is the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group.[2] This is achieved using a "coupling reagent." The choice of coupling reagent, base, and solvent is critical and directly impacts reaction efficiency, yield, and the purity of the final product.[3]
Key Reagent Classes:
-
Carbodiimides (e.g., EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to side reactions, such as rearrangement to a stable N-acylurea, and can lead to racemization if the acid has a chiral alpha-center.[4] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[2][4][5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is particularly favored in laboratory settings because its urea byproduct is water-soluble, simplifying purification.[4]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are among the most efficient and rapid coupling agents available.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is based on the HOAt core.[6] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. This carboxylate attacks HATU to generate a highly reactive OAt-active ester, which then rapidly acylates the amine.[6][7] The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through a neighboring group effect, accelerating the reaction.[6]
The Role of the Base:
A tertiary amine base, typically DIPEA or triethylamine (TEA), is crucial for two reasons:
-
It deprotonates the carboxylic acid, facilitating its attack on the coupling reagent.[7][8]
-
It neutralizes the acidic byproducts generated during the reaction, such as the hexafluorophosphate or hydrochloride salts, maintaining a favorable reaction environment.
PART 2: Experimental Protocols and Workflow
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.
Caption: General experimental workflow for amide bond formation.
Protocol A: High-Efficiency Coupling using HATU
This is often the go-to method for both simple and challenging couplings due to its high efficiency and fast reaction times.[3][6]
Table 1: Reagents for HATU-Mediated Coupling (1.0 mmol Scale)
| Reagent | M.W. | Equivalents | Amount (mg) | Amount (mmol) |
|---|---|---|---|---|
| This compound | 229.24 | 1.0 | 229 | 1.0 |
| Amine (R1R2NH) | - | 1.1 | - | 1.1 |
| HATU | 380.23 | 1.1 | 418 | 1.1 |
| DIPEA | 129.25 | 2.5 | 323 (434 µL) | 2.5 |
| Anhydrous DMF | - | - | 5 mL | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (229 mg, 1.0 mmol).
-
Dissolve the acid in anhydrous DMF (5 mL).
-
Add the desired amine (1.1 mmol, 1.1 eq).
-
Add DIPEA (434 µL, 2.5 mmol, 2.5 eq) to the solution and stir for 2 minutes.
-
Add HATU (418 mg, 1.1 mmol, 1.1 eq) in one portion. The solution may turn yellow.
-
Stir the reaction at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor the consumption of the carboxylic acid using TLC (e.g., 10% MeOH in DCM) or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (2 x 25 mL) to remove DMF, saturated aqueous NaHCO₃ (2 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization.[9][10]
Protocol B: Cost-Effective Coupling using EDC/HOBt
This classic method is highly reliable and uses less expensive reagents, making it suitable for larger-scale synthesis.[4][11]
Table 2: Reagents for EDC/HOBt-Mediated Coupling (1.0 mmol Scale)
| Reagent | M.W. | Equivalents | Amount (mg) | Amount (mmol) |
|---|---|---|---|---|
| This compound | 229.24 | 1.0 | 229 | 1.0 |
| Amine (R1R2NH) | - | 1.1 | - | 1.1 |
| EDC·HCl | 191.70 | 1.2 | 230 | 1.2 |
| HOBt (anhydrous) | 135.12 | 1.2 | 162 | 1.2 |
| DIPEA | 129.25 | 2.5 | 323 (434 µL) | 2.5 |
| Anhydrous DCM or DMF | - | - | 10 mL | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (229 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and the amine (1.1 mmol).
-
Dissolve the solids in anhydrous DCM or DMF (10 mL).
-
Cool the flask in an ice bath (0 °C).
-
Add DIPEA (434 µL, 2.5 mmol, 2.5 eq) and stir for 2 minutes.
-
Add EDC·HCl (230 mg, 1.2 mmol) in one portion.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Reaction Monitoring: Monitor the reaction progress via TLC or LC-MS.
-
Workup: If using DCM, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL). If using DMF, follow the aqueous workup described in Protocol A.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
PART 3: Reaction Mechanisms Visualized
Understanding the reaction pathway is key to optimization. The following diagrams illustrate the activation and coupling sequence for the recommended protocols.
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling. [5][12]
PART 4: Product Validation and Characterization
Confirmation of successful amide bond formation is achieved through a combination of spectroscopic techniques.
Table 3: Analytical Techniques for Reaction Validation
| Technique | Purpose | Key Observations |
|---|---|---|
| TLC | Reaction monitoring | Disappearance of the carboxylic acid spot and appearance of a new, typically less polar, product spot. |
| LC-MS | Reaction monitoring & Mass confirmation | A peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the desired product. |
| FT-IR | Functional group analysis | Disappearance of the broad O-H stretch (approx. 3300-2500 cm⁻¹) of the carboxylic acid. Appearance of the amide C=O stretch (Amide I band, ~1650 cm⁻¹) and N-H bend (Amide II band, ~1550 cm⁻¹). [13] |
| ¹H NMR | Structural confirmation | Appearance of a new amide N-H proton signal (typically a broad singlet between 6-9 ppm). Shifts in the signals of protons adjacent to the carbonyl and amine groups. |
| ¹³C NMR | Structural confirmation | Appearance of the amide carbonyl carbon signal (typically 165-175 ppm). |
PART 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalled / Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Sterically hindered amine or acid.4. Poor solvent quality (not anhydrous). | 1. Use a fresh bottle of coupling reagent.2. Add an additional 0.5 eq of base.3. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase reaction temperature (e.g., to 40-50 °C).4. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. |
| Multiple Byproducts | 1. (EDC) Formation of N-acylurea.2. (HATU) Side reaction with nucleophilic groups on substrates.3. Epimerization of chiral centers. | 1. Ensure HOBt is added and the reaction temperature is not excessively high.2. Ensure proper stoichiometry; avoid large excesses of reagents.3. Run the reaction at 0 °C to RT. Use HATU, which is known to suppress epimerization. |
| Difficulty in Purification | 1. Byproduct co-elutes with the product (e.g., tetramethylurea from HATU).2. Product is highly polar and streaks on silica. | 1. Perform a thorough aqueous workup. For HATU, washing with aqueous LiCl can help remove DMF and tetramethylurea.<[14]br>2. Use a more polar eluent system for chromatography (e.g., with MeOH or NH₄OH additive). Consider reversed-phase chromatography. [9] |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Wikipedia. HATU. Wikipedia, The Free Encyclopedia. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. commonorganicchemistry.com. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). commonorganicchemistry.com. [Link]
-
Dunsmore, C. J., et al. (2006). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(4), 626-635. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(15), 3852-3855. [Link]
-
Royal Society of Chemistry. (2022). Chapter 4: Amide Bond Formation. RSC Publishing. [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts. YouTube. [Link]
-
Ozaki, Y., et al. (2021). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry, 93(1), 575-582. [Link]
-
De Luca, S., et al. (2006). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 71(13), 4964-4968. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3849-3859. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage Insights. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
ResearchGate. (2017). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
- Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
PubChem. 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. PubChem. [Link]
-
PubChem. 2-Methoxy-4-(6-methoxypyridin-3-yl)benzoic acid. PubChem. [Link]
-
Oxford Academic. (2006). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters. [Link]
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Turito. [Link]
-
Wikipedia. Benzoic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Green, T. W., & You, S. L. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3833-3854. [Link]
-
NIST. Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. [Link]
Sources
- 1. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Identifying common byproducts in 4-(6-methoxypyridin-3-yl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this valuable compound. Leveraging extensive experience in synthetic organic chemistry, this document provides in-depth, field-proven insights to ensure the successful execution of your experiments.
The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers a versatile and efficient route to this biaryl compound. However, as with any chemical transformation, side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce yields. This guide will focus on identifying these common byproducts and providing strategies for their mitigation.
Understanding the Synthetic Landscape
The Suzuki-Miyaura coupling for this target molecule typically involves one of two synthetic pathways:
-
Route A: Coupling of 3-bromo-6-methoxypyridine with 4-carboxyphenylboronic acid .
-
Route B: Coupling of (6-methoxypyridin-3-yl)boronic acid with 4-bromobenzoic acid .
The choice between these routes often depends on the commercial availability and stability of the starting materials. Both routes are viable and share a similar set of potential side reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues and questions that may arise during the synthesis of this compound.
Q1: My reaction has a low yield of the desired product, but my starting materials are consumed. What are the likely byproducts?
A1: When starting materials are consumed without a proportional formation of the desired product, side reactions are the primary culprits. In the context of the Suzuki-Miyaura coupling for this compound, the most common byproducts are:
-
Homocoupling Products: These are symmetrical biaryl compounds formed from the coupling of two molecules of the same starting material.
-
From the boronic acid: 4,4'-dicarboxy-1,1'-biphenyl (from 4-carboxyphenylboronic acid) or 3,3'-bi(6-methoxypyridine) (from (6-methoxypyridin-3-yl)boronic acid). The homocoupling of boronic acids is often promoted by the presence of oxygen.[1]
-
From the aryl halide: Biphenyl-4,4'-dicarboxylic acid (from 4-bromobenzoic acid) or 6,6'-dimethoxy-3,3'-bipyridine (from 3-bromo-6-methoxypyridine).
-
-
Protodeboronation Product: This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzoic acid (from 4-carboxyphenylboronic acid) or 2-methoxypyridine (from (6-methoxypyridin-3-yl)boronic acid). This side reaction is often catalyzed by the palladium catalyst or can occur under basic conditions, especially at elevated temperatures.
-
Dehalogenation Product: The aryl halide starting material can undergo reduction, where the halogen atom is replaced by a hydrogen atom. This would result in the formation of benzoic acid (from 4-bromobenzoic acid) or 2-methoxypyridine (from 3-bromo-6-methoxypyridine).
Q2: How can I identify these byproducts in my reaction mixture?
A2: A combination of analytical techniques is essential for identifying byproducts:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the complexity of your crude reaction mixture. Byproducts will appear as separate spots from your starting materials and desired product.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are invaluable for separating and identifying components in your mixture. By comparing the retention times and mass-to-charge ratios with known standards or predicted masses, you can confirm the presence of specific byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude product can reveal the presence of impurities. For example, the characteristic signals of benzoic acid or 2-methoxypyridine are often easily identifiable.
Q3: What are the root causes of these side reactions and how can I minimize their formation?
A3: Understanding the underlying causes is key to optimizing your reaction conditions.
| Byproduct | Root Cause(s) | Mitigation Strategies |
| Homocoupling | - Oxygen in the reaction mixture.- Inefficient transmetalation or reductive elimination steps. | - Degas your solvents and reagents thoroughly. Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1]- Use a high-quality palladium catalyst and ligand. The choice of ligand can significantly impact the relative rates of the desired cross-coupling versus homocoupling.- Control the stoichiometry. A slight excess of the boronic acid (typically 1.1-1.5 equivalents) is often used to favor the cross-coupling reaction. |
| Protodeboronation | - Presence of excess water or protic solvents.- Prolonged reaction times at high temperatures.- Certain bases can promote this side reaction. | - Use anhydrous solvents. If an aqueous base is used, minimize the amount of water.- Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.- Choose a suitable base. Carbonates (e.g., K2CO3, Cs2CO3) are generally preferred over hydroxides. |
| Dehalogenation | - Presence of reducing agents in the reaction mixture.- Certain phosphine ligands can promote this side reaction. | - Ensure high purity of starting materials and solvents. - Screen different phosphine ligands. If dehalogenation is a significant issue, consider using a different ligand or a "ligandless" catalyst system under specific conditions. |
Q4: I am having trouble purifying my final product. What strategies do you recommend?
A4: The purification of this compound can be challenging due to the similar polarities of the product and some byproducts, particularly the carboxylic acid-containing impurities.
-
Crystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified through screening. Common solvents for recrystallization of benzoic acid derivatives include ethanol, methanol, acetic acid, water, or mixtures thereof.
-
Column Chromatography: While effective, it can be tedious on a large scale. A silica gel column using a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid (to keep the carboxylic acid protonated and prevent tailing) is a common approach.
-
Acid-Base Extraction: This can be a useful technique to separate acidic, basic, and neutral components. However, since the desired product and several potential byproducts (e.g., homocoupled benzoic acid derivative, unreacted starting materials) are carboxylic acids, this method may have limited utility for separating these specific impurities from the product. It can be effective for removing neutral byproducts.
Experimental Workflow and Byproduct Formation
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling and highlights where the common byproducts can be formed.
Caption: Formation of desired product and byproducts in Suzuki coupling.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for Suzuki-Miyaura synthesis.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 2014 , 53 (10), 2668–2670. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for the Synthesis of Complex Natural Products. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Al-Masum, M.; Salah, N. Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids in Water. Molecules, 2011 , 16 (7), 5774-5781. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with ortho-Substituted Aryl Halides. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki-Miyaura Reaction: A Theoretical Investigation. Organometallics, 2006 , 25 (11), 2770–2781. [Link]
-
Tyrell, E.; Whittington, P. The Suzuki-Miyaura reaction: an overview of its application in the synthesis of biologically active molecules. Tetrahedron, 2010 , 66 (38), 7481-7519. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Paul, F.; Patt, J.; Hartwig, J. F. Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. A New Catalyst System Based on a C-Shaped Ligand for the Amination of Aryl Bromides, Chlorides, and Triflates. Organometallics, 1995 , 14 (6), 3030–3039. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A Rational Approach to the Development of Highly Active Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42 (12), 5270-5298. [Link]
-
Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]
-
Dipankar Paul. How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate, 2018 . [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 6-Methoxypyridin-3-ylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using 6-methoxypyridin-3-ylboronic acid as a coupling partner. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1][2] However, the inclusion of heteroaromatic compounds, such as 6-methoxypyridin-3-ylboronic acid, can introduce specific challenges that require careful optimization of reaction conditions.[2][3] This guide is structured in a question-and-answer format to directly address the problems you may be facing.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 6-methoxypyridin-3-ylboronic acid is resulting in a low yield or failing completely. What are the most common initial checks I should perform?
A1: When a Suzuki coupling reaction underperforms, a systematic check of the fundamental reaction parameters is the first crucial step.[4][5]
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[4] Proper degassing of solvents is critical.
-
Reagent Purity and Stability: Verify the purity of your 6-methoxypyridin-3-ylboronic acid and your coupling partner (aryl halide or triflate). Boronic acids, especially heteroaromatic ones, can be susceptible to degradation over time, particularly through protodeboronation.[3][6] Consider using a fresh batch of the boronic acid or re-purifying it if there are any doubts about its quality.
-
Catalyst Activity: The activity of your palladium catalyst is paramount. If you are using a Pd(II) precatalyst, it needs to be efficiently reduced to the active Pd(0) species in situ.[4] For air-sensitive catalysts like Pd(PPh₃)₄, ensure it has been stored and handled correctly. Consider using a more robust, air-stable precatalyst if catalyst deactivation is suspected.[7]
-
Base and Solvent Integrity: The choice and quality of the base and solvent are critical.[7] For anhydrous reactions, ensure your base is a fine powder and completely dry. In biphasic reactions, vigorous stirring is necessary to ensure efficient mixing.[4]
Q2: I suspect protodeboronation of my 6-methoxypyridin-3-ylboronic acid is the primary cause of my low yield. What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of 2-methoxypyridine instead of your desired product.[2][3][8] Heteroaryl boronic acids, especially electron-rich ones like 6-methoxypyridin-3-ylboronic acid, can be particularly prone to this decomposition pathway.[2][3]
Here are several strategies to mitigate protodeboronation:
-
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can significantly reduce the rate of protodeboronation.[6] These derivatives often exhibit a "slow-release" of the active boronic acid under the reaction conditions, maintaining a low concentration and minimizing decomposition.
-
Anhydrous Conditions: Water, in the presence of a base, is often the proton source for protodeboronation.[2] Switching to anhydrous reaction conditions with a non-aqueous base (e.g., K₃PO₄, Cs₂CO₃, or t-BuOK) and a dry aprotic solvent (e.g., dioxane, toluene, or THF) can be highly effective.[7][9]
-
Careful Base Selection: The choice of base is critical. While a base is required for the transmetalation step, a strongly basic aqueous environment can accelerate protodeboronation.[10] Weaker inorganic bases like K₂CO₃ or CsF are sometimes preferred.[11]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest temperature and shortest reaction time that allows for the complete consumption of your starting materials.
Q3: The Lewis basic nitrogen on the pyridine ring of 6-methoxypyridin-3-ylboronic acid seems to be inhibiting my catalyst. How can I address this issue?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3] This is a well-known issue with pyridylboronic acids, sometimes referred to as the "2-pyridyl problem" when the nitrogen is in close proximity to the boronic acid group, though it can still be a factor for the 3-substituted isomer.[3]
To overcome catalyst inhibition, consider the following:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often overcome this inhibition.[7] These ligands can stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation. Examples of effective ligands include Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[7]
-
Catalyst Loading: In some cases, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can compensate for some level of catalyst deactivation.[7]
-
Additives: The addition of certain salts, such as zinc chloride (ZnCl₂), can sometimes mitigate the inhibitory effects of the pyridine nitrogen.[12]
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing low yields, this troubleshooting workflow can help you systematically optimize your reaction conditions.
Caption: A decision tree for troubleshooting low yields in Suzuki couplings with 6-methoxypyridin-3-ylboronic acid.
Experimental Protocol: Screening Reaction Parameters
This protocol provides a framework for systematically screening different catalysts, bases, and solvents to identify the optimal conditions for your specific substrates.
Materials:
-
6-methoxypyridin-3-ylboronic acid (or its pinacol ester)
-
Aryl halide (or triflate)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), 6-methoxypyridin-3-ylboronic acid or its derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv) to a reaction vial.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in the chosen solvent. Add the appropriate amount of the catalyst solution to the reaction vial (typically 1-5 mol% Pd).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Workup and Analysis: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product to determine the yield.
Table 1: Recommended Starting Conditions for Parameter Screening
| Parameter | Condition A (Robust, General) | Condition B (Anhydrous, for Protodeboronation-Prone Substrates) | Condition C (Aqueous, Mild) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | None |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | Na₂CO₃ (2.0 equiv) |
| Solvent | Dioxane | Toluene | Dioxane/H₂O (4:1) |
| Temperature | 100 °C | 110 °C | 90 °C |
Advanced Troubleshooting
Q4: I've tried screening various conditions and my yields are still suboptimal. What other factors could be at play?
A4: If a standard screen of catalysts, bases, and solvents doesn't resolve the issue, consider these more nuanced factors:
-
Solubility: Poor solubility of any of the reaction components can hinder the reaction.[13] If you observe a heterogeneous mixture, you may need to switch to a different solvent system or increase the temperature.
-
Steric Hindrance: If either your aryl halide or the 6-methoxypyridin-3-ylboronic acid is sterically hindered, the reaction may require a more active catalyst system with bulkier ligands (like XPhos or SPhos) and higher temperatures to proceed efficiently.[7]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid (homocoupling) can be a significant side reaction, especially in the presence of oxygen.[4] Strict adherence to inert atmosphere techniques is crucial to minimize this.
-
Dehalogenation: The aryl halide can sometimes undergo dehalogenation, where the halogen is replaced by a hydrogen atom.[14] This is more common with electron-rich aryl halides and can be influenced by the choice of base and solvent.
Q5: Are there any alternative coupling partners to 6-methoxypyridin-3-ylboronic acid that might be more robust?
A5: Yes, if you continue to face challenges with the boronic acid, consider using more stable derivatives:
-
6-Methoxypyridin-3-ylboronic acid pinacol ester: As mentioned earlier, this is often more stable towards protodeboronation.
-
Potassium 6-methoxypyridin-3-yltrifluoroborate: These salts are generally crystalline, air-stable solids that are less prone to protodeboronation than the corresponding boronic acids.[6] They can be used directly in Suzuki couplings, often with excellent results.
-
MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable boronic acid surrogates that can be used in a controlled, slow-release manner.[8]
By systematically working through these troubleshooting steps and considering the underlying chemical principles, you can significantly improve the yield and reliability of your Suzuki coupling reactions with 6-methoxypyridin-3-ylboronic acid.
References
- Molnár, Á. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles. Chemical Reviews, 111(7), 2251-2349.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (2-Pyridyl)boranes. The Journal of Organic Chemistry, 76(8), 2858-2862.
- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
- Lloyd-Jones, G. C. (2010). The intended role of the base in Suzuki-Miyaura cross-coupling: a case of mistaken identity.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Boronic Acids in Suzuki-Miyaura Coupling.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative assembly of small molecules with a single boronic acid building block. Journal of the American Chemical Society, 131(20), 6961-6963.
-
Parry, P. R., Wang, C., Batsanov, A. S., Bryce, M. R., & Tarbit, B. (2002). Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimization of Reaction Parameters for Synthesizing 4-(6-methoxypyridin-3-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this valuable synthetic transformation. The synthesis, typically achieved through a Suzuki-Miyaura cross-coupling reaction, is a cornerstone for creating a key structural motif in various biologically active compounds. This resource offers practical, field-proven insights to help you optimize your reaction parameters and overcome common challenges.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction between 5-bromo-2-methoxypyridine and 4-carboxyphenylboronic acid is resulting in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in this Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst, base, solvent, and reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its corresponding ligand is critical, especially when dealing with heteroaromatic substrates like pyridine derivatives.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1]
-
Recommended Catalysts: For coupling with pyridine derivatives, consider using pre-formed, air- and moisture-stable palladium precatalysts such as those from the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) families.[1] These often show improved performance over generating the active Pd(0) species in situ.
-
Ligand Choice: Bulky and electron-rich phosphine ligands, like XPhos, SPhos, or RuPhos, are often effective for challenging couplings as they promote both the oxidative addition and reductive elimination steps.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable conversion rate.[2]
-
-
Base Selection and Role: The base is crucial for activating the boronic acid to facilitate transmetalation.[3][4][5] The choice of base can significantly impact the reaction rate and yield.[3]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used and often provide high yields.[3] For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[5]
-
Strength and Solubility: Stronger bases can sometimes be more effective for sterically hindered substrates. The solubility of the base in the reaction medium is also important; using a mixed solvent system (e.g., an organic solvent with water) can help dissolve inorganic bases.[6]
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: A variety of solvents can be used for Suzuki couplings, including toluene, dioxane, THF, and DMF.[7] Often, a mixture of an organic solvent and water is beneficial for dissolving the inorganic base and facilitating the reaction.[6][8]
-
Degassing: It is crucial to thoroughly degas the solvent and reaction mixture to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[9][10] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[11]
-
Temperature: The reaction temperature is a critical parameter. While some Suzuki couplings can proceed at room temperature with highly active catalysts, others may require heating to 80-110 °C to achieve a good reaction rate.[2][12]
-
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can be prone to decomposition, particularly protodeboronation, especially with heteroaryl boronic acids.[1][13] Ensure that your 4-carboxyphenylboronic acid is of high purity and has been stored properly.
-
Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[14] While 5-bromo-2-methoxypyridine is a suitable substrate, ensure its purity.
-
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer: The most common side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid and dehalogenation of the aryl halide.
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[10]
-
Cause: Homocoupling is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this pathway.[10][13]
-
Prevention: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[9][10] Using a slight excess of the aryl halide can also help to favor the cross-coupling reaction.[9]
-
-
Dehalogenation: This involves the replacement of the halogen on the aryl halide with a hydrogen atom.
-
Cause: This can occur under certain conditions, particularly with highly reactive organoboron compounds or the presence of reducing agents.[15]
-
Prevention: Careful selection of the reaction conditions, including the base and catalyst system, can help to minimize dehalogenation.
-
-
Protodeboronation: This is the cleavage of the C-B bond in the boronic acid by a proton source, leading to the formation of the corresponding arene.[15]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound, from the reaction mixture. What are the recommended purification techniques?
Answer: Purifying benzoic acid derivatives can sometimes be challenging due to their polarity and potential for salt formation.
-
Initial Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers.
-
Acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of around 4-5. This will protonate the carboxylate group, causing the product to precipitate out of the aqueous solution.[16]
-
Filter the solid product and wash it with water to remove any inorganic salts.
-
-
Recrystallization: This is a common and effective method for purifying benzoic acid and its derivatives.[17]
-
Solvent Selection: Choose a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature. Suitable solvents could include ethanol, methanol, or a mixture of an organic solvent and water.
-
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed.
-
Eluent System: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the product. A small amount of acetic acid is sometimes added to the eluent to keep the carboxylic acid protonated and prevent streaking on the column.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The three main steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (5-bromo-2-methoxypyridine) to form a Pd(II) complex.[4]
-
Transmetalation: The organic group from the activated boronic acid (4-carboxyphenylboronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[4][18][19]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst.[4]
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the specific substrates and reaction conditions.[3] A good starting point is to use a common inorganic base like K₂CO₃ or K₃PO₄.[3][12] If your substrates are sensitive to strong bases, a milder base like KF may be a better option.[5] It is often beneficial to screen a few different bases to find the optimal one for your system.
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
A3: To ensure reproducibility, it is important to control the reaction parameters carefully:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst.[2]
-
Degassing: Thoroughly degas all solvents and the reaction mixture.[8]
-
Reagent Purity: Use high-purity reagents and ensure they are stored correctly.
-
Consistent Conditions: Maintain consistent reaction temperature, stirring speed, and reaction time.
Q4: Can I use an ester of 4-carboxyphenylboronic acid instead of the free acid?
A4: Yes, using a boronic ester, such as the pinacol ester, is a common strategy. Boronic esters are often more stable and easier to handle than the corresponding boronic acids.[10] If you use an ester, you will need to hydrolyze it to the carboxylic acid in a separate step after the coupling reaction.
Experimental Protocol: A Standardized Approach
The following is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling to synthesize this compound.
Materials:
-
5-bromo-2-methoxypyridine
-
4-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., 2-5 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 90-100 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Acidify the aqueous layer with 1M HCl to a pH of 4-5 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are more economical, but higher loadings may be needed for challenging substrates.[2] |
| Base Equivalents | 2-3 eq | An excess of base is typically required to drive the reaction to completion. |
| Temperature | 80-110 °C | Higher temperatures often increase the reaction rate but can also lead to decomposition.[2][12] |
| Reaction Time | 12-24 hours | Reaction times should be optimized by monitoring the reaction progress. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synlett. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
- Preparation method of p-carboxyphenylboronic acid.
-
Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
A recyclable supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances. [Link]
-
4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. PubChem. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Purification of benzoic acid.
-
Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Coupling outcomes for pyridines. ResearchGate. [Link]
-
Synthesis of 4-(6-bromohexyloxy)benzoic acid. PrepChem.com. [Link]
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
- 17. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Effective Methods for Removing Palladium Catalyst Residues from Biaryl Compounds
An Application Scientist's Guide to Palladium-Free Biaryl Compounds
Welcome to the technical support center for palladium removal. As a Senior Application Scientist, I understand that palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyura coupling, are cornerstones of modern synthesis, particularly in the production of biaryl compounds for active pharmaceutical ingredients (APIs).[1][2] However, the removal of residual palladium to meet stringent regulatory limits is a critical and often challenging downstream processing step.[3]
This guide is designed to provide you with practical, field-tested insights and protocols to effectively troubleshoot and resolve palladium contamination in your biaryl products. We will move beyond simple lists of methods to explain the underlying principles that govern the success of your purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in pharmaceutical development? A1: There are two primary drivers for palladium removal. Firstly, regulatory agencies like the FDA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, classify palladium as a Class 2B element, imposing strict limits on its presence in final drug products—typically 10 parts-per-million (ppm) for oral administration.[4] Exposure to palladium has been linked to potential adverse health effects.[2] Secondly, from a process chemistry perspective, residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and significant product loss.[1]
Q2: I performed column chromatography. Isn't that enough to remove palladium? A2: While column chromatography is a standard purification technique, it is often insufficient for removing palladium to the required low-ppm levels.[5][6] Palladium species can co-elute with the product, especially if the product molecule itself contains functional groups that can chelate the metal. Studies have shown that even after careful chromatography, palladium levels can remain well above 100 ppm.[5][6] Therefore, a dedicated scavenging step is almost always necessary for API synthesis.[5]
Q3: What are the primary methods for palladium removal? A3: Palladium removal strategies can be broadly categorized based on their mode of action:[1]
-
Adsorption: This is the most common approach, using solid-supported scavengers that bind palladium. Key materials include activated carbon and functionalized silicas or polymers.[1][7]
-
Extraction/Precipitation: This involves using a chemical agent to form an insoluble palladium complex that can be filtered off, or to partition the palladium into a separate liquid phase.[1] Agents like N-acetyl-l-cysteine are often used for this purpose.[1]
-
Crystallization: While sometimes effective, crystallization alone may not be sufficient as palladium impurities can become trapped in the crystal lattice. Its effectiveness is highly dependent on the system.[1]
Q4: What is a "metal scavenger" and how does it work? A4: A metal scavenger is a solid-supported material (often silica or a polymer resin) that has been functionalized with chemical groups that have a high affinity for a specific metal.[1][8] For palladium, these functional groups are typically sulfur-based (e.g., thiols, thioureas) or nitrogen-based (e.g., amines, triazines) due to palladium's soft metal character.[1][9] The process involves chemisorption, where the palladium species in solution chemically bind to the scavenger's surface, allowing for their removal by simple filtration.[1]
Troubleshooting Guide: Common Palladium Removal Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My initial screening with a thiol-based silica scavenger was ineffective.
-
Plausible Cause & Scientific Rationale: The choice of scavenger is highly dependent on the oxidation state and coordination sphere of the residual palladium. Thiol-based scavengers are generally most effective for Pd(II) species. If your reaction conditions (e.g., reductive workup) have resulted in predominantly Pd(0) nanoparticles or complexes, a thiol scavenger may show poor efficacy.
-
Troubleshooting Protocol:
-
Screen a Broader Range of Scavengers: Test scavengers with different functionalities. For instance, trimercaptotriazine (TMT)-functionalized resins have shown excellent performance for both Pd(0) and Pd(II) species.[1][10]
-
Consider Pre-treatment: A mild oxidation step (e.g., stirring under air, though this can be a safety concern in pilot plants) can convert Pd(0) to the more readily scavenged Pd(II).[11] Conversely, a reducing agent might be used to precipitate palladium metal for filtration.
-
Optimize Solvent and Temperature: Scavenging efficiency is kinetically driven. Switching to a more polar solvent (like DMF or NMP) or increasing the temperature (e.g., to 40-60 °C) can significantly enhance the rate and extent of palladium removal.[1][11]
-
Issue 2: I successfully removed the palladium with activated carbon, but my product yield is very low.
-
Plausible Cause & Scientific Rationale: Activated carbon is a highly effective and inexpensive scavenger, capable of adsorbing a wide range of palladium species through its porous structure and surface chemistry.[12][13] However, its action is often indiscriminate, and it can adsorb the desired biaryl product from the solution, particularly if the product is planar or has aromatic functionality.[1]
-
Troubleshooting Protocol:
-
Minimize Carbon Amount: Titrate the amount of activated carbon used. Start with a lower loading (e.g., 1-5 wt% relative to the product) and increase only if necessary.
-
Optimize Contact Time: Reduce the stirring time. Adsorption of palladium can be rapid, while product adsorption may be slower. Run a time-course experiment (e.g., 1h, 4h, 16h) and analyze both palladium content and product concentration in the supernatant.
-
Consider an Alternative: If product loss remains high, a more selective functionalized silica scavenger is a better choice. While more expensive, the preservation of a high-value API often justifies the cost.[1]
-
Use a Binary System: Some processes successfully use a combination of a chelating agent (like N-acetyl-l-cysteine) to complex the palladium, followed by a smaller amount of activated carbon to adsorb the complex, which can improve selectivity.[1]
-
Issue 3: My palladium removal is inconsistent from batch to batch.
-
Plausible Cause & Scientific Rationale: Inconsistency often points to variability in the speciation of the residual palladium. Minor changes in reaction quench, workup conditions, or even hold times can alter the nature of the palladium complexes (e.g., ligand association, oxidation state, agglomeration) present in the crude product stream.
-
Troubleshooting Protocol:
-
Standardize the Upstream Process: Ensure the reaction workup is rigorously controlled and documented. This includes quench time, temperature, and reagent addition rates.
-
Analyze the Crude Stream: Before scavenging, take a sample of the crude product solution. Understanding the initial palladium concentration via ICP-MS can help you adjust the scavenger loading for each batch accordingly.[14]
-
Choose a More Robust Scavenger: As mentioned in Issue 1, some scavengers like MP-TMT (macroporous polystyrene-bound trimercaptotriazine) are effective against a wider range of palladium species and can provide more consistent results despite minor variations in the crude input.[1]
-
Decision Logic for Scavenger Selection
The following diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision logic for selecting a palladium removal strategy.
Data & Scavenger Comparison
Choosing the right tool is paramount. The table below summarizes the characteristics of common palladium scavengers to guide your selection.
| Scavenger Type | Primary Target Species | Advantages | Disadvantages | Typical Loading (vs. Pd) |
| Thiol-Functionalized Silica | Pd(II) | High selectivity, low product loss, good solvent compatibility.[1][15][16] | Higher cost, may be less effective for Pd(0). | 5-20 equivalents |
| Amine-Functionalized Silica | Pd(II) | Effective for chelating palladium, can be used in various solvents.[17] | Can sometimes bind to acidic products. | 10-30 equivalents |
| TMT-Functionalized Resin | Pd(0) and Pd(II) | Broad-spectrum efficacy, high capacity, very effective.[1][9] | Higher cost, may require longer reaction times. | 5-15 equivalents |
| Activated Carbon | Pd(0) and Pd(II) | Very low cost, high capacity, effective for many species.[4][12][13] | Non-selective, can lead to significant product loss via adsorption.[1] | 10-100x weight of Pd |
| N-Acetyl-L-Cysteine | Pd(II) | Homogeneous agent, forms filterable complexes. | Requires specific solvent conditions for precipitation, can introduce new impurities. | 5-10 equivalents |
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium removal workflows.
Protocol 1: Batch Scavenging with Thiol-Functionalized Silica
This protocol is a robust starting point for removing dissolved palladium from a biaryl product solution.
Caption: General experimental workflow for a batch scavenging process.
Methodology:
-
Dissolution: Dissolve the crude biaryl compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene) to a concentration of 50-100 mg/mL.
-
Scavenger Addition: To the solution, add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 10-15 molar equivalents of scavenger relative to the initial moles of palladium catalyst used in the reaction.
-
Agitation: Stir the resulting slurry at room temperature or a slightly elevated temperature (40-50 °C) to increase the rate of scavenging. Monitor the palladium concentration in the solution over time (e.g., at 2, 8, and 16 hours) if possible.
-
Filtration: Once scavenging is complete, filter the mixture through a sintered glass funnel or a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake with a small volume of fresh solvent to recover any adsorbed product.
-
Concentration and Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product. Submit a sample for analysis of residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][14]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method, but requires careful optimization to prevent product loss.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable solvent. Toluene is often a good choice.
-
Carbon Addition: Add powdered activated carbon (e.g., Darco® KB-B). Start with a low loading, approximately 10-20 times the weight of the palladium catalyst used (e.g., for 100 mg of Pd catalyst, use 1-2 g of carbon).
-
Agitation: Stir the slurry at room temperature or elevated temperature for a defined period. A short contact time (1-2 hours) is recommended initially to minimize product loss.
-
Filtration: Filter the hot or room temperature mixture through a pad of Celite® to ensure all fine carbon particles are removed. Caution: Carbon fines can be difficult to filter. A well-packed Celite® pad is essential.
-
Washing: Wash the Celite®/carbon pad thoroughly with fresh, hot solvent to recover the product.
-
Concentration and Analysis: Concentrate the filtrate and analyze for both product recovery (yield) and residual palladium content.
References
- Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Pharmaceutical Technology.
- Arbor Assays. (2017).
- Fallon, B. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Biotage. (n.d.). Metal Scavenger User Guide.
- Welch, C. J., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
- Various Authors. (n.d.).
- Reddit r/Chempros. (2023). Your trick to remove residual palladium.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Shinkai, H., et al. (2005). A Novel Methodology for Efficient Removal of Residual Palladium from a Product of the Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. Organic Process Research & Development.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- BenchChem. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. arborassays.com [arborassays.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Homocoupling Side Reactions in Biaryl Synthesis
Welcome to the technical support center for biaryl synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with homocoupling side reactions during palladium-catalyzed cross-coupling. As your partner in the lab, we aim to provide not just solutions, but a deep, mechanistic understanding to empower your experimental design and troubleshooting efforts.
The Challenge: Unwanted Homocoupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are cornerstones of modern synthetic chemistry, enabling the efficient construction of complex biaryl structures.[1] However, a persistent and often frustrating side reaction is the formation of symmetrical biaryls, known as homocoupling products (e.g., R¹-R¹ or R²-R²), which complicates purification and reduces the yield of the desired unsymmetrical biaryl (R¹-R²). This guide provides in-depth FAQs and troubleshooting workflows to help you diagnose and prevent these unwanted pathways.
Understanding the "Why": Mechanisms of Homocoupling
To effectively prevent a side reaction, we must first understand its origins. Homocoupling can arise from several mechanistic pathways that compete with the desired catalytic cycle.
The productive cross-coupling cycle involves three key steps: oxidative addition of an organohalide to Pd(0), transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[2] Homocoupling pathways interfere with this cycle.
Key Homocoupling Pathways:
-
Oxygen-Mediated Homocoupling (Primarily in Suzuki Reactions): This is one of the most common causes of boronic acid homocoupling. The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to form the homocoupled dimer and regenerate Pd(0).[3][4] Therefore, rigorous exclusion of oxygen is a critical first line of defense.[5]
-
Transmetalation-Reductive Elimination (Primarily in Stille Reactions): In this pathway, two equivalents of the organometallic partner (e.g., organostannane) transmetalate onto the palladium center, creating a diarylpalladium(II) intermediate. This intermediate can then undergo reductive elimination to yield the homocoupled product.[6] This becomes significant when the rate of the second transmetalation is competitive with the rate of oxidative addition of the organohalide.
-
Radical Pathways: Under certain conditions, radical mechanisms can also lead to the formation of homocoupled products.[6]
Below is a diagram illustrating the desired catalytic cycle in competition with the oxygen-mediated homocoupling pathway.
Caption: Fig 2. A step-by-step workflow for troubleshooting homocoupling.
Detailed Experimental Protocols
Protocol 1: Rigorous Reaction Setup for an Inert Atmosphere
Homocoupling often results from the presence of oxygen. [7]This protocol details best practices for its exclusion.
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Degas the reaction solvent(s) immediately before use. The most effective method for this is a subsurface sparge: bubble a stream of inert gas through the solvent via a long needle for at least 20-30 minutes. [8]3. Reaction Assembly: Assemble the reaction flask with a condenser (if heating) and a gas inlet/outlet bubbler.
-
Purging: Add all solid reagents (catalyst, ligand, base, aryl halide) to the flask. Seal the flask and perform at least three vacuum/inert gas backfill cycles to remove air from the headspace and solids.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Nucleophile Addition: If following the "pre-heating" strategy, heat the mixture for ~10 minutes at 60-80 °C before adding the nucleophilic partner (e.g., boronic acid, dissolved in a small amount of degassed solvent). [5]This ensures the active Pd(0) catalyst preferentially reacts with the aryl halide.
Protocol 2: Ligand Screening for Homocoupling Suppression
If rigorous inerting is insufficient, your ligand may not be optimal. Bulky biaryl phosphine ligands often provide superior results. [9]
| Ligand Name | Structural Class | Key Feature | Efficacy Against Homocoupling |
|---|---|---|---|
| PPh₃ | Triphenylphosphine | Standard, less bulky | Basic, often allows homocoupling |
| PCy₃ | Tricyclohexylphosphine | Bulky, electron-rich | Moderate improvement over PPh₃ |
| SPhos | Biaryl Monophosphine | Very bulky, electron-rich | Excellent, promotes fast reductive elimination |
| XPhos | Biaryl Monophosphine | Very bulky, electron-rich | Excellent, highly active for challenging couplings |
| BrettPhos | Biaryl Monophosphine | Extremely bulky | Excellent, particularly for C-N/C-O couplings but also effective for C-C |
-
Experimental Workflow: Set up parallel small-scale reactions (monitoring by TLC or GC/LC-MS) keeping all other parameters constant (catalyst loading, base, solvent, temperature) and varying only the ligand. Compare the ratio of desired product to homocoupled byproduct in each case to identify the optimal ligand for your specific substrate combination.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]
-
Chemistry Solved. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. Available at: [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Bio, M. M., & Jones, C. M. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
College of St. Benedict & St. John's University. Oxidative Addition & Reductive Elimination. Available at: [Link]
-
Wikipedia. Stille reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Kinzel, T., et al. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. The Journal of the American Chemical Society. Available at: [Link]
-
Fan, W., et al. (2017). New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P=O Directed C-H Functionalizations. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P═O Directed C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the aqueous solubility of 4-(6-methoxypyridin-3-yl)benzoic acid for bioassays
Introduction: Understanding the Solubility Challenge
Researchers working with 4-(6-methoxypyridin-3-yl)benzoic acid frequently encounter challenges with its limited aqueous solubility. This issue can significantly hinder the progress of in vitro bioassays, leading to inconsistent results, underestimation of potency, and compound precipitation in assay plates. The molecular structure itself provides clues to this behavior: the presence of aromatic rings contributes to its hydrophobicity, while the carboxylic acid and pyridine functional groups offer handles for strategic solubilization.
This guide provides a structured approach to systematically troubleshoot and overcome the solubility limitations of this compound. We will progress from simple, direct methods to more advanced formulation strategies, explaining the scientific rationale behind each technique and providing detailed protocols to ensure reproducibility and compatibility with your biological assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this and similar compounds.
Q1: Why is my compound, this compound, not dissolving in my aqueous assay buffer?
A1: The compound's structure contains both a weakly acidic functional group (the benzoic acid, with an estimated pKa around 4-5) and a weakly basic functional group (the pyridine nitrogen, with an estimated pKa around 3-4). In a neutral aqueous buffer (e.g., PBS at pH 7.4), the carboxylic acid group is largely deprotonated (ionized), which aids solubility. However, the overall molecule possesses significant hydrophobic character due to its multiple aromatic rings. This inherent hydrophobicity often counteracts the solubility gains from the ionized carboxylate, leading to poor overall aqueous solubility.
Q2: What is the first and simplest method I should try to get it into solution?
A2: The most direct and often effective initial approach for an ionizable compound like this is pH adjustment.[1][2][3][4] By raising the pH of the solution further into the basic range (e.g., pH 8-9), you can ensure the carboxylic acid group is fully deprotonated to its highly soluble carboxylate salt form.[2][4] This is typically the first method to attempt before exploring more complex co-solvent or formulation systems.
Q3: I commonly use DMSO to dissolve my compounds. Is that a good starting point here?
A3: Dimethyl sulfoxide (DMSO) is an excellent organic solvent for creating high-concentration stock solutions.[5] However, its use in bioassays must be carefully managed. The primary concern is the final concentration of DMSO in your assay wells. Many cell lines are sensitive to DMSO, with concentrations above 1% often causing cytotoxicity or unintended biological effects.[6][7][8] It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%, and to always include a vehicle control (assay buffer with the same final DMSO concentration but without your compound) in your experiments.[6][9][10]
Q4: How do I choose a solubilization method that won't interfere with my bioassay?
A4: The key is to validate the chosen method for compatibility. Before running a full experiment, test the effect of your "vehicle" (the solution containing all solubilizing agents but not the test compound) on the assay endpoint. For example, in a cell viability assay, you would treat cells with the buffer containing the co-solvent or cyclodextrin at the final concentration to ensure it does not independently affect cell health. The ideal solubilizer creates a stable solution of your compound without introducing artifacts into your biological system.[9]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a tiered approach to solubilization, from the simplest to more advanced techniques.
Method 1: pH-Mediated Solubilization
This method leverages the acidic nature of the benzoic acid moiety to form a soluble salt at basic pH.
Scientific Principle: The solubility of a weak acid is dictated by the pH of the solution relative to its pKa. According to the Henderson-Hasselbalch principle, when the pH is significantly above the pKa, the compound will exist predominantly in its ionized, more water-soluble conjugate base form.[4] For this compound, increasing the pH ensures the carboxylic acid group (-COOH) converts to the highly polar carboxylate anion (-COO⁻), dramatically enhancing aqueous solubility.[2]
Caption: pH-dependent equilibrium of the carboxylic acid.
Experimental Protocol: Preparation of a 10 mM Alkaline Stock Solution
-
Calculate Mass: Weigh the required amount of this compound (M.W. = 229.24 g/mol ) for your desired volume of 10 mM stock solution.
-
Initial Suspension: Add the compound to approximately 80% of the final required volume of nuclease-free water. The compound will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring, add 1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: Continue adding NaOH until the compound fully dissolves. The pH will typically need to be >8.0 for complete dissolution.
-
Final Volume: Once the compound is fully dissolved, adjust the final volume with nuclease-free water.
-
Sterilization: Sterilize the solution by filtering through a 0.22 µm syringe filter.
-
Verification: When diluting this stock into your final assay buffer (e.g., pH 7.4), ensure the buffer capacity is sufficient to maintain the final desired pH and that the compound does not precipitate.
| Pros | Cons |
| Simple and cost-effective. | The final high pH of the stock may alter the pH of the assay medium. |
| Avoids organic solvents that may be toxic to cells. | Potential for precipitation if the final assay buffer pH is too low. |
| Generally well-tolerated in many bioassays. | May not be suitable for assays sensitive to pH changes. |
Method 2: Utilizing Organic Co-solvents
This is the most common strategy for non-ionizable or very hydrophobic compounds and can be used as a secondary approach if pH adjustment fails or is incompatible with the assay.
Scientific Principle: Poorly water-soluble drugs often fail to dissolve because the energy required to break the solute-solute and solvent-solvent interactions is greater than the energy released from forming solute-solvent interactions. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment, thereby lowering the energy barrier for solvating a hydrophobic compound.[5][11] DMSO is a polar aprotic solvent that is effective at dissolving a wide range of compounds.[5]
Caption: Standard workflow for preparing assay solutions using a co-solvent.
Experimental Protocol: Preparation using DMSO
-
Prepare High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or vortexing can assist. Store this stock at -20°C or -80°C.
-
Intermediate Dilutions: On the day of the experiment, prepare intermediate dilutions from the DMSO stock using your assay buffer. This step is critical to avoid precipitation that can occur when a highly concentrated organic stock is "shocked" by a large volume of aqueous buffer.
-
Final Dilution: Perform the final dilution into the assay plate. Calculate the dilutions carefully to ensure the final concentration of DMSO is below the tolerance level of your assay.
Table 1: Common Co-solvents and Their Recommended Limits in Cell-Based Assays
| Co-solvent | Typical Final Concentration Limit | Notes |
| DMSO | < 0.5% (v/v) | Can induce cell differentiation or stress at higher concentrations.[12] Generally safe below 0.1%.[6] |
| Ethanol | < 1.0% (v/v) | Can affect metabolic activity.[10] Higher cytotoxicity than DMSO in some cases. |
| PEG 400 | < 1.0% (v/v) | Generally low toxicity but can increase solution viscosity. |
| N,N-Dimethylacetamide (DMAc) | < 0.2% (v/v) | An FDA-approved excipient, but use with caution and verify assay compatibility.[5] |
Method 3: Formulation with Cyclodextrins
This advanced technique can "hide" the hydrophobic compound within a soluble carrier molecule, forming a true aqueous solution without relying on pH or organic solvents.
Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14][15] Poorly soluble drug molecules can be encapsulated within the hydrophobic core, forming a "host-guest" inclusion complex.[16][17] This complex has a hydrophilic exterior, allowing it to dissolve freely in water, thereby increasing the apparent aqueous solubility of the guest molecule.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with high water solubility and low toxicity.[9][17]
Caption: Encapsulation of a drug within a cyclodextrin host.
Experimental Protocol: Preparation with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add Compound: Add the pre-weighed this compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir the mixture overnight at room temperature. Alternatively, sonication in a bath sonicator for 30-60 minutes can accelerate the process. Gentle heating (40-50°C) can also be used but check for compound stability at elevated temperatures first.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. The concentration of the dissolved compound in the filtrate should be accurately determined using a validated analytical method (e.g., HPLC-UV).
Part 3: Advanced Strategies & Best Practices
If the above methods are insufficient, more advanced formulation strategies, often used in preclinical development, can be considered.
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), dissolve the compound in a mixture of oils, surfactants, and co-solvents.[18][19][20][21][22] Upon gentle agitation in an aqueous medium, they form fine emulsions or microemulsions, keeping the drug solubilized. This is typically reserved for in vivo oral dosing but can be adapted for in vitro use if the components are shown to be non-interfering.
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution velocity. This requires specialized equipment (e.g., high-pressure homogenizers) and is a significant formulation effort.
Best Practices & Validation
-
Always Use a Vehicle Control: This is the most critical control in any bioassay. It consists of all the components of your solubilization system (e.g., buffer, NaOH, DMSO, or cyclodextrin) at the exact same final concentration used for the test compound, but without the compound itself. This allows you to subtract any background effects of the delivery vehicle.
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay plate, visually inspect the wells for any signs of cloudiness or precipitate. Precipitation during the assay will lead to an underestimation of the compound's true activity.
-
Confirm Assay Compatibility: Run a pilot experiment to confirm that your chosen solubilization method does not inhibit or activate the biological target or interfere with the assay's detection method (e.g., fluorescence, luminescence).
By following this structured guide, researchers can develop a robust and reproducible method for solubilizing this compound, ensuring the generation of high-quality, reliable data in their bioassays.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Hauss, D. J. (2007). Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. CRC Press. [Link]
-
Sinha, S., & Ali, M. (2010). A review on solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 1(8), 1-9. [Link]
-
Fatouros, D. G., Karpf, D. M., Nielsen, F. S., & Mullertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Therapeutic Delivery, 4(3), 1-15. [Link]
-
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Enhancing intestinal drug solubilisation and absorption with lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 673-691. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
O'Driscoll, C. M., & Griffin, B. T. (2008). Biopharmaceutical challenges associated with drugs with low aqueous solubility--the potential impact of lipid-based formulations. Advanced Drug Delivery Reviews, 60(6), 617-624. [Link]
-
Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754. [Link]
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]
-
ResearchGate. (n.d.). Cell viability following exposure to DMSO. [Link]
-
PubChem. (n.d.). 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid. [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-885. [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]
-
ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
PubChem. (n.d.). 2-(6-Methoxypyridin-3-yl)-6-methylbenzoic acid. [Link]
-
PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
Sources
- 1. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 20. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chromatographic purification of pyridine-containing benzoic acids
Welcome to the technical support center dedicated to the unique challenges of purifying pyridine-containing benzoic acids. These molecules, common in pharmaceutical development, possess a dual nature: a basic pyridine ring and an acidic carboxylic acid group. This zwitterionic potential makes them particularly challenging for standard chromatographic methods, often leading to frustrating results like poor peak shape, insufficient retention, and low recovery.
This guide is structured to provide not just solutions, but a foundational understanding of the principles at play. As scientists, understanding the "why" behind a technique is as crucial as the "how." Here, we will explore the causal relationships between mobile phase, stationary phase, and analyte properties to build robust, reliable purification methods.
Core Challenge: The Amphoteric Nature of Pyridine-Containing Benzoic Acids
The primary difficulty arises from the molecule's ability to exist in different ionic states depending on the pH of the mobile phase. The pyridine nitrogen typically has a pKa around 5-6, while the benzoic acid proton has a pKa around 4-5. This proximity of pKa values means that slight changes in pH can drastically alter the molecule's overall charge and polarity, directly impacting its interaction with the stationary phase.
The Impact of pH on Analyte State and Retention
The following diagram illustrates how the molecule's charge changes with pH and the expected impact on retention in Reversed-Phase (RP) chromatography.
Caption: Impact of mobile phase pH on the ionization state and expected retention of a pyridine-benzoic acid in RP-HPLC.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of these compounds in a direct question-and-answer format.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: My peaks for pyridine-containing benzoic acids are showing significant tailing on my C18 column, even when retention is adequate. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like pyridines is a classic problem in reversed-phase chromatography.[1] The root cause is secondary interactions between the analyte and the stationary phase.[2]
-
Causality: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 3), these silanols can become deprotonated and negatively charged (Si-O⁻).[3] The positively charged protonated pyridine ring of your analyte then engages in a strong ionic interaction with these sites.[1][4] This creates a secondary, high-energy retention mechanism in addition to the primary hydrophobic interaction, resulting in a tailed peak.[2]
Solutions to Reduce Peak Tailing:
-
Mobile Phase pH Adjustment: The most effective strategy is to suppress the ionization of the surface silanol groups. By lowering the mobile phase pH to between 2.5 and 3.0, the silanols become fully protonated (neutral), eliminating the unwanted ionic interaction.[2][3] This is a cornerstone of robust method development for basic compounds.[5]
-
Use of High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols.[6] Using a high-quality, end-capped C18 or a polar-embedded phase column can dramatically improve peak shape for basic compounds.[1][6]
-
Employ a Competing Base: A more traditional approach is to add a small concentration (e.g., 0.1% Triethylamine - TEA) of a "sacrificial base" to the mobile phase.[3] The TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding your analyte from them.[1] Caution: TEA is not MS-friendly and can be difficult to remove from the column.
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., 25-50 mM) can also help mask the silanol interactions and improve peak symmetry.[3][4]
Issue 2: Poor or No Retention on a C18 Column
Q: My compound is highly polar and elutes in or near the void volume of my reversed-phase column. How can I increase its retention?
A: This is a common outcome when the analyte is in its zwitterionic state (net neutral charge, but highly polar) or fully ionized, making it too hydrophilic for significant retention on a non-polar stationary phase.[7][8]
-
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions.[9] Highly polar molecules have a greater affinity for the polar mobile phase than the non-polar stationary phase, leading to rapid elution.[9][10] For pyridine-containing benzoic acids, this is most pronounced at their isoelectric point (pI), where they exist as zwitterions.
Strategies to Increase Retention:
-
Control Ionization with pH: As shown in the diagram above, moving the pH away from the pI is critical.
-
Low pH (2.5-3.0): This suppresses the ionization of the carboxylic acid group, making that part of the molecule more hydrophobic and increasing retention.[11][12] This is often the first and best approach in RP-HPLC.
-
High pH (8-10): This neutralizes the pyridine ring, increasing hydrophobicity. However, this requires a specialized pH-stable column (e.g., hybrid or polymer-based), as traditional silica dissolves at high pH.[1]
-
-
Switch to an Alternative Chromatographic Mode: If pH manipulation in RP is insufficient, a different separation mechanism is required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention of very polar compounds.[8][13] It uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a high-organic mobile phase.[14] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar molecules.[13]
-
Mixed-Mode Chromatography (MMC): This is arguably the most powerful technique for zwitterionic compounds.[15] MMC columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities on a single stationary phase.[16][17] This allows for simultaneous hydrophobic and electrostatic interactions, providing tunable retention and unique selectivity.[7][18]
-
-
Use Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase.[19] For a cationic analyte (at low pH), a reagent like an alkyl sulfonate is used. The reagent forms a neutral ion-pair with the analyte, which is then retained on a standard C18 column.[20] Caution: IPC methods can have long equilibration times, are often not compatible with mass spectrometry, and the reagents can be difficult to wash out of the column.[21]
Issue 3: Poor Resolution and Selectivity
Q: My target compound is co-eluting with a structurally similar impurity. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α) of your separation, which is the degree of separation between two adjacent peaks.[12]
-
Causality: Selectivity is influenced by the specific chemical interactions between the analytes and the stationary/mobile phases. To resolve similar compounds, you must exploit the subtle differences in their properties (e.g., pKa, hydrophobicity, shape).
Strategies to Improve Selectivity:
-
Fine-Tune Mobile Phase pH: Since your analytes are ionizable, small adjustments in pH can have a large impact on selectivity.[12][22] If your target and impurity have slightly different pKa values, adjusting the pH to a value between their pKa's can maximize the difference in their charge states and, therefore, their retention.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Acetonitrile and methanol have different properties and engage in different hydrogen bonding interactions with analytes, which can be enough to resolve closely eluting peaks.
-
Change the Stationary Phase Chemistry: If mobile phase adjustments are not sufficient, changing the column is the next logical step.
-
Phenyl Phases: These columns offer π-π interactions with the aromatic pyridine ring, providing a different retention mechanism than a standard C18 alkyl phase.
-
Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can alter interactions with polar functional groups on your analyte.
-
Mixed-Mode or HILIC Columns: As mentioned previously, these columns offer completely different interaction mechanisms (ion-exchange, hydrophilic partitioning) and are excellent choices for achieving novel selectivity for these challenging compounds.[7][14]
-
Comparison of Chromatographic Modes
The table below summarizes the primary chromatographic modes and their suitability for purifying pyridine-containing benzoic acids.
| Chromatography Mode | Primary Retention Mechanism(s) | Pros | Cons | Best For... |
| Reversed-Phase (RP) | Hydrophobic Interactions | Ubiquitous, wide variety of columns, predictable. | Poor retention for polar zwitterions, peak tailing with basic groups. | Moderately polar analogues where ionization can be controlled with pH.[11] |
| HILIC | Hydrophilic Partitioning | Excellent retention for highly polar/zwitterionic compounds.[8] MS-friendly mobile phases. | Can have longer equilibration times, sensitive to water content.[23] | Analytes that are unretained in RP mode.[13] |
| Mixed-Mode (MMC) | Hydrophobic & Ion-Exchange | Excellent, tunable retention for zwitterions.[16][17] Unique selectivity.[7] MS-compatible.[18] | Can be more complex to develop methods, fewer column choices than RP. | Separating complex mixtures of acids, bases, and zwitterions.[15] |
| Ion-Pair (IPC) | Ion-Pairing & Hydrophobic | Increases retention of charged species on standard RP columns.[19] | Often not MS-compatible, long equilibration, column contamination.[21] | Legacy methods or when alternative modes are unavailable. |
Experimental Protocols
Protocol 1: Method Development Using Mixed-Mode Chromatography
This protocol provides a starting point for developing a separation method for a pyridine-containing benzoic acid using a mixed-mode reversed-phase/cation-exchange column.
Objective: To achieve good retention and peak shape by leveraging both hydrophobic and electrostatic interactions.
Materials:
-
Column: Mixed-mode RP/Cation-Exchange column (e.g., Obelisc R, Primesep 100, Coresep 100).[7][18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample: Dissolved in 50:50 Water:Acetonitrile or a solvent matching the initial mobile phase conditions.
Methodology:
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 column volumes.
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)
-
Gradient: 5% to 95% B over 15 minutes.
-
Hold: Hold at 95% B for 2 minutes.
-
Re-equilibrate: Return to 5% B and hold for 5 minutes.
-
Rationale: This broad gradient will determine the approximate organic solvent concentration required to elute your compound.
-
-
Analysis of Results:
-
The low pH (formic acid) ensures the pyridine nitrogen is protonated, allowing it to engage with the cation-exchange sites on the stationary phase.[16]
-
Retention will be controlled by both the acetonitrile percentage (affecting hydrophobic interaction) and the ionic strength/pH of the aqueous phase (affecting the ion-exchange interaction).[17]
-
-
Optimization:
-
Adjusting Gradient Slope: Based on the scouting run, create a shallower gradient around the elution point of your target compound to improve resolution.
-
Adjusting Ionic Strength: To increase retention of your positively charged analyte, you can decrease the concentration of the acid (e.g., to 0.05% formic acid) or replace it with a weaker acid. A lower concentration of competing ions (H⁺) in the mobile phase will strengthen the electrostatic interaction with the column.[16][18] To decrease retention, increase the acid/buffer concentration.
-
Flowchart for Optimization: The following diagram outlines a logical workflow for troubleshooting and optimizing the separation.
-
Caption: A systematic workflow for troubleshooting common chromatography issues with ionizable compounds.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved January 21, 2026, from [Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved January 21, 2026, from [Link]
-
Wang, Q., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1187(1-2), 55-63. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved January 21, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 21, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(8), 538-543. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023, June 18). Waters Blog. Retrieved January 21, 2026, from [Link]
-
Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved January 21, 2026, from [Link]
-
HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions. Retrieved January 21, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (2023, October 28). Chrom Tech, Inc. Retrieved January 21, 2026, from [Link]
-
D'Attoma, A., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC Europe, 33(11), 586-594. Available from: [Link]
-
Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2033-2045. Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved January 21, 2026, from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). Restek Corporation. [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
Dolan, J. W. (2001). Retaining Polar Compounds. LCGC Europe, 14(12), 802-805. Available from: [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). Separation Science. Retrieved January 21, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 21, 2026, from [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available from: [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved January 21, 2026, from [Link]
-
Wang, S., et al. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Journal of Chromatography A, 1603, 151-160. Available from: [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 21, 2026, from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Method Development Guide. (2004, May). ZirChrom. Retrieved January 21, 2026, from [Link]
-
Ion-pair interaction in pyridinium carboxylate solutions. (2008). The Journal of Physical Chemistry A, 112(5), 833-838. Available from: [Link]
-
Method for pyridine amine derivative. (2015, July 20). Chromatography Forum. Retrieved January 21, 2026, from [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved January 21, 2026, from [Link]
-
Ion-Pair Reagent (IPR). (2021, January 27). J&K Scientific LLC. Retrieved January 21, 2026, from [Link]
-
Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. (2023). Diva-Portal.org. Retrieved January 21, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry, 86(1), 46-60. Available from: [Link]
-
Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quant. (2023). Molecules, 28(6), 2626. Available from: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4176. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. sielc.com [sielc.com]
- 8. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. biotage.com [biotage.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. helixchrom.com [helixchrom.com]
- 19. technologynetworks.com [technologynetworks.com]
- 20. jk-sci.com [jk-sci.com]
- 21. sepscience.com [sepscience.com]
- 22. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 23. waters.com [waters.com]
Technical Support Center: Advanced Catalytic Systems for the Synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(6-methoxypyridin-3-yl)benzoic acid, a key intermediate in the development of pharmaceuticals such as Etoricoxib.[1][2] This document is designed for researchers, chemists, and process development professionals encountering challenges with this synthesis. We will explore common issues in traditional cross-coupling reactions and provide in-depth troubleshooting guides, frequently asked questions about alternative catalytic systems, and detailed experimental protocols to enhance your success.
The synthesis of this biaryl compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[3] However, the inherent characteristics of the heteroaromatic pyridine substrate can present unique challenges, including catalyst inhibition and competing side reactions.[4] This guide provides expert insights into overcoming these obstacles by optimizing traditional palladium-based systems and exploring robust alternatives.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling is a common issue that can typically be traced back to one of several critical parameters.
-
Catalyst Activity and Integrity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Inefficient reduction can halt the catalytic cycle before it begins.[5] Furthermore, the presence of oxygen can lead to the formation of palladium black (inactive Pd metal) and promote unwanted side reactions like the homocoupling of your boronic acid.[5]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvents thoroughly by sparging with an inert gas or using freeze-pump-thaw cycles. Consider using a robust, air-stable Pd(0) source or a modern precatalyst (e.g., a G3 or G4 palladacycle) that is designed for consistent activation.[5]
-
-
Reagent Quality: The stability of boronic acids is a frequent culprit. They can undergo degradation over time, particularly through protodeboronation, especially if exposed to moisture.[3][6]
-
Solution: Use freshly purchased or recently purified boronic acid. If you suspect degradation, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the active boronic acid slowly under the reaction conditions.[7]
-
-
Base and Solvent Selection: The base is not merely a spectator; it is crucial for activating the boronic acid in the transmetalation step.[8] Its strength and solubility are critical. An inadequate base or poor mixing in a multiphasic system will stall the reaction.
-
Solution: Ensure the chosen base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous if running a non-aqueous reaction. For biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5]
-
Q2: I'm observing a significant amount of 6-methoxypyridine as a byproduct. What causes this dehalogenation, and how can I minimize it?
A2: The formation of 6-methoxypyridine indicates a dehalogenation side reaction, where the halide on your starting material (e.g., 3-bromo-6-methoxypyridine) is replaced by a hydrogen atom. This typically occurs when the catalytic cycle is disrupted after the oxidative addition step. The resulting Ar-Pd(II)-X intermediate may react with a hydride source in the mixture before it can undergo transmetalation.[3]
-
Potential Hydride Sources: Common sources include amine bases, alcohol solvents, or even water under certain conditions.
-
Mitigation Strategies:
-
Optimize the Base: Switch to a non-coordinating inorganic base like K₃PO₄ or K₂CO₃ instead of amine bases.
-
Solvent Choice: If using an alcohol solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.[6]
-
Increase Boronic Acid Equivalents: Increasing the concentration of the boronic acid can kinetically favor the desired transmetalation pathway over the competing dehalogenation.
-
Q3: My main byproduct is 4,4'-dicarboxy-1,1'-biphenyl (boronic acid homocoupling). Why is this happening?
A3: The homocoupling of boronic acids (the Glaser-Hay coupling) is a well-known side reaction, often promoted by the presence of oxygen and/or an unsuitable choice of catalyst or base.[5] Oxygen can oxidize the Pd(0) catalyst and facilitate the dimerization of the boronic acid. Additionally, some palladium catalysts, particularly those without bulky, electron-rich ligands, are more prone to promoting this side reaction.
-
Prevention Methods:
-
Rigorous Degassing: This is the most critical step. Ensure your solvents and reaction vessel are free of oxygen.
-
Ligand Selection: Employ bulky, electron-donating phosphine ligands (e.g., SPhos, RuPhos). These ligands stabilize the Pd(0) center and sterically hinder the approach of two boronic acid molecules, thus suppressing homocoupling.[9]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, disfavoring the second-order homocoupling reaction.
-
FAQs: Exploring Alternative Catalytic Systems
Q1: When should I consider a Nickel-based catalyst instead of a Palladium-based one for this synthesis?
A1: The choice between nickel and palladium is a strategic one based on cost, substrate reactivity, and functional group tolerance.[10]
-
Advantages of Nickel:
-
Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium, making it highly attractive for large-scale synthesis.[10]
-
Reactivity with Aryl Chlorides: Nickel catalysts are often more effective for coupling less reactive aryl chlorides due to their different electronic properties and ability to engage in unique mechanistic pathways.[11] Given that 3-chloro-6-methoxypyridine is a potential starting material, a nickel-based system could be advantageous.
-
-
Considerations for Nickel:
-
Functional Group Tolerance: Nickel catalysts can be more sensitive to certain functional groups compared to the highly robust palladium systems. Nickel can interact more strongly with groups like aldehydes, ketones, or even esters, which can sometimes inhibit catalysis.
-
Mechanistic Differences: Nickel catalysis can involve Ni(I)/Ni(III) cycles, which differ from the typical Pd(0)/Pd(II) cycle. This can lead to different selectivity and side product profiles.
-
A recent analysis suggests that when the entire process is considered (solvents, energy input), the sustainability benefits of simply switching from palladium to nickel are not always guaranteed, especially if the nickel-catalyzed reaction requires harsher organic solvents.[12] Therefore, a holistic process assessment is recommended.
Q2: The starting material, 3-bromo-6-methoxypyridine, is expensive. Can I use the cheaper 3-chloro-6-methoxypyridine?
A2: Yes, but it requires a more specialized catalytic system. The carbon-chlorine (C-Cl) bond is significantly stronger (~339 kJ/mol) than the carbon-bromine (C-Br) bond (~276 kJ/mol).[13] This makes the oxidative addition of the C-Cl bond to a Pd(0) center the rate-limiting and most challenging step of the catalytic cycle.[13]
-
Standard catalysts (e.g., Pd(PPh₃)₄) that are effective for aryl bromides will often fail with aryl chlorides.
-
Solution: To successfully couple 3-chloro-6-methoxypyridine, you must use a highly active catalyst system. This typically involves:
-
A Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
A Bulky, Electron-Rich Ligand: This is the key component. Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families are designed to create a highly electron-rich and sterically hindered palladium center.[9][14] This electronic character facilitates the cleavage of the strong C-Cl bond, enabling the oxidative addition step to proceed.
-
Q3: What are the emerging alternatives to traditional Suzuki-Miyaura coupling for this transformation?
A3: While Suzuki coupling is the workhorse, other cross-coupling strategies are emerging that can offer advantages, such as avoiding the use of organoboron reagents.
-
Decarboxylative Cross-Coupling: This method couples an aryl halide with an aromatic carboxylic acid.[15] For this synthesis, one could potentially couple 3-bromo-6-methoxypyridine with 4-carboxybenzoic acid (terephthalic acid monoester). This avoids the synthesis of boronic acids. However, these reactions often require specific silver or copper co-catalysts and can have a narrower substrate scope.[15]
-
C-H Activation/Oxidative Coupling: These are highly atom-economical methods that aim to couple two C-H bonds directly, for example, between 6-methoxypyridine and benzoic acid.[16][17] While representing the "ideal" synthesis, these methods are still under heavy development and controlling the regioselectivity (i.e., ensuring the bond forms at the correct positions) is a significant challenge that often limits their practical application in complex molecule synthesis.[18]
Data Summary & Experimental Protocols
Comparative Table of Catalytic Systems
| Catalyst System | Electrophile | Nucleophile | Base / Solvent | Conditions | Outcome / Remarks |
| Pd(PPh₃)₄ | 3-Bromo-6-methoxypyridine | 4-Carboxyphenylboronic acid | Na₂CO₃ / Toluene:EtOH:H₂O | 80-100 °C | The "classic" system. Can be sluggish and prone to side reactions. Often requires higher catalyst loading. |
| Pd(OAc)₂ / SPhos | 3-Chloro-6-methoxypyridine | 4-(Pinacolboryl)benzoic acid ester | K₃PO₄ / Dioxane or Toluene | 80-110 °C | Highly effective for the less reactive chloride. SPhos is a bulky, electron-rich ligand that accelerates oxidative addition.[9] |
| NiCl₂(dppf) | 3-Chloro-6-methoxypyridine | 4-Carboxyphenylboronic acid | K₃PO₄ / Dioxane | 80-100 °C | A cost-effective alternative to palladium for coupling aryl chlorides. May require careful optimization of ligand and conditions.[11] |
| PdCl₂(dppf) | 3-Bromo-6-methoxypyridine | 4-Carboxyphenylboronic acid | K₂CO₃ / DMF:H₂O | 90 °C | A robust and commonly used system for aryl bromides. The dppf ligand provides good stability and activity. |
Protocol 1: Robust Suzuki Coupling of 3-Chloro-6-methoxypyridine using a Buchwald Ligand
This protocol is designed for the challenging coupling of an electron-rich heteroaryl chloride, employing a modern, highly active catalytic system.
Materials:
-
3-Chloro-6-methoxypyridine (1.0 equiv)
-
4-(Methoxycarbonyl)phenylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (potassium phosphate), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Reagent Addition: Add 3-chloro-6-methoxypyridine (1.0 equiv) and 4-(methoxycarbonyl)phenylboronic acid pinacol ester (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[5]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product (the methyl ester) can be purified by flash column chromatography on silica gel.
-
Hydrolysis: The resulting ester is then hydrolyzed to the final this compound product using standard conditions (e.g., LiOH in THF/H₂O).
Mechanistic Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Decision Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting a suitable catalytic system.
References
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (n.d.). Sci-Hub.
- Detailed Comparison of Ni vs.
- Cooper, A. K., Burton, P. M., & Nelson, D. J. (2020). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis, 52(04), 565–573.
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2015).
- Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2020). Organic & Biomolecular Chemistry.
- Biocatalytic oxidative cross-coupling reactions for biaryl bond form
- Han, F. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. (2007). Organic Letters.
- Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. (2024). Chemistry World.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Synthesis method of etoricoxib. (n.d.).
- Very efficient process for preparing an intermediate of etoricoxib. (2014).
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). Benchchem.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (2025). Benchchem.
- How can I solve my problem with Suzuki coupling?. (2014).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- The Suzuki Reaction. (n.d.). Myers' Group, Harvard University.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2017). PMC.
Sources
- 1. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sci-Hub: are you are robot? [sci-hub.box]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 4-(6-Methoxypyridin-3-yl)benzoic Acid
Welcome to the technical support center for the synthesis and scale-up of 4-(6-methoxypyridin-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to production scale. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction: The Challenge of Scalability
The synthesis of this compound, a key intermediate in numerous pharmaceutical programs, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. While this palladium-catalyzed reaction is a powerful tool for carbon-carbon bond formation, its transition to a larger scale introduces a host of challenges.[1][2] These can range from altered reaction kinetics and impurity profiles to difficulties in catalyst removal and product isolation. This guide aims to provide a structured approach to identifying and resolving these scalability issues.
Reaction Pathway Overview
The primary synthetic route involves the coupling of a boronic acid or its ester derivative with a halogenated pyridine or benzene ring. The most common pathway is the reaction of 3-bromo-6-methoxypyridine with 4-carboxyphenylboronic acid.
Caption: General schematic of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide: Common Scalability Issues and Solutions
This section addresses specific problems that may arise during the scale-up of the synthesis of this compound.
Issue 1: Incomplete Reaction or Stalled Conversion
Question: My Suzuki-Miyaura coupling reaction is not going to completion on a larger scale, even though it worked well in the lab. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion at scale is a frequent issue and can be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air, leading to oxidation and deactivation.[2] On a larger scale, achieving and maintaining a truly inert atmosphere is more challenging.
-
Solution: Ensure rigorous degassing of solvents and purging of the reactor with an inert gas (nitrogen or argon) before and during the reaction. Using more robust pre-catalysts or ligands can also enhance catalyst stability.
-
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants, base, and catalyst, resulting in slower reaction rates.
-
Solution: Optimize the agitation speed and impeller design for your reactor to ensure homogeneous mixing.
-
-
Instability of Pyridine Boronic Acid Derivatives: Pyridine boronic acids are known to be unstable and can undergo protodeboronation, especially under prolonged reaction times or non-optimal pH conditions.[3][4][5]
-
Solution: Consider using the more stable pinacol ester of the boronic acid. Ensure the base is added at a controlled rate and that the reaction temperature is not excessively high for extended periods. In some cases, a faster catalyst can "outrun" the decomposition of the boronic acid.[6]
-
Issue 2: Formation of Significant Impurities
Question: On a larger scale, I am observing significant amounts of impurities that were minor in my lab-scale experiments. What are these impurities and how can I minimize them?
Answer:
The impurity profile can change significantly with scale. Common impurities in this Suzuki-Miyaura coupling include:
-
Homocoupling Products: Both the pyridine and the benzoic acid starting materials can couple with themselves to form symmetrical biaryls (bipyridine and biphenyl dicarboxylic acid).
-
Causality: This is often favored by high catalyst concentrations or the presence of oxygen.
-
Mitigation: Optimize the catalyst loading; lower concentrations are often better at scale. Maintain strict anaerobic conditions.
-
-
Protodeboronation Product: As mentioned, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to benzoic acid as an impurity.[5]
-
Mitigation: Use anhydrous solvents where possible and consider boronic esters.[6]
-
-
Dehalogenation Product: The 3-bromo-6-methoxypyridine can be reduced to 6-methoxypyridine.
-
Causality: This can be promoted by certain phosphine ligands and bases.
-
Mitigation: Screen different ligands and bases. Sometimes, a milder base can reduce the incidence of dehalogenation.
-
-
Ligand-Derived Impurities: Aryl groups from phosphine ligands can sometimes participate in the coupling reaction, leading to phenylated impurities.[7]
-
Mitigation: If this is a persistent issue, consider using ligands without aryl groups or ligands that are less prone to this side reaction.
-
| Impurity Type | Common Structure | Mitigation Strategy |
| Homocoupling | Bipyridine or Biphenyl Dicarboxylic Acid | Optimize catalyst loading, strict anaerobic conditions. |
| Protodeboronation | Benzoic Acid | Use boronic esters, anhydrous solvents. |
| Dehalogenation | 6-methoxypyridine | Screen ligands and bases; use milder conditions. |
| Ligand-Derived | Phenylated Pyridine | Use alternative ligands (e.g., alkylphosphines). |
Issue 3: Difficulty in Removing Palladium from the Final Product
Question: My final product has high levels of residual palladium, which is unacceptable for a pharmaceutical intermediate. How can I effectively remove it?
Answer:
Palladium removal is a critical step in pharmaceutical manufacturing.[8][9] High levels of residual palladium often necessitate dedicated purification steps.[1]
-
Palladium Scavengers: There are various commercially available scavengers with functional groups (e.g., thiols, amines) that bind to palladium.
-
Protocol: After the reaction is complete, the crude product can be treated with a scavenger in a suitable solvent. The scavenger-palladium complex is then typically removed by filtration.
-
-
Crystallization: A well-designed crystallization process can be highly effective at rejecting palladium and other impurities.[10][11]
-
Aqueous Wash: In some cases, an aqueous wash with a chelating agent like L-cysteine can help extract palladium into the aqueous phase.[8]
Caption: Workflow for palladium removal from the final product.
Issue 4: Product Isolation and Purification Challenges
Question: I am having trouble with the crystallization of this compound at a larger scale. The product is oiling out or the crystals are very fine and difficult to filter.
Answer:
Crystallization is a critical unit operation that can be challenging to scale up.
-
Oiling Out: This occurs when the product separates from the solution as a liquid phase instead of a solid. It is often due to a high degree of supersaturation or the presence of impurities.
-
Solution: Slow down the cooling rate to allow for controlled crystal growth. Use a seeding strategy by adding a small amount of pure product crystals to the supersaturated solution to induce crystallization. Ensure the solvent system is appropriate; sometimes a co-solvent is needed.
-
-
Fine Particles: The formation of very fine crystals can be due to rapid nucleation.
-
Solution: Similar to oiling out, a slower cooling rate and seeding can promote the growth of larger, more easily filterable crystals. Agitation speed can also influence crystal size.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a scalable protocol for the Suzuki-Miyaura coupling to produce this compound?
A1: A robust starting point would be to use 3-bromo-6-methoxypyridine and 4-carboxyphenylboronic acid. A common catalyst system is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable phosphine ligand. A mixture of an organic solvent like dioxane or 2-butanol with water and a base such as K₂CO₃ or K₃PO₄ is a standard choice.[8][12]
Q2: How do I choose the right base for my large-scale reaction?
A2: The choice of base is critical. Inorganic bases like K₂CO₃ and K₃PO₄ are common. The strength and solubility of the base can impact the reaction rate and impurity profile. For sensitive substrates, a milder base like NaHCO₃ might be beneficial to prevent side reactions.[1] It is advisable to screen a few bases at the lab scale before scaling up.
Q3: Are there any specific safety considerations for scaling up this reaction?
A3: Yes. Palladium catalysts, especially when dry, can be pyrophoric. Handle them with care in an inert atmosphere. The organic solvents used are often flammable. Ensure the reactor is properly grounded to prevent static discharge. Always conduct a thorough process safety review before any scale-up operation.
Q4: What analytical techniques are essential for monitoring the reaction and ensuring product quality?
A4: High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the reaction progress, identifying and quantifying impurities, and determining the final product purity.[13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and any isolated impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the standard method for quantifying residual palladium levels.
Experimental Protocols
Protocol 1: Scalable Suzuki-Miyaura Coupling
-
Reaction Setup: To a clean, dry, and inerted reactor, add 3-bromo-6-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 eq).
-
Solvent and Base Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) and K₂CO₃ (3.0 eq).
-
Reaction Execution: Heat the mixture to 80-90 °C with efficient stirring under a nitrogen atmosphere. Monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and dilute it with water. Acidify with HCl to precipitate the product.
-
Isolation: Filter the solid product and wash it with water and then a non-polar solvent like hexane to remove non-polar impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water, acetic acid/water).
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration.[11] Allow the solution to cool slowly to induce crystallization. Seeding may be beneficial.
-
Isolation: Filter the purified crystals and wash them with a small amount of cold solvent. Dry the product under vacuum.
Conclusion
Successfully scaling the synthesis of this compound requires a systematic approach to process development and optimization. By understanding the potential challenges related to reaction kinetics, impurity formation, and product isolation, researchers can develop robust and efficient large-scale manufacturing processes. This guide provides a foundation for troubleshooting and addressing these common scalability issues.
References
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. R Discovery. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Wiley Online Library. Available at: [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Available at: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available at: [Link]
- Method for purification of benzoic acid. Google Patents.
-
Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]
-
Purification of benzoic acid by melt crystallization. ResearchGate. Available at: [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC - NIH. Available at: [Link]
-
METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. Available at: [Link]
-
Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]
- Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.
-
Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. Available at: [Link]
-
Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4). PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 15. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the protodeboronation of pyridylboronic acids during cross-coupling reactions
Welcome to the technical support center for managing pyridylboronic acids in cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the stability of these critical reagents. As a Senior Application Scientist, my goal is to provide you with not only solutions but also a deep, mechanistic understanding of the underlying chemistry to empower your experimental design.
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a significant challenge, particularly with electron-deficient heteroaromatic systems like pyridines.[1][2] This side reaction consumes your starting material, reduces yields, and complicates purification. This guide provides a structured approach to diagnosing, troubleshooting, and preventing this pervasive issue.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it such a problem with pyridylboronic acids?
A1: Protodeboronation is a protonolysis reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, effectively destroying the nucleophilic partner in your cross-coupling reaction.[1] Pyridylboronic acids are especially susceptible due to the electron-withdrawing nature of the pyridine ring, which weakens the carbon-boron bond. The 2-pyridyl isomer is notoriously unstable because the nitrogen atom can participate in pathways that accelerate decomposition.[3][4] In contrast, 3- and 4-pyridyl boronic acids are generally more stable.[3]
Q2: How can I quickly determine if protodeboronation is the cause of my low yield?
A2: The most direct method is to analyze your crude reaction mixture by LC-MS or GC-MS. Look for a mass corresponding to the parent pyridine heterocycle (your boronic acid minus the B(OH)₂ group plus a hydrogen atom). If you observe a significant peak for this species, protodeboronation is a primary contributor to your low yield. Running a control experiment by subjecting the pyridylboronic acid to the reaction conditions (base, solvent, temperature) without the palladium catalyst can also be very telling. If decomposition occurs, the conditions themselves are too harsh for the reagent.
Q3: My reaction is performed under basic conditions. Is the base causing the problem?
A3: Yes, the base is a critical factor. While necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, bases can also promote protodeboronation.[5] The mechanism is often a base-catalyzed process where a hydroxide ion attacks the boron atom to form a more reactive boronate species, which then reacts with a proton source (like water) to cleave the C-B bond.[1][2][6] The choice and strength of the base are therefore paramount.
Q4: I've heard using boronic esters is better. Why is that?
A4: Boronic esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters, are significantly more stable than their corresponding boronic acids.[1][7] They act as "slow-release" surrogates.[1][6] Under the reaction conditions, they slowly hydrolyze to generate a low, steady concentration of the active boronic acid. This minimizes the concentration of the unstable boronic acid in the reaction vessel at any given time, thereby suppressing the rate of the undesired protodeboronation side reaction relative to the desired cross-coupling.[1][8]
Understanding the Competing Pathways
To effectively troubleshoot, it is essential to visualize the competition between the productive Suzuki-Miyaura coupling and the destructive protodeboronation pathway.
Caption: Competing reaction pathways for pyridylboronic acids.
Troubleshooting Guide: Low Yield & Significant Protodeboronation
This section provides a logical workflow for addressing reactions compromised by the protodeboronation of pyridylboronic acids.
Caption: A logical workflow for troubleshooting protodeboronation.
Strategy 1: Employ a Stabilized Boronic Acid Surrogate
The most robust solution for highly unstable pyridylboronic acids (especially the 2-pyridyl isomer) is to switch from the boronic acid to a more stable boronic ester. MIDA boronates are exceptionally effective for this purpose.[1]
This protocol outlines a general procedure for using a pre-formed or in-situ generated MIDA boronate.
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
Pyridyl-MIDA boronate (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, pyridyl-MIDA boronate, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Ensure solvents are sparged with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.[9]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. The slow release of the boronic acid may require longer reaction times compared to using the free boronic acid, but the overall yield will be significantly higher.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Causality: The MIDA boronate is a stable, crystalline solid. The aqueous base slowly hydrolyzes the B-N bond, releasing the boronic acid in situ. This keeps the instantaneous concentration of the unstable intermediate low, favoring the rapid, palladium-catalyzed cross-coupling over the slower, second-order protodeboronation.[1][6]
Strategy 2: Modify Reaction Conditions
If using a boronic ester is not feasible, systematically optimizing the base and solvent system can significantly mitigate protodeboronation.
Objective: To identify a base/solvent combination that promotes cross-coupling while minimizing protodeboronation.
Experimental Setup: Prepare a parallel set of reactions in vials. Each reaction should contain:
-
Pyridylboronic Acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Variable Base (3.0 equiv)
-
Variable Solvent (0.1 M concentration)
Screening Table:
| Entry | Base | Solvent | Temperature (°C) | Observation |
| 1 | K₂CO₃ | Dioxane/H₂O (5:1) | 100 | Baseline |
| 2 | Cs₂CO₃ | Dioxane/H₂O (5:1) | 100 | Often higher yield |
| 3 | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | Milder, can be effective |
| 4 | K₂CO₃ | Toluene/H₂O (10:1) | 110 | Less polar solvent |
| 5 | K₃PO₄ | Anhydrous Dioxane | 100 | Anhydrous conditions[7] |
| 6 | KF | Anhydrous Dioxane | 100 | Fluoride source for activation |
Step-by-Step Methodology:
-
Array Preparation: Dispense the solid reagents into an array of reaction vials under an inert atmosphere.
-
Solvent/Base Addition: Add the corresponding degassed solvents and aqueous base solutions to each vial.
-
Execution & Analysis: Seal the vials and place them in a heating block. After a set time (e.g., 12 hours), cool the array, quench a small aliquot from each vial, and analyze by LC-MS to determine the ratio of product to protodeboronated byproduct.
-
Optimization: Select the condition that provides the best ratio and scale up the reaction.
Causality:
-
Base Choice: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often strong enough to facilitate transmetalation but are less aggressive in promoting base-catalyzed protodeboronation compared to stronger bases like NaOH or KOH.[7]
-
Solvent Choice: Reducing the amount of water or moving to anhydrous conditions directly limits the availability of the proton source required for protodeboronation.[7][10] However, note that some water is often required for the base to be effective and to facilitate the dissolution of the boronate species.[7] The polarity of the solvent can also influence the stability of charged intermediates in the reaction pathways.[11][12]
Strategy 3: Optimize the Catalyst System
The goal is to accelerate the desired cross-coupling to outcompete the protodeboronation side reaction.
Recommendations:
-
Use a Highly Active Catalyst: Modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can dramatically increase the rate of the Suzuki-Miyaura reaction. A faster catalytic turnover means the unstable boronic acid has less time to decompose.[4]
-
Beware of Ligand Effects: While often beneficial, some studies have shown that extremely bulky ligands can, in some specific cases, paradoxically promote a palladium-catalyzed protodeboronation pathway.[13][14] If you suspect this, screening a panel of ligands with varying steric properties is advisable.
-
Catalyst Loading: Ensure adequate catalyst loading (typically 1-5 mol%). Too little catalyst will result in a slow reaction, allowing more time for decomposition.
References
-
Protodeboronation - Wikipedia. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
-
Knapp, D. M., et al. (2020). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm . Journal of Chemical Information and Modeling, 60(11), 5493-5504. [Link]
-
Allcock, H. R., et al. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state . RSC Advances, 5(23), 17737-17744. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion . Journal of the American Chemical Society, 139(36), 12536-12546. [Link]
-
Leach, A. G., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis . Journal of the American Chemical Society, 144(38), 17535-17550. [Link]
-
Protodeboronation - Organic Chemistry Portal. [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface . Accounts of Chemical Research, 55(8), 1159-1175. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]
-
Willis, M. C., et al. (2018). Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid . ResearchGate. [Link]
-
Hein, J. E., et al. (2024). Bulky ligands promote palladium-catalyzed protodeboronation . The Matter Blotter. [Link]
-
D-A. Tan, S., et al. (2000). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(12), 2433-2443. [Link]
-
Buchwald, S. L., & Fors, B. P. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Journal of the American Chemical Society, 131(19), 6683-6685. [Link]
-
Hein, J. E., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation . Journal of the American Chemical Society. [Link]
-
Thompson, A. L., et al. (2005). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines . ResearchGate. [Link]
-
What is the proper way to set up a suzuki coupling? - Reddit. [Link]
-
Anslyn, E. V., & Comiskey, A. M. (2025). Solvent Effects in Boronic Acid-Diol Binding . The Journal of Organic Chemistry. [Link]
-
Hein, J. E., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation . ChemRxiv. [Link]
-
van der Sman, R. G. M., et al. (2021). Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Close-Boiling Organic Acids . Industrial & Engineering Chemistry Research, 60(20), 7549-7559. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Palusiak, M., & Simon, S. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers . Molecules, 25(18), 4268. [Link]
-
Solvent effects - Wikipedia. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 11. Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. aspuru.substack.com [aspuru.substack.com]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of 4-(6-methoxypyridin-3-yl)benzoic acid using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this comprehensive technical guide, we delve into the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 4-(6-methoxypyridin-3-yl)benzoic acid, a molecule of interest in medicinal chemistry. This guide will not only detail the experimental protocols but also provide the rationale behind the selection of specific techniques, fostering a deeper understanding of how to leverage 2D NMR for definitive structural analysis.
Introduction: The Imperative of Unambiguous Structural Confirmation
The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. Even minor changes in connectivity or stereochemistry can lead to drastic differences in efficacy and toxicity. Therefore, the ability to unequivocally determine the structure of a synthesized compound is paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of individual nuclei, complex molecules often exhibit signal overlap and ambiguous connectivities that necessitate more advanced techniques. 2D NMR spectroscopy provides a powerful solution by spreading the NMR signals into two dimensions, revealing correlations between different nuclei and enabling a comprehensive mapping of the molecular framework.[1]
This guide will focus on a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to systematically piece together the structure of this compound.
The Molecule in Focus: this compound
This compound is a bifunctional molecule incorporating a benzoic acid moiety and a substituted pyridine ring. The correct assignment of the substitution pattern and the connectivity between the two aromatic rings is crucial.
Structure and Numbering:
The 2D NMR Toolkit for Structural Elucidation
A combination of three key 2D NMR experiments provides a robust strategy for assembling the molecular puzzle:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3][4] It is invaluable for mapping out spin systems within the molecule, such as the protons on the pyridine and benzoic acid rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH).[1][5][6] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[5][6][7][8] HMBC is often the key to connecting different spin systems and identifying quaternary (non-protonated) carbons.
Experimental Workflow: A Step-by-Step Approach
The following workflow outlines the logical progression of experiments and data analysis for the structural confirmation of this compound.
Caption: A logical workflow for the structural elucidation of this compound using 2D NMR.
Hypothetical Experimental Data
For the purpose of this guide, we will use realistic, hypothetical ¹H and ¹³C NMR data for this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.50 (d) | 148.2 |
| 4 | 7.95 (dd) | 138.5 |
| 5 | 6.85 (d) | 111.0 |
| 6 | - | 164.5 |
| 8, 12 | 8.10 (d) | 130.5 |
| 9, 11 | 7.70 (d) | 128.0 |
| 7 | - | 145.0 |
| 10 | - | 132.0 |
| 13 | - | 168.0 (COOH) |
| 14 | 4.00 (s) | 54.0 |
Data Interpretation: Piecing the Puzzle Together
Identifying Spin Systems with COSY
The COSY spectrum reveals proton-proton coupling networks.
Table 2: Key COSY Correlations
| Proton (ppm) | Correlating Proton(s) (ppm) | Interpretation |
| 8.50 (H-2) | 7.95 (H-4) | H-2 is coupled to H-4 in the pyridine ring. |
| 7.95 (H-4) | 8.50 (H-2), 6.85 (H-5) | H-4 is coupled to both H-2 and H-5. |
| 6.85 (H-5) | 7.95 (H-4) | H-5 is coupled to H-4. |
| 8.10 (H-8/12) | 7.70 (H-9/11) | Protons on the benzoic acid ring are coupled. |
| 7.70 (H-9/11) | 8.10 (H-8/12) | Protons on the benzoic acid ring are coupled. |
From the COSY data, we can delineate two distinct spin systems: one corresponding to the three protons on the pyridine ring and another for the four protons on the benzoic acid ring.
Assigning Protonated Carbons with HSQC
The HSQC spectrum directly links each proton to the carbon it is attached to.
Caption: HSQC correlations showing direct one-bond C-H connections.
Table 3: Key HSQC Correlations
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| 8.50 | 148.2 | H-2 is attached to C-2. |
| 7.95 | 138.5 | H-4 is attached to C-4. |
| 6.85 | 111.0 | H-5 is attached to C-5. |
| 8.10 | 130.5 | H-8/12 are attached to C-8/12. |
| 7.70 | 128.0 | H-9/11 are attached to C-9/11. |
| 4.00 | 54.0 | H-14 (methoxy) is attached to C-14. |
The HSQC data confirms the direct attachment of protons to their respective carbons, solidifying the assignments for the protonated carbons in both aromatic rings and the methoxy group.
Connecting the Fragments and Assigning Quaternary Carbons with HMBC
The HMBC spectrum is crucial for establishing the connectivity between the two aromatic rings and for assigning the quaternary carbons.
Caption: Key HMBC correlations for structural assembly.
Table 4: Key HMBC Correlations
| Proton (ppm) | Correlating Carbon(s) (ppm) | Interpretation |
| 8.50 (H-2) | 138.5 (C-4), 132.0 (C-3) | Confirms proximity to C-4 and assigns quaternary C-3. |
| 7.95 (H-4) | 148.2 (C-2), 111.0 (C-5), 164.5 (C-6) | Confirms pyridine ring structure and proximity to C-6. |
| 6.85 (H-5) | 132.0 (C-3) , 164.5 (C-6) | Confirms pyridine ring structure and proximity to C-3 and C-6. |
| 4.00 (H-14) | 164.5 (C-6) | Confirms the methoxy group is attached to C-6. |
| 8.10 (H-8/12) | 145.0 (C-7) , 132.0 (C-10) | Assigns quaternary C-7 and confirms the link to C-10. |
| 7.70 (H-9/11) | 145.0 (C-7) , 168.0 (C-13) | Confirms proximity to C-7 and assigns the carboxylic acid carbon C-13. |
| 7.95 (H-4) | 145.0 (C-7) | Crucial correlation establishing the connectivity between the pyridine ring (via C-4) and the benzoic acid ring (via C-7). |
The HMBC data elegantly connects all the fragments. The correlation between the methoxy protons (H-14) and C-6 confirms the position of the methoxy group. The correlations within the pyridine and benzoic acid rings confirm their internal structures and allow for the assignment of the quaternary carbons. Most importantly, the correlation between H-4 of the pyridine ring and C-7 of the benzoic acid ring unequivocally establishes the linkage between the two aromatic systems.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we have demonstrated a robust and logical workflow for the complete structural confirmation of this compound. This multi-technique approach provides a self-validating system where the data from each experiment corroborates and builds upon the others, leading to an unambiguous structural assignment. For any researcher involved in the synthesis and characterization of novel chemical entities, a thorough understanding and application of these 2D NMR techniques are indispensable for ensuring scientific integrity and advancing drug discovery efforts.
References
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). Retrieved from [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (n.d.). Retrieved from [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.). Retrieved from [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]
-
Principles and Applications of NMR Spectroscopy Professor Hanudatta S. Atreya NMR Research Centre Indian Institute of Science Ba. (n.d.). Retrieved from [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. (n.d.). Retrieved from [Link]
-
2D NMR Introduction - Chemistry LibreTexts. (2025). Retrieved from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]
Sources
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acl.digimat.in [acl.digimat.in]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
A Comparative Guide to the Biological Evaluation of 4-(6-methoxypyridin-3-yl)benzoic Acid and Its Positional Isomers
Introduction
In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. Subtle changes in isomeric configuration can lead to profound differences in pharmacological activity, transforming a promising lead compound into either a potent therapeutic or an inert substance. This guide focuses on a compelling case study: the comparative biological analysis of 4-(6-methoxypyridin-3-yl)benzoic acid and its positional isomers.
The pyridylbenzoic acid scaffold is a privileged motif in medicinal chemistry, appearing in a variety of compounds targeting diverse biological pathways. The parent compound, this compound, and its isomers represent a fascinating opportunity to explore the structure-activity relationships (SAR) governed by the spatial orientation of the methoxypyridine and benzoic acid moieties. Understanding how the positioning of the nitrogen atom and the methoxy and carboxyl groups impacts biological activity is crucial for the rational design of novel therapeutics. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide provides a comprehensive framework for their synthesis and rigorous biological evaluation. We will delve into the rationale behind experimental design and provide detailed, field-proven protocols for assessing their potential as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and cytotoxic agents.
Defining the Isomeric Landscape
The core structure consists of a benzoic acid ring linked to a 6-methoxypyridine ring. The key isomeric variations arise from the point of attachment of the benzoic acid to the pyridine ring and the relative positions of the methoxy and carboxyl groups. For the purpose of this guide, we will consider the following key isomers:
-
Isomer 1 (Parent Compound): this compound
-
Isomer 2: 2-(6-methoxypyridin-3-yl)benzoic acid
-
Isomer 3: 3-(6-methoxypyridin-3-yl)benzoic acid
-
Isomer 4: 2-methoxy-5-(4-carboxyphenyl)pyridine
-
Isomer 5: 3-methoxy-5-(4-carboxyphenyl)pyridine
These isomers present distinct three-dimensional shapes and electronic distributions, which are hypothesized to significantly influence their interactions with biological targets.
Synthesis of Isomers: A General Approach via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of the target pyridylbenzoic acid isomers.[1][2] The general strategy involves the palladium-catalyzed coupling of a boronic acid derivative with a halide.
General Suzuki-Miyaura Coupling Protocol
This protocol provides a general framework; specific reaction conditions such as temperature, reaction time, and purification methods may require optimization for each specific isomer.
Materials:
-
Appropriate bromobenzoic acid or bromo(methoxy)pyridine derivative
-
Appropriate pyridylboronic acid or carboxyphenylboronic acid derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water mixtures)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isomer.
PART 1: Comparative Biological Evaluation
This section outlines a series of robust, industry-standard assays to comprehensively compare the biological effects of the synthesized isomers. The choice of these assays is predicated on the known activities of structurally related pyridylbenzoic acid compounds, which have shown promise as kinase inhibitors, GPCR modulators, and cytotoxic agents.
In Vitro Kinase Inhibition Profiling
Rationale: Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The pyridylbenzoic acid scaffold is a common feature in many known kinase inhibitors.[3] A broad kinase panel screening will provide an initial landscape of the isomers' inhibitory activity and selectivity.
Experimental Workflow:
Figure 2: Workflow for GPCR radioligand binding assay.
Detailed Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known radiolabeled ligand for the GPCR, and varying concentrations of the test isomers.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each isomer that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Isomer | Target GPCR | Kᵢ (µM) |
| Isomer 1 | Receptor X | |
| Receptor Y | ||
| Isomer 2 | Receptor X | |
| Receptor Y | ||
| Isomer 3 | Receptor X | |
| Receptor Y | ||
| ... | ... |
In Vitro Cytotoxicity Assessment
Rationale: Assessing the cytotoxic potential of novel compounds is a critical step in drug development. This assay will determine if the isomers exhibit cytotoxic effects on cancer cell lines and provide a preliminary indication of their therapeutic window. The HeLa cell line is a widely used model for initial cytotoxicity screening. [4][5] Experimental Workflow:
Figure 3: Workflow for in vitro cytotoxicity (MTT) assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of each isomer (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation:
| Isomer | Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| Isomer 1 | HeLa | ||
| Isomer 2 | HeLa | ||
| Isomer 3 | HeLa | ||
| ... | ... |
PART 2: Data Interpretation and Future Directions
The collective data from these assays will provide a comprehensive biological profile for each isomer. By comparing the IC₅₀ and Kᵢ values across the different assays, a clear structure-activity relationship will emerge. For instance, one isomer may exhibit potent and selective inhibition of a particular kinase, while another might show broad cytotoxicity.
This comparative analysis will be instrumental in identifying promising lead candidates for further optimization. For example, an isomer with high potency against a cancer-relevant kinase and low cytotoxicity against non-cancerous cell lines would be a strong candidate for further preclinical development. Conversely, an isomer with broad-spectrum cytotoxicity might be investigated as a general anticancer agent, or its structural liabilities could be identified to guide the design of more selective analogs.
This guide provides a robust and scientifically rigorous framework for the comparative biological evaluation of this compound and its isomers. By following these detailed protocols and applying a logical, data-driven approach to interpretation, researchers can unlock the therapeutic potential hidden within these subtle isomeric variations.
References
-
The cytotoxic effect of benzoic acid on HeLa, HUH7, CaCO2, and MG63... - ResearchGate. Available at: [Link]
-
Results of cytotoxicity assay in HeLa cells treated with three doses of... - ResearchGate. Available at: [Link]
-
Selected kinase profile of 4 key compounds. - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central. Available at: [Link]
-
Evaluation of the cytotoxic effect of Ly2109761 on HeLa cells using the xCELLigence RTCA system - PMC - NIH. Available at: [Link]
-
Cytotoxicity assay: viability of HeLa cells exposed to different... - ResearchGate. Available at: [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. Available at: [Link]
-
Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - NIH. Available at: [Link]
-
Cytotoxic effects of compounds 3, 6 on HeLa cells. Following exposure... - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - NIH. Available at: [Link]
-
The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC. Available at: [Link]
-
Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - NIH. Available at: [Link]
-
Inhibition of Autophagy Increases Cell Death in HeLa Cells through Usnic Acid Isolated from Lichens - MDPI. Available at: [Link]
-
Analysis of Biomolecular Changes in HeLa Cervical Cancer Cell Line Induced by Interaction with [Pd(dach) Cl 2 ] - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
RSC Advances. Available at: [Link]
-
Cytotoxicity assay against HeLa cell line. (A) Cytotoxicity graph at... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Molecular basis for high affinity agonist binding in GPCRs - PMC - NIH. Available at: [Link]
-
Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Available at: [Link]
-
Pharmacological targeting of G protein-coupled receptor heteromers - PubMed Central - NIH. Available at: [Link]
-
Repurposing of the RIPK1-Selective Benzoo[1][4]xazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC - NIH. Available at: [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC - PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. Available at: [Link]
-
New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides - DergiPark. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(6-methoxypyridin-3-yl)benzoic acid with LC-MS
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, the structural integrity and purity of novel chemical entities are paramount. Small molecules, such as 4-(6-methoxypyridin-3-yl)benzoic acid, often serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of even trace impurities can drastically alter pharmacological activity, toxicity profiles, and the reproducibility of downstream experiments. Consequently, rigorous analytical validation is not merely a regulatory formality but a cornerstone of scientific integrity.[1]
This guide provides an in-depth, experience-driven protocol for the purity validation of synthesized this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, compare LC-MS with alternative analytical techniques, and ground our methodology in authoritative standards to ensure a self-validating and trustworthy workflow.
Understanding the Synthetic Landscape: A Probable Route and Potential Impurities
A common and efficient method for synthesizing bi-aryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with an aryl halide. Understanding this synthetic route is crucial as it allows us to anticipate potential process-related impurities.
Likely Synthetic Route:
Caption: A typical two-step synthesis of the target compound via Suzuki coupling and subsequent hydrolysis.
Anticipated Impurities:
The Suzuki-Miyaura coupling, while robust, can generate several byproducts.[2] A comprehensive purity analysis must aim to resolve and identify these potential contaminants:
-
Unreacted Starting Materials: Residual 4-bromobenzoic acid (or its ester) and (6-methoxypyridin-3-yl)boronic acid.
-
Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the halide) and 2,2'-dimethoxy-5,5'-bipyridine (from the boronic acid). These are very common byproducts.[2]
-
Protodeboronation Product: 2-methoxypyridine, formed by the cleavage of the C-B bond of the boronic acid.[2]
-
Dehalogenation Product: Benzoic acid, resulting from the removal of the halogen from the starting material.[2]
-
Related Synthetic Impurities: Impurities from the synthesis of the starting materials themselves, such as isomers or related analogs.[3][4]
The Core Protocol: LC-MS for Definitive Purity Assessment
LC-MS is the premier technique for this analysis, offering a powerful combination of chromatographic separation (LC) and mass-based identification (MS).[5] This dual capability allows for both the quantification of the main component relative to impurities and the structural elucidation of those impurities.
Caption: High-level workflow for LC-MS based purity validation of small molecules.
Step-by-Step Experimental Methodology
This protocol is designed for a standard Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for reproducible results and to prevent contamination of the LC-MS system.[6][7][8]
-
Protocol:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of LC-MS grade methanol or a 50:50 mixture of acetonitrile:water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. This removes particulates that could clog the column.[7]
-
2. Liquid Chromatography Conditions:
-
Rationale: The goal is to achieve baseline separation of the main peak from all potential impurities. A reversed-phase C18 column is a robust starting point for this moderately polar molecule. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities (like homocoupling products) are effectively resolved within a reasonable timeframe.[9][10] The addition of formic acid to the mobile phase serves to protonate the analytes, which enhances ionization efficiency in positive ESI mode and improves peak shape.
-
Parameters:
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
-
0.00 min: 5% B
-
5.00 min: 95% B
-
6.00 min: 95% B
-
6.10 min: 5% B
-
7.50 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry Conditions:
-
Rationale: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar small molecules.[11] We will acquire data in both positive and negative ion modes. Positive mode ([M+H]+) is ideal for protonating the basic pyridine nitrogen, while negative mode ([M-H]-) is suitable for the acidic carboxylic acid group. This dual-mode analysis provides comprehensive data and increases the likelihood of detecting a wider range of impurities.
-
Parameters (instrument-specific, but typical values are provided):
-
Ionization Mode: ESI Positive & Negative (separate runs or fast polarity switching)
-
Mass Range: 100 - 800 m/z
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Data Acquisition: Full Scan (MS1) for purity determination. Targeted MS/MS (or data-dependent acquisition) on impurity peaks for structural confirmation.
-
Data Interpretation: From Raw Data to a Purity Value
-
Identity Confirmation: Extract the mass spectrum from the main chromatographic peak. In positive ion mode, look for the protonated molecule [M+H]+ at an m/z of 230.07 (Calculated for C₁₃H₁₂NO₃⁺). In negative ion mode, look for the deprotonated molecule [M-H]- at an m/z of 228.06 (Calculated for C₁₃H₁₀NO₃⁻). A match within 5 ppm mass accuracy (on a high-resolution MS) confirms the identity.
-
Purity Calculation: Purity is typically estimated by the area percent of the main peak in the Total Ion Chromatogram (TIC) or UV chromatogram (if a UV detector is used).
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness Caveat: This calculation assumes that all compounds have a similar ionization efficiency, which is a reasonable first-pass approximation for structurally similar impurities but may not be entirely accurate. For regulatory filings, a more rigorous validation with reference standards for impurities would be required, as outlined in ICH guidelines.[12][13][14]
-
-
Impurity Identification: For any other peaks observed in the chromatogram, analyze their mass spectra. Use the accurate mass to predict possible elemental formulas and compare them against the list of anticipated impurities. For example, the homocoupling product (2,2'-dimethoxy-5,5'-bipyridine) would have an expected [M+H]+ of m/z 217.10.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, no single technique tells the whole story. A multi-faceted approach provides the most reliable purity assessment. The choice of method depends on the specific information required.[15][]
| Technique | Principle | Strengths | Limitations | Best Use Case |
| LC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity; provides molecular weight of unknowns; excellent for trace impurity detection.[5] | Quantitative accuracy can be affected by differing ionization efficiencies; requires specialized equipment. | Primary choice for identity confirmation and detecting/identifying a broad range of unknown process impurities. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, highly quantitative for known compounds with reference standards; widely available. | Cannot identify unknown impurities; requires analytes to have a UV chromophore. | Quantifying known impurities against a reference standard; routine quality control once impurity profiles are established. |
| qNMR | Nuclear Magnetic Resonance spectroscopy used quantitatively. | Provides structural confirmation; can determine purity without a specific reference standard for the impurity (using a certified internal standard); highly accurate.[17] | Lower sensitivity than MS (impurities <0.1% may be missed); complex mixtures can be difficult to interpret; requires a larger sample amount. | Orthogonal check of purity; absolute quantification and structural elucidation when high accuracy is needed. |
| GC-MS | Gas-phase separation followed by mass-based detection. | Gold standard for analyzing volatile and semi-volatile compounds. | Not suitable for non-volatile, thermally labile compounds like the target molecule without derivatization. | Detecting and quantifying residual solvents from the synthesis. |
| DSC | Measures heat flow into a sample as it is heated. | Simple method to assess bulk purity; impurities cause melting point depression and broadening.[] | Non-specific; does not identify or quantify individual impurities; not sensitive to low-level impurities. | A rapid, preliminary check of overall sample purity. |
Conclusion: An Integrated Approach to Ensuring Scientific Trust
Validating the purity of a synthesized compound like this compound is a multi-step process that demands both technical precision and a deep understanding of the underlying chemistry. The LC-MS protocol detailed here provides a robust and sensitive method for both confirming identity and identifying potential process-related impurities. By grounding this protocol in the principles of analytical method validation outlined by bodies like the ICH and comparing its utility against orthogonal techniques like NMR and HPLC-UV, researchers can build a comprehensive and trustworthy data package.[1][12][14] This rigorous approach ensures that the molecular tools of drug discovery are of the highest possible quality, paving the way for reliable and reproducible scientific outcomes.
References
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023).
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.
- ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical Services for Purity Determin
- What are some ways to test the purity of an element or compound? (2023). Quora.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2023). Tecan Blog.
- Identity and Purity - Small Molecules. Pacific BioLabs.
- Basic Chemistry. Lesson - 4: Chromatography and Determining Purity (GCSE science). (2017). YouTube.
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- How can I determine the purity of an isolated compound? (2013).
- Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns. Fisher Scientific.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.
- Prepping Small Molecules for Mass Spec. (2019). Biocompare.com.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,...
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Optimizing Suzuki Couplings: The Role of High-Purity Intermedi
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- 4-Chloro-2-(6-methoxypyridin-3-yl)benzoic acid | C13H10ClNO3. PubChem.
- Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com.
- Synthesis of 4-(6-bromohexyloxy)benzoic acid. PrepChem.com.
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (2021).
- A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company.
- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2022).
- QUICK-REFERENCE METHOD GUIDE. Agilent Technologies.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (2012).
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. tecan.com [tecan.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. biocompare.com [biocompare.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. agilent.com [agilent.com]
- 11. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. moravek.com [moravek.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Potential of 4-(6-methoxypyridin-3-yl)benzoic acid and Other Heterocyclic Compounds
In the ever-evolving landscape of oncology drug discovery, heterocyclic compounds have emerged as a cornerstone for the development of novel therapeutics.[1] Their structural diversity and ability to interact with a wide array of biological targets make them a fertile ground for identifying new anticancer agents.[1] This guide focuses on the therapeutic potential of a specific heterocyclic molecule, 4-(6-methoxypyridin-3-yl)benzoic acid, by drawing comparisons with structurally related compounds that have established anticancer activity. While direct experimental data for this particular compound is not yet available in published literature, a comprehensive analysis of its structural motifs—a pyridine core, a benzoic acid moiety, and a methoxy group—provides a strong foundation for predicting its efficacy and mechanism of action.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It aims to provide an in-depth comparative analysis, supported by experimental data from analogous compounds, and to offer detailed protocols for evaluating the anticancer properties of novel chemical entities.
Structural Scaffolding and Anticancer Potential: An Analysis of this compound
The structure of this compound combines three key pharmacophores that are frequently associated with anticancer activity:
-
The Pyridine Ring: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry and is present in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide range of anticancer activities by targeting key cellular machinery, including kinases, tubulin polymerization, and topoisomerase enzymes.[1][3]
-
The Benzoic Acid Moiety: The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets. Benzoic acid derivatives have been explored as scaffolds for various anticancer agents.
-
The Methoxy Group (-OCH3): The presence and position of methoxy groups on aromatic rings can significantly influence a compound's biological activity, often enhancing its antiproliferative effects.
Based on these structural features, it is hypothesized that this compound could exert its anticancer effects through mechanisms such as the inhibition of critical signaling pathways like PI3K/Akt or by inducing apoptosis.
Comparative Analysis of Anticancer Activity
To contextualize the potential of this compound, we will compare it with other heterocyclic compounds that share one or more of its key structural motifs and have demonstrated anticancer activity.
Pyridine-Based Analogs
The pyridine scaffold is a versatile building block for anticancer drugs. The table below summarizes the activity of several pyridine derivatives against various cancer cell lines.
| Compound | Structure | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Compound 1 | A pyridine urea derivative | MCF-7 (Breast) | More potent than doxorubicin | [2] |
| Compound 2 | A pyrrolo[3,4-c]pyridine derivative | Ovarian and Breast Cancer Cells | Moderately cytotoxic | [2] |
| Compound 3 | A trimethoxyphenyl pyridine derivative | HCT-116 (Colon), HepG-2 (Liver), MCF-7 (Breast) | 3.25 - 9.15 | [4] |
| Compound 4 | A 1,3,4-oxadiazole-pyridine hybrid | HepG2, MCF-7, SW1116, BGC823 | 0.76 - 12.21 | [5] |
| Compound 5 | A 3-cyano-2-substituted pyridine | MCF-7, MDA-MB-231 (Breast), PC-3 (Prostate) | 22.5 - 91.3 | [6] |
Benzoic Acid-Containing Compounds
The carboxylic acid group of the benzoic acid moiety can be crucial for target engagement. The following table presents data for benzoic acid derivatives with anticancer activity.
| Compound | Structure | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 6 | A coumarin-pyrazoline hybrid with a benzoic acid moiety | A549 (Lung) | Potent HSP90 inhibitor | [7] |
| Compound 7 | 6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one (derived from a benzoic acid precursor) | HepG2 (Liver) | 0.06 | [8] |
| Compound 8 | 2-((2-(thiophene-2-yl)acetyl)thio)benzoic acid | A549 (Lung), Caco2 (Colon) | 239.88 | [8] |
Other Relevant Heterocyclic Anticancer Agents
To provide a broader perspective, the table below includes examples of other classes of heterocyclic compounds with notable anticancer activity.
| Compound Class | Example Structure | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Pyrimidines | A pyrimidine derivative | Leukemia cell lines | Selective inhibition | [2] |
| Quinolines | A pyrazole–quinoline–pyridine hybrid | Various | Potent activity | [3] |
| Oxadiazoles | A 1,3,4-oxadiazole derivative | Various | Potent activity | [5] |
Potential Mechanisms of Anticancer Action
The structural features of this compound suggest that it may interfere with key signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[9][10] Small molecule inhibitors that target this pathway are of great interest in cancer therapy.[11] The pyridine moiety, in particular, is found in many kinase inhibitors.[3] It is plausible that this compound could act as an inhibitor of one or more kinases in this pathway.
Caption: A simplified overview of the intrinsic apoptotic pathway.
Experimental Protocols for Evaluation of Anticancer Activity
To empirically determine the anticancer activity of a novel compound like this compound, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
MTT Assay for Cell Viability
Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method to assess cell proliferation and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA.
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: General workflow for Western blot analysis.
[12]Detailed Protocol:
-
Protein Extraction: After treatment with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. 4[12]. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. 6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion and Future Directions
While the anticancer activity of this compound has not been directly reported, a comparative analysis of its structural components suggests a high potential for this compound as a novel anticancer agent. The presence of a pyridine ring, a benzoic acid moiety, and a methoxy group are all features associated with antiproliferative and pro-apoptotic effects in various cancer cell lines.
The logical next step is the chemical synthesis of this compound, followed by a comprehensive in vitro evaluation using the detailed protocols provided in this guide. Initial screening against a panel of cancer cell lines using the MTT assay will provide crucial information on its cytotoxicity. Subsequent mechanistic studies, including cell cycle analysis, apoptosis assays, and Western blotting for key signaling proteins, will help to elucidate its mode of action.
The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other related heterocyclic compounds, ultimately contributing to the development of the next generation of targeted cancer therapies.
References
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. [Link]
-
IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2018). Oncology Letters. [Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2019). Molecules. [Link]
-
ResearchGate. (2022). (PDF) Anticancer Functions of Pyridine Heterocycles. [Link]
-
RSC Publishing. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. [Link]
-
ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7. [Link]
-
Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. (2024). Journal of Cancer. [Link]
-
Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). Molecules. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). International Journal of Molecular Sciences. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins p53, Bcl-2, caspase 9, and caspase 3... [Link]
-
Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. (2020). Molecular Cancer. [Link]
-
ResearchGate. (n.d.). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. [Link]
-
ResearchGate. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells... [Link]
-
Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma. (2006). Molecular Cancer Therapeutics. [Link]
-
EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. [Link]
-
Taylor & Francis Online. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijsat.org [ijsat.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07922K [pubs.rsc.org]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Comparing Cytotoxicity of 4-(6-methoxypyridin-3-yl)benzoic Acid Derivatives on Cancer Cell Lines
In the landscape of anticancer drug discovery, pyridine and benzoic acid derivatives have emerged as promising scaffolds due to their diverse biological activities.[1][2] Specifically, 4-(6-methoxypyridin-3-yl)benzoic acid and its analogs are of significant interest for their potential to inhibit cancer cell proliferation.[3][4] This guide provides a comprehensive framework for researchers and drug development professionals to perform and compare the cytotoxicity of these novel compounds. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation, ensuring a robust and reliable assessment of therapeutic potential.
The Rationale: Choosing the Right Cytotoxicity Assay
The initial step in evaluating the anticancer potential of any compound is to determine its cytotoxic effects on relevant cancer cell lines. The choice of assay is critical and depends on the compound's expected mechanism of action and potential interferences. Here, we compare two widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a cornerstone for assessing cell viability.[5] It relies on the principle that metabolically active cells, specifically through mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT into a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]
LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The amount of LDH released is proportional to the number of lysed or damaged cells.[9]
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial reductase function).[6] | Measures cell membrane integrity via released lactate dehydrogenase. |
| Endpoint | Formation of purple formazan crystals, solubilized for absorbance reading.[10] | Enzymatic reaction leading to a colored product, measured by absorbance. |
| Indication | Cell viability and proliferation.[5] | Cell death (necrosis, late apoptosis). |
| Advantages | Well-established, sensitive, and widely used.[10] | Non-destructive to remaining cells, simple, and can be automated.[11][12] |
| Disadvantages | Can be affected by compounds that alter cellular metabolism. The formazan product is insoluble and requires a solubilization step.[7] | Less sensitive for early apoptotic events. Can have higher variability.[11][12][13] |
For the initial screening of this compound derivatives, a dual-assay approach is recommended. The MTT assay will provide a broad measure of the compounds' impact on cell viability, while the LDH assay will specifically quantify direct cell membrane damage. Discrepancies between the results of the two assays can offer preliminary insights into the mechanism of action. For instance, a significant decrease in MTT signal without a corresponding increase in LDH release might suggest a cytostatic effect (inhibition of proliferation) or an early apoptotic mechanism that has not yet compromised membrane integrity.[13]
Experimental Design and Protocols
A well-structured experiment is crucial for generating reproducible and meaningful data. The following workflow provides a logical sequence for testing the cytotoxicity of your compounds.
Figure 2: Potential mechanisms of action for pyridine-containing benzoic acid derivatives.
Further experiments, such as flow cytometry for cell cycle analysis and apoptosis (e.g., Annexin V/PI staining), and western blotting for key signaling proteins, would be necessary to elucidate the specific mechanism of action of the most potent derivatives. [14]
Conclusion
This guide provides a comprehensive framework for performing and comparing the cytotoxicity of this compound derivatives. By employing a dual-assay approach with MTT and LDH assays, researchers can obtain a robust initial assessment of their compounds' anticancer potential. Careful experimental design, meticulous execution of protocols, and thorough data analysis are paramount for generating reliable and publishable results. The findings from these initial cytotoxicity screens will be instrumental in identifying lead compounds for further mechanistic studies and preclinical development.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
LeBel, C. P., & Bondy, S. C. (1992). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis?. Journal of Neuroscience Methods, 41(3), 227-234. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. [Link]
-
ResearchGate. Comparison of the MTT and LDH dose-response curves of H9c2 cells.... [Link]
-
IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
Kriehuber, R., & Groscurth, P. (2000). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC pharmacology, 10(1), 1-13. [Link]
-
JRC Publications Repository. Comparison of Four Different Colorimetric and Fluorometric Cytotoxicity Assays in a Zebrafish Liver Cell Line. [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
ResearchGate. Cytotoxic effects of selected compounds in four cancer cell lines. [Link]
-
National Center for Biotechnology Information. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. [Link]
-
Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer research, 34(4), 1801-1808. [Link]
-
ResearchGate. Medicinal attributes of pyridine scaffold as anticancer targeting agents. [Link]
-
Khan, I., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current topics in medicinal chemistry, 21(25), 2292-2349. [Link]
-
Al-Otaibi, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943-2952. [Link]
-
Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current drug targets. [Link]
-
DergiPark. (2024). THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. [Link]
-
Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. [Link]
Sources
- 1. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsat.org [ijsat.org]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 13. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Pathways to 4-(6-methoxypyridin-3-yl)benzoic acid: A Guide for Researchers
Introduction
4-(6-methoxypyridin-3-yl)benzoic acid is a key building block in medicinal chemistry and materials science. Its rigid, heteroaromatic structure is a common motif in the development of novel pharmaceuticals and functional organic materials. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative overview of the most common and effective synthetic pathways to this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable successful implementation in the laboratory.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound fundamentally relies on the formation of a C-C bond between a pyridine and a benzene ring. The primary disconnection for retrosynthetic analysis is the biaryl bond, leading to several powerful cross-coupling strategies. This guide will focus on the most prevalent and practical methods: the Suzuki-Miyaura coupling and the Negishi coupling. Additionally, we will briefly touch upon alternative approaches and the final hydrolysis step, which is often necessary when using ester-protected starting materials.
Visualizing the Synthetic Approaches
Figure 1: Key synthetic disconnections for this compound.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis due to their high efficiency, functional group tolerance, and broad substrate scope.[1][2][3] Both the Suzuki-Miyaura and Negishi reactions are excellent choices for the synthesis of this compound.
The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[2] It is widely favored due to the stability, low toxicity, and commercial availability of boronic acids.[4]
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Mechanistic Considerations:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 3-bromo-6-methoxypyridine to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-6-methoxypyridine
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-6-methoxypyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
The Negishi Coupling: A Highly Reactive Alternative
The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound.[5][6] Organozinc reagents are generally more reactive than their boronic acid counterparts, which can be advantageous for less reactive substrates.[7][8] However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions.[5]
Reaction Scheme:
Figure 3: Negishi coupling for the synthesis of the target molecule.
Mechanistic Considerations:
The mechanism of the Negishi coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[6] A key difference is that the transmetalation step with the organozinc reagent does not typically require a base.[7]
Experimental Protocol: Negishi Coupling (via in situ generated organozinc)
Materials:
-
4-Bromobenzoic acid
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂)
-
3-Bromo-6-methoxypyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-butyllithium (2.2 eq). Stir for 30 minutes.
-
In a separate flask, prepare a solution of zinc chloride (1.1 eq) in anhydrous THF.
-
Cannulate the organolithium solution into the zinc chloride solution at -78 °C and allow the mixture to warm to room temperature and stir for 1 hour to form the organozinc reagent.
-
To the freshly prepared organozinc reagent, add a solution of 3-bromo-6-methoxypyridine (0.9 eq) in anhydrous THF, followed by the addition of Pd(dppf)Cl₂ (0.03 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
The Ester Hydrolysis Route: A Practical Two-Step Approach
In many instances, the cross-coupling reaction is performed on an ester derivative of benzoic acid to improve solubility and simplify purification. The final step is then the hydrolysis of the ester to the desired carboxylic acid.[9][10][11][12]
Reaction Scheme:
Figure 4: Hydrolysis of the methyl ester to the final product.
Experimental Protocol: Saponification of Methyl 4-(6-methoxypyridin-3-yl)benzoate
Materials:
-
Methyl 4-(6-methoxypyridin-3-yl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-(6-methoxypyridin-3-yl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Comparative Data Summary
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (Boronic acid/ester) | Organozinc |
| Reagent Stability | Generally stable to air and moisture | Sensitive to air and moisture |
| Reaction Conditions | Typically requires a base | Base not usually required |
| Functional Group Tolerance | Very good | Good, but sensitive to acidic protons |
| Typical Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Pd(dppf)Cl₂, Ni(acac)₂, etc. |
| Yields | Generally high | Often very high, even for challenging substrates |
| Drawbacks | Potential for protodeboronation | Requires anhydrous conditions and inert atmosphere |
Conclusion and Recommendations
Both the Suzuki-Miyaura and Negishi coupling reactions are highly effective methods for the synthesis of this compound.
-
For general laboratory use and initial route scouting, the Suzuki-Miyaura coupling is often the preferred method. The operational simplicity and the stability of the boronic acid starting materials make it a more accessible and forgiving reaction for a wider range of researchers.
-
The Negishi coupling is a powerful alternative, particularly when the Suzuki-Miyaura reaction fails or gives low yields. The higher reactivity of the organozinc reagent can overcome the challenges posed by less reactive coupling partners. However, this comes at the cost of requiring more stringent anhydrous and inert atmosphere techniques.
The choice of synthesizing the final acid directly or via an ester intermediate will depend on the specific properties of the substrates and the desired purification strategy. For many applications, the two-step process involving ester hydrolysis offers a more robust and easily scalable route to the final high-purity product.
This guide provides a framework for selecting and implementing a synthetic strategy for this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and available starting materials.
References
-
Negishi coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Negishi coupling - chemeurope.com. (n.d.). Retrieved January 21, 2026, from [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533.
-
Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved January 21, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 21, 2026, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371.
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved January 21, 2026, from [Link]
- Li, M. D., Zheng, Y. G., & Ji, M. (2007).
-
B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16). Retrieved January 21, 2026, from [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Retrieved January 21, 2026, from [Link]
- Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
-
Withdrawn Paper: Li, M. D.; Zheng, Y. G.; Ji, M. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules 2007, 12, 673-678. (2025, July 26). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 21, 2026, from [Link]
-
Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). Retrieved January 21, 2026, from [Link]
- Chen, Y., et al. (2023).
-
Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. Retrieved January 21, 2026, from [Link]
-
22.6: Ester Chemistry. (2020, May 30). LibreTexts Chemistry. Retrieved January 21, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi_coupling [chemeurope.com]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Comparison Guide: Development and Validation of In Vitro Assays for Screening 4-(6-methoxypyridin-3-yl)benzoic Acid Analogs
This guide provides a comprehensive comparison of in vitro assay development and validation strategies for screening novel chemical entities, specifically focusing on analogs of 4-(6-methoxypyridin-3-yl)benzoic acid. As the precise biological target of a new chemical scaffold is often unknown, we will explore methodologies for two common and plausible enzyme families that represent high-value drug targets: Protein Kinases and Poly(ADP-ribose) Polymerases (PARPs) . This approach provides a robust framework for researchers, scientists, and drug development professionals to establish a reliable screening cascade for this and similar compound series.
Part 1: Target Rationale and Mechanistic Overview
The initial step in any screening campaign is to establish a well-reasoned hypothesis for the compound's mechanism of action.[1][2] The this compound scaffold contains a heteroaromatic system and a carboxylic acid moiety, features commonly found in inhibitors that compete for cofactor binding sites in enzymes.
-
Protein Kinases: This superfamily of enzymes utilizes adenosine triphosphate (ATP) to phosphorylate substrate proteins, regulating a vast number of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[3]
-
PARP Enzymes: PARPs are critical for DNA repair and cellular stress responses.[4] They catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. PARP inhibitors have emerged as a successful class of cancer therapeutics, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[4][5]
The core function of an inhibitor is to disrupt this catalytic process. Our assay strategy, therefore, must be designed to accurately quantify this disruption.
Caption: General mechanism of competitive enzyme inhibition.
Part 2: A Comparative Guide to In Vitro Assay Methodologies
The selection of an assay technology is a critical decision driven by factors such as the specific target, desired throughput, cost, and the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization).[1][6] We will compare two distinct, robust methods for each potential target class.
Protein Kinase Inhibition Assays
Kinase assays quantify enzyme activity by measuring either the consumption of ATP or the formation of the phosphorylated product.[3][7]
-
Principle: This is a universal assay applicable to any ATP-utilizing enzyme.[7] The assay is performed in two steps. First, the kinase reaction is allowed to proceed for a set time. Then, a reagent containing luciferase and its substrate, luciferin, is added. The amount of remaining ATP is converted into a light signal by the luciferase enzyme. A lower light signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition by the test compound.[7]
-
Pros: Broad applicability to virtually any kinase, high sensitivity, and a simple "mix-and-read" format suitable for high-throughput screening (HTS).[3]
-
Cons: Indirect measurement of kinase activity; compounds that interfere with luciferase can generate false positives or negatives. ATPases or other ATP-consuming enzymes in impure enzyme preparations can cause interference.
-
Principle: This method directly measures the phosphorylated product. The assay uses a substrate peptide tagged with one FRET component (e.g., biotin) and an antibody that specifically recognizes the phosphorylated version of the substrate. This antibody is labeled with a lanthanide chelate (the TR-FRET donor, e.g., Europium). A second component, like streptavidin labeled with a FRET acceptor (e.g., APC), is added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The magnitude of this signal is directly proportional to kinase activity.
-
Pros: Direct and highly specific measurement of the intended phosphorylation event. Low background and high signal-to-noise ratio due to the time-resolved fluorescence detection.
-
Cons: Requires a specific phospho-antibody for each substrate, which may not always be available. Higher cost per well compared to luminescence assays. Potential for light scattering interference from test compounds.
PARP Inhibition Assays
PARP assays are designed to measure the synthesis of poly(ADP-ribose) (PAR) chains on a substrate, which consumes NAD+.[4]
-
Principle: This assay quantifies the amount of PARylated substrate. Histone proteins, which are common PARP substrates, are pre-coated onto a microplate.[4] The PARP enzyme, test compounds, and biotin-labeled NAD+ are added. Active PARP incorporates the biotinylated ADP-ribose units onto the histones. After a wash step to remove unbound reagents, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains. Finally, a chemiluminescent HRP substrate is added, and the resulting light signal is measured, which is directly proportional to PARP activity.[8]
-
Pros: High sensitivity and specificity. The wash steps reduce interference from compounds that might affect the detection reagents.
-
Cons: Multiple wash and incubation steps make it lower-throughput and less amenable to HTS compared to homogeneous assays. Potential for variability due to the manual steps involved.
-
Principle: This is a homogeneous (no-wash) binding assay that measures the displacement of a fluorescently labeled probe from the PARP enzyme's active site.[9] The probe is a fluorescent molecule conjugated to a known PARP inhibitor (e.g., Olaparib).[9] When this probe is bound to the large PARP enzyme, it tumbles slowly in solution, emitting highly polarized light upon excitation. If a test compound competes for the same binding site, it displaces the fluorescent probe. The smaller, unbound probe tumbles rapidly, resulting in a low fluorescence polarization signal.[9]
-
Pros: Homogeneous format is fast and easily automated for HTS. Provides direct information about binding to the active site.
-
Cons: Only detects compounds that compete with the specific probe used; it will not identify allosteric inhibitors.[9] Susceptible to interference from fluorescent compounds or compounds that affect light polarization.
Caption: Workflow for selecting and validating an in vitro assay.
Part 3: Assay Validation - A Self-Validating System
Assay validation is the formal process of demonstrating that an analytical procedure is fit for its intended purpose.[10] This is not merely a quality control step but a fundamental component of scientific integrity, ensuring that the data generated is reliable and reproducible.[11][12] Our validation plan is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][13][14]
Core Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] For an enzyme assay, this means ensuring the signal is derived from the specific enzymatic activity of interest and not from interfering substances.
-
Linearity & Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[15] The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10][15]
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.[13] This is often expressed as percent recovery.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., incubation time, temperature, reagent concentration).[15]
Comparative Validation Data (Hypothetical)
The table below presents a hypothetical but realistic comparison of validation data for the Kinase-Glo® and PARP-ELISA assays.
| Validation Parameter | Kinase-Glo® Assay | PARP-ELISA Assay | Acceptance Criteria |
| Specificity | Signal abolished by >95% with known potent inhibitor and in absence of enzyme. | Signal-to-background ratio >10. Signal abolished by >95% with Olaparib. | Clear demonstration of target-specific signal. |
| Linearity (R²) | > 0.995 | > 0.990 | R² ≥ 0.99 |
| Range | 0.1 µM to 10 µM ATP | 1 ng to 100 ng PARP | Defined by linearity and precision. |
| Accuracy (% Recovery) | 97% - 104% | 95% - 108% | 80% - 120% |
| Precision (Repeatability, %CV) | < 5% | < 8% | %CV ≤ 15% |
| Precision (Intermediate, %CV) | < 8% | < 12% | %CV ≤ 20% |
| Robustness | Unaffected by ±10% incubation time and ±1°C temperature change. | Unaffected by ±5% antibody concentration. | %CV change < 15% under varied conditions. |
This data is for illustrative purposes.
Caption: A streamlined workflow for assay validation.
Part 4: Experimental Protocols
Protocol: Kinase-Glo® Luminescence Assay
-
Reagent Preparation: Prepare kinase reaction buffer, reconstitute kinase and substrate to desired concentrations. Thaw Kinase-Glo® reagent and allow it to equilibrate to room temperature.
-
Compound Plating: Serially dilute the this compound analogs in DMSO and then dilute into the assay plate (e.g., 384-well white plate). Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Add the kinase enzyme to all wells except the positive control. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the ATP/substrate mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to all wells.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the plate on a luminometer. Calculate percent inhibition relative to controls.
Protocol: PARP Chemiluminescent ELISA
-
Plate Coating: Use a 96-well plate pre-coated with histone proteins.
-
Compound Addition: Add serially diluted test compounds to the wells. Include positive (known inhibitor, e.g., Olaparib) and negative (DMSO vehicle) controls.
-
Reaction Mix: Prepare a reaction mixture containing the PARP enzyme and biotinylated-NAD+. Add this mixture to all wells.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Wash: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
HRP-Streptavidin: Add diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash: Repeat the wash step as in step 5.
-
Detection: Add the chemiluminescent HRP substrate to all wells.
-
Data Acquisition: Immediately read the plate on a luminometer. Calculate percent inhibition relative to controls.
Part 5: Conclusion and Recommendations
The development and validation of a robust in vitro assay is paramount for the successful progression of any drug discovery project. For screening this compound analogs, both kinase and PARP inhibitor assays offer viable paths forward.
-
For High-Throughput Screening (HTS) of large compound libraries, homogeneous assays like the Kinase-Glo® or PARP-FP assays are superior. Their speed, simplicity, and low cost per well allow for the rapid identification of initial "hit" compounds.
-
For Lead Optimization and Structure-Activity Relationship (SAR) studies, more specific and direct assays like a TR-FRET kinase assay or a chemiluminescent PARP ELISA are often preferred. While lower in throughput, they provide higher quality data, confirming the mechanism of action and reducing the risk of artifacts.
Ultimately, a successful screening cascade often employs multiple assay formats.[6] An initial HTS with a cost-effective, universal assay can be followed by a more specific, direct assay to confirm hits and eliminate false positives, ensuring that only the most promising compounds advance toward preclinical development.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- ICH. (2023).
- PubMed Central (PMC). (2021).
- BellBrook Labs. (2025).
- BPS Bioscience. PARP Assays.
- IntuitionLabs. (2026). ICH Q2(R2)
- Ichor Life Sciences. Biochemical Assay Development.
- BMG LABTECH. (2020). Kinase assays.
- BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit.
- Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
- PubMed (NIH). In vitro JAK kinase activity and inhibition assays.
- PubMed Central (PMC). (2022).
- NorthEast BioLab. Biochemical Assay Development, Biochemical Analysis.
- Charles River Laboratories. In Vitro Assay Development Services.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- BMG LABTECH. PARP assay for inhibitors.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. nebiolab.com [nebiolab.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. intuitionlabs.ai [intuitionlabs.ai]
A Researcher's Guide to the Target Selectivity of 4-(6-methoxypyridin-3-yl)benzoic Acid-Based Compounds
Introduction
The 4-(6-methoxypyridin-3-yl)benzoic acid scaffold is a cornerstone in the design of potent kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of various cancers and other diseases. The arrangement of the pyridine and benzoic acid moieties provides a privileged structure for interacting with the ATP-binding pocket of numerous kinases. However, this interaction is not always specific. The ultimate clinical success of a kinase inhibitor—balancing efficacy with tolerable side effects—is critically dependent on its target selectivity . A highly selective compound predominantly hits its intended target, minimizing off-target effects that can lead to toxicity.[1][2][3] Conversely, a multi-targeted or "promiscuous" inhibitor may offer broader efficacy but often at the cost of a narrower therapeutic window.[4][5]
This guide provides an in-depth comparative analysis of the target selectivity of compounds built upon this important scaffold. We will use Ponatinib and Foretinib , two clinically relevant multi-kinase inhibitors that share this core structure, as primary examples.[6][7] We will compare their selectivity profiles against a panel of key oncogenic kinases and contrast them with alternative therapeutic agents. Furthermore, this guide will furnish detailed, field-proven methodologies for assessing target selectivity, empowering researchers to conduct their own robust evaluations.
The Significance of the Scaffold: Ponatinib and Foretinib
The this compound core is central to the activity of several potent tyrosine kinase inhibitors (TKIs).
-
Ponatinib (Iclusig) is a powerful, orally active multi-TKI.[8] It was specifically designed to overcome resistance to other TKIs in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[9][10] Its primary target is the BCR-ABL fusion protein, including the formidable T315I "gatekeeper" mutation, which confers resistance to inhibitors like imatinib.[6][11] The design of Ponatinib, featuring a carbon-carbon triple bond, allows it to bind effectively despite this mutation.[8]
-
Foretinib is another orally available multi-kinase inhibitor that targets key drivers of tumor growth, invasion, and angiogenesis.[7][12] Its primary targets are the MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[13]
While both compounds are effective, their broad activity profiles mean they inhibit multiple kinases, contributing to both their therapeutic action and potential toxicities.[8][12] Understanding the nuances of their selectivity is therefore paramount.
Comparative Target Selectivity Profiles
The selectivity of a kinase inhibitor is not an absolute measure but is defined by its relative potency against a wide array of kinases. The data below, compiled from extensive kinase profiling studies, are presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%). Lower values indicate higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Ponatinib | Foretinib | Imatinib (Comparator) | Axitinib (Comparator) | Primary Pathway(s) |
| ABL1 | 0.37 | 20 | 250 | 1,200 | CML Pathogenesis |
| ABL1 (T315I) | 2.0 | >5,000 | >10,000 | >5,000 | Drug Resistance |
| VEGFR2 (KDR) | 1.5 | 0.9 | 6,800 | 0.2 | Angiogenesis |
| MET | 130 | 0.4 | >10,000 | 2.8 | Proliferation, Metastasis |
| PDGFRα | 1.1 | 28 | 600 | 1.6 | Cell Growth, Angiogenesis |
| c-KIT | 8 - 20 | 28 | 800 | 1.7 | GIST Pathogenesis |
| SRC | 5.4 | 27 | >10,000 | 150 | Cell Growth, Motility |
| FLT3 | 0.3 - 2 | 6.8 | 3,900 | 1,200 | AML Pathogenesis |
| FGFR1 | 2.2 | 18 | >10,000 | 29 | Cell Growth, Angiogenesis |
| RET | 4 | 3.0 | 4,200 | 0.5 | Thyroid Cancer |
Data compiled from multiple sources including[8][13][14][15][16][17]. Values are approximations for comparative purposes. Bold values indicate primary targets or exceptionally high potency.
Analysis of Selectivity
-
Ponatinib demonstrates exceptional potency against its primary target, BCR-ABL, and crucially, the T315I mutant that renders first- and second-generation inhibitors like Imatinib ineffective.[9][17] However, its profile is broad, showing nanomolar potency against key kinases involved in angiogenesis (VEGFR2, FGFR1), cell growth (PDGFRα, SRC), and other cancers (FLT3, c-KIT, RET).[8][15] This multi-targeted nature explains its efficacy in various malignancies but also contributes to its significant side-effect profile, particularly vascular events.[4][10]
-
Foretinib is a highly potent inhibitor of MET and VEGFR2.[13] While it also inhibits a range of other kinases like RET, FLT3, and c-KIT, its activity against ABL1 is significantly lower than Ponatinib's.[14][18] The dual inhibition of MET and VEGFR signaling pathways is a key therapeutic strategy, as MET upregulation can be a mechanism of resistance to anti-VEGF therapies.[12]
-
Comparator Compounds:
-
Imatinib is considered a more selective BCR-ABL inhibitor but is ineffective against the T315I mutation and shows much lower potency against other kinases like VEGFR2.[11][19]
-
Axitinib is a potent and more selective inhibitor of VEGFRs compared to Ponatinib and Foretinib, but it lacks significant activity against BCR-ABL.[20][21]
-
The choice of inhibitor depends critically on the specific molecular drivers of the disease. For T315I-positive CML, Ponatinib is a clear choice. For a tumor driven by MET and angiogenesis, Foretinib would be more appropriate.
Visualizing Kinase Target Space
The following diagram illustrates the primary target clusters for Ponatinib and Foretinib, highlighting their overlapping and distinct selectivity profiles.
Caption: Primary kinase target clusters for Ponatinib and Foretinib.
Experimental Methodologies for Assessing Target Selectivity
Accurate assessment of target selectivity requires a multi-pronged approach, combining biochemical assays with cell-based methods to confirm target engagement in a physiological context.
Broad Kinome Profiling (Biochemical)
The gold standard for initial selectivity screening is to test the compound against a large panel of recombinant kinases. The KINOMEscan® platform is a widely used example.[22][23]
Workflow: KINOMEscan® Competition Binding Assay
Caption: Experimental workflow for a standard CETSA® experiment.
Protocol: Step-by-Step CETSA®
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.
-
Heating: a. Harvest the cells and resuspend them in a buffer like PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes. [24]3. Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath). b. Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [25]4. Analysis: a. Carefully collect the supernatant, which contains the soluble proteins. b. Quantify the amount of the specific target protein in each sample using Western Blotting or other protein detection methods like mass spectrometry.
-
Data Interpretation: Plot the relative amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the control indicates target engagement. [26]
Conclusion and Future Directions
The this compound scaffold has yielded powerful multi-kinase inhibitors like Ponatinib and Foretinib, which have significant clinical utility. However, their broad selectivity profiles underscore the critical trade-off between efficacy and toxicity in cancer therapy. [1]
-
For Researchers: The comparative data and protocols in this guide serve as a foundational resource. When evaluating novel compounds based on this or similar scaffolds, it is imperative to perform broad, quantitative kinase profiling early in the discovery process. Cellular target engagement assays like CETSA® are then crucial to validate these findings in a physiologically relevant context.
-
For Drug Development: The future of kinase inhibitor development lies in achieving greater selectivity to improve the therapeutic window. While multi-targeted approaches have their place, particularly in overcoming resistance, designing compounds that potently inhibit a specific, limited set of disease-driving kinases is a key goal. [27][28]Techniques that measure not just binding affinity (Kd) but also binding kinetics (residence time) are becoming increasingly important, as a long residence time on the desired target and short residence time on off-targets can lead to a better safety profile. [14] By employing a rigorous, multi-faceted approach to assessing target selectivity, the scientific community can continue to develop safer and more effective kinase inhibitors for patients in need.
References
-
Ponatinib - Wikipedia. Wikipedia. [9]2. The Target Selectivity Profile of Advanced VEGFR-2 Inhibitors: A Technical Guide. Benchchem. [20]3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. [1]4. Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic. [14]5. Ponatinib | C29H27F3N6O | CID 24826799. PubChem, National Institutes of Health. [6]6. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [2]7. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [10]8. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. BMC Cancer. [21]9. a-g Structure comparison of Bcr-Abl preclinically validated inhibitors. ResearchGate. [19]10. Metabolic adverse events of multitarget kinase inhibitors: a systematic review. Journal of Endocrinological Investigation. [4]11. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology. [8]12. Ponatinib's molecular targets in cancer | Download Table. ResearchGate. [15]13. VEGFR2 Selective Inhibitors. Selleckchem.com. [16]14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [25]15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [26]16. KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [22]17. VEGFR-2 inhibitor - Wikipedia. Wikipedia. [29]18. List of BCR-ABL tyrosine kinase inhibitors. Drugs.com. [30]19. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. [27]20. Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [3]21. BCR-ABL1-Targeted TKIs in Treatment of CML. Targeted Oncology. [11]22. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Journal of Medicinal Chemistry. 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [24]24. Foretinib | C34H34F2N4O6 | CID 42642645. PubChem, National Institutes of Health. 25. Comparison of Prescription Patterns of BCR-Abl Tyrosine Kinase Inhibitors Among Patients with Commercial Insurance, Medicare and Medicaid. Blood. [31]26. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. Cancers. [17]27. CETSA. Pär Nordlund Lab, Karolinska Institutet. [32]28. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [33]29. Foretinib | c-Met inhibitor | CAS 849217-64-7. Selleck Chemicals. [13]30. A Phase I Study of Foretinib, a Multi-Targeted Inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2. Clinical Cancer Research. [12]31. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [34]32. KINOMEscan Technology. Eurofins Discovery. [23]33. Kinome screens. Bio-protocol. [35]34. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [36]35. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [18]36. The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [37]37. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [38]38. Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [28]39. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase. Journal of Medicinal Chemistry. [39]40. (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate.
Sources
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic adverse events of multitarget kinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ponatinib - Wikipedia [en.wikipedia.org]
- 10. ponatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. targetedonc.com [targetedonc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Case Study – KINETICfinder to Study MET Inhibitor Foretinib | Enzymlogic [enzymlogic.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chayon.co.kr [chayon.co.kr]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 30. List of BCR-ABL tyrosine kinase inhibitors - Drugs.com [drugs.com]
- 31. ashpublications.org [ashpublications.org]
- 32. CETSA [cetsa.org]
- 33. reactionbiology.com [reactionbiology.com]
- 34. news-medical.net [news-medical.net]
- 35. bio-protocol.org [bio-protocol.org]
- 36. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 38. crossfire-oncology.com [crossfire-oncology.com]
- 39. Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel ALK5 Inhibitors: Benchmarking 4-(6-methoxypyridin-3-yl)benzoic acid Against Established Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of the novel compound, 4-(6-methoxypyridin-3-yl)benzoic acid—herein designated as Compound X —against well-characterized inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5. Our objective is to present a robust, multi-tiered experimental strategy that moves from direct biochemical target engagement to functional cellular outcomes, ensuring a thorough and objective comparison.
Introduction: The Rationale for Targeting ALK5
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1] While essential for normal tissue homeostasis, aberrant TGF-β signaling is a key driver in the pathogenesis of several diseases, most notably fibrosis and cancer.[2][3] In advanced cancers, TGF-β can switch from a tumor suppressor to a potent promoter of tumor progression, invasion, and metastasis.[1][4]
Central to this pathway is the Activin receptor-like kinase 5 (ALK5), a serine/threonine kinase that serves as the type I receptor for TGF-β.[1] Upon ligand binding, the type II receptor (TGFβRII) recruits and phosphorylates ALK5, activating it to phosphorylate downstream effectors, primarily SMAD2 and SMAD3.[5][6] This initiates a signaling cascade culminating in the transcriptional regulation of target genes. Given its pivotal role, ALK5 has emerged as a high-value therapeutic target, prompting the development of small molecule inhibitors to disrupt this cascade.[1][7] This guide will compare Compound X to established ALK5 inhibitors to determine its relative potency and potential as a therapeutic agent.
The Inhibitors Under Evaluation
-
Compound X (this compound): The novel compound whose efficacy is the focus of this investigation. Its performance will be benchmarked against the following established inhibitors.
-
SB-431542: A potent and highly selective ATP-competitive inhibitor of ALK4, ALK5, and ALK7.[8][9] It is widely used as a benchmark tool in preclinical research due to its well-defined specificity against the TGF-β/Activin branch of the superfamily, with minimal activity against BMP signaling pathways.[8][10]
-
Galunisertib (LY2157299): A first-in-class, orally bioavailable, and selective inhibitor of ALK5 that has been evaluated in clinical trials for various cancers, including myelodysplastic syndromes and solid tumors.[11][12][13] Its clinical relevance makes it an essential comparator for any new drug candidate.
-
RepSox (SJN 2511): A potent and selective ALK5 inhibitor.[14] It is particularly noted for its ability to replace the transcription factor SOX2 in cellular reprogramming protocols to generate induced pluripotent stem cells (iPSCs), highlighting its robust cellular activity.[14][15]
Experimental Design: A Multi-Tiered Benchmarking Workflow
To comprehensively evaluate the efficacy of Compound X, we employ a logical, three-tiered approach. This workflow is designed to provide a complete picture of the inhibitor's activity, from direct target interaction to broader cellular effects.
Caption: Multi-tiered workflow for inhibitor characterization.
Tier 1: In Vitro Biochemical Kinase Assay
Objective: To determine the direct inhibitory potency of each compound against purified ALK5 kinase.
Causality: This is the most direct test of target engagement. By using a cell-free system, we eliminate variables such as cell permeability and off-target effects, allowing for a pure measurement of the compound's ability to inhibit the enzymatic activity of ALK5. We will use the ADP-Glo™ Kinase Assay, which quantifies ADP production as a direct measure of kinase activity.[16][17]
Protocol: ALK5 Kinase Assay (ADP-Glo™ Format)
-
Reagent Preparation:
-
Compound Dilution:
-
Create a 10-point serial dilution series for Compound X, SB-431542, Galunisertib, and RepSox, typically starting from 100 µM down to the pM range. Use DMSO for initial stock dissolution and 1x Kinase Assay Buffer for serial dilutions, ensuring the final DMSO concentration remains below 1%.
-
-
Kinase Reaction:
-
To a 96-well plate, add 5 µL of each compound dilution.
-
Add 20 µL of the ALK5 enzyme/substrate mix to each well.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubate the plate at 30°C for 45-60 minutes.[18]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each compound.
-
Tier 2: Cell-Based TGF-β Signaling Reporter Assay
Objective: To measure the ability of each compound to inhibit the TGF-β signaling pathway within a live cell context.
Causality: This assay validates the findings from Tier 1 in a more biologically relevant system. It accounts for cell permeability, stability, and engagement with the ALK5 target in its native cellular environment. We will use a cell line engineered with a SMAD-responsive luciferase reporter construct.[20] Upon TGF-β stimulation, activated SMAD complexes drive luciferase expression, which can be blocked by an effective ALK5 inhibitor.[21]
Protocol: SMAD-Responsive Luciferase Reporter Assay
-
Cell Culture:
-
Use a suitable reporter cell line, such as Mink Lung Epithelial Cells stably transfected with a SBE (SMAD Binding Element)-luciferase reporter (TMLC).[21]
-
Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitors in cell culture medium.
-
Pre-treat the cells with the compounds for 1-2 hours.
-
-
TGF-β Stimulation:
-
Stimulate the cells with a sub-maximal (EC80) concentration of recombinant human TGF-β1 (e.g., 0.5-1 ng/mL).[22]
-
Include "unstimulated" (negative control) and "TGF-β1 stimulated, no inhibitor" (positive control) wells.
-
Incubate for 16-24 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells and measure firefly luciferase activity according to the manufacturer's protocol (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the IC50 values by normalizing the luminescent signal to the positive and negative controls and plotting against inhibitor concentration.
-
Caption: Inhibition of the canonical TGF-β/ALK5/SMAD pathway.
Comparative Data Summary
The primary output of these experiments will be the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency. The data should be compiled into a clear, comparative table.
| Compound | ALK5 Kinase IC50 (nM) [Tier 1] | Cellular SBE Reporter IC50 (nM) [Tier 2] |
| Compound X | Experimental Value | Experimental Value |
| SB-431542 | ~94[9][10] | ~100-200 |
| Galunisertib | ~172[23] | ~50-150 |
| RepSox | ~4-23[15][24] | ~20-50 |
Note: Literature values are approximate and can vary based on specific assay conditions. The purpose of the experiment is to generate directly comparable data under identical conditions.
Interpreting the Results:
-
Tier 1 IC50: A lower value indicates higher direct potency against the ALK5 enzyme.
-
Tier 2 IC50: This value reflects the compound's effective potency in a cellular system. A significant increase in the IC50 from Tier 1 to Tier 2 may suggest poor cell permeability or rapid metabolism. Conversely, a value close to the biochemical IC50 indicates excellent cell permeability and target engagement.
Conclusion and Forward Outlook
This guide outlines a systematic and robust methodology for benchmarking the novel compound this compound (Compound X) against established ALK5 inhibitors. By progressing from direct biochemical inhibition to a functional cell-based signaling assay, this workflow provides the critical data needed to assess its potency and cellular efficacy.
References
-
Inman, G. J., Nicolás, F. J., Callahan, J. F., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 62(1), 65–74. [Link]
-
Gao, Y., et al. (2022). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Frontiers in Pharmacology. [Link]
-
Wikipedia. (2023). RepSox. [Link]
-
Wikipedia. (2023). SB-431542. [Link]
-
Santini, V., et al. (2019). Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes. Clinical Cancer Research, 25(23), 6975-6985. [Link]
-
Akhurst, R. J., & Hata, A. (2012). Targeting the TGF-β signaling pathway in human cancer. Nature Reviews Cancer, 12(12), 845-858. [Link]
-
Yingling, J. M., et al. (2004). Development of TGF-β signalling inhibitors for cancer therapy. Nature Reviews Cancer, 4(5), 359-370. [Link]
-
ResearchGate. (2010). A schematic of the TGF-beta signalling pathway. [Link]
-
Santini, V., et al. (2019). Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes. Clinical Cancer Research. [Link]
-
ResearchGate. (2023). Schematic diagram of TGF-β signaling pathway. [Link]
-
Creative Diagnostics. TGF-β/SMAD Signaling Pathway. [Link]
-
Experimental Oncology. (2011). INHIBITION OF TGFβ SIGNALING AND ITS IMPLICATIONS IN ANTICANCER TREATMENTS. [Link]
-
Goumans, M. J., Liu, Z., & ten Dijke, P. (2009). TGF-β signaling in vascular biology and dysfunction. Cell Research, 19(1), 116-127. [Link]
-
REPROCELL. Stemolecule™ ALK5 Inhibitor. [Link]
-
INDIGO Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). [Link]
-
INDIGO Biosciences. Human Transforming Growth Factor Beta Receptors I/II Reporter Assay System (TGFβR). [Link]
-
BPS Bioscience. TGFβR1 (ALK5) Kinase Assay Kit. [Link]
-
SignalChem. Active TGFβR1 (ALK5). [Link]
-
PubMed. (2019). Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes. [Link]
-
Teixeira, A. F., et al. (2014). Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter. Methods in Molecular Biology, 1142, 141-150. [Link]
-
PubMed. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. [Link]
-
BPS Bioscience. SBE Reporter Kit (TGFβ/SMAD signaling pathway). [Link]
-
Reaction Biology. ALK5/TGFBR1 Kinase Assay Service. [Link]
-
Campbell, J., et al. (2022). Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8. STAR Protocols, 3(2), 101314. [Link]
-
Patsnap Synapse. (2024). What are ALK5 inhibitors and how do they work?. [Link]
Sources
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. SB431542 | Cell Signaling Technology [cellsignal.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase II Study of the ALK5 Inhibitor Galunisertib in Very Low-, Low-, and Intermediate-Risk Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RepSox - Wikipedia [en.wikipedia.org]
- 15. apexbt.com [apexbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. rndsystems.com [rndsystems.com]
- 24. stemcell.com [stemcell.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(6-methoxypyridin-3-yl)benzoic Acid
I. Hazard Identification and Risk Assessment
4-(6-methoxypyridin-3-yl)benzoic acid combines the chemical properties of both pyridine and benzoic acid derivatives. Pyridine and its derivatives are known to be hazardous, potentially causing skin and respiratory irritation, with possibilities of systemic effects upon absorption[1]. Similarly, benzoic acid and its derivatives can cause irritation to the skin, eyes, and respiratory tract[2]. An SDS for the structurally similar compound 4-(6-Methoxypyridazin-3-yl)benzoic acid indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[3]. Therefore, it is imperative to treat this compound as a hazardous substance.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[3].
-
Skin Corrosion/Irritation: Causes skin irritation[3].
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation[3].
-
Respiratory Irritation: May cause respiratory irritation[3].
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., butyl rubber or nitrile). Always check the manufacturer's glove compatibility chart. | To prevent skin contact and irritation[2][4]. |
| Eye Protection | Chemical safety goggles. | To protect against splashes and dust that can cause serious eye irritation[2][3]. |
| Lab Coat | A fully-buttoned lab coat. | To protect skin and personal clothing from contamination[2]. |
| Respiratory Protection | Use in a well-ventilated area or a certified laboratory chemical fume hood. For larger quantities or potential for dust generation, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary. | To prevent inhalation of dust or aerosols that may cause respiratory irritation[2][3]. |
III. Waste Collection and Segregation: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2].
Step 1: Waste Container Selection
-
Choose a sealable, airtight, and compatible waste container. This is critical for containing pyridine derivatives[4]. The container should be clearly labeled as hazardous waste.
Step 2: Labeling
-
Attach a completed "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first waste is added[4].
-
The label must clearly identify the contents, including the full chemical name: "this compound". List any solvents or other chemicals mixed in the waste container.
Step 3: Waste Collection
-
Collect waste this compound in its pure form or in solution.
-
If collecting solid waste, avoid creating dust. If necessary, moisten the material slightly with a compatible solvent (e.g., isopropanol) before transferring it to the waste container[5].
-
For solutions, carefully pour the waste into the designated container, avoiding splashes.
Step 4: Storage of Waste Container
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition[4].
-
Crucially, segregate the waste container from incompatible materials such as strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (especially nitric acid), and bases[4][5].
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
Navigating the Safe Handling of 4-(6-methoxypyridin-3-yl)benzoic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential safety and logistical information for 4-(6-methoxypyridin-3-yl)benzoic acid, a compound of interest in medicinal chemistry. By synthesizing data from closely related analogues and established laboratory safety principles, this document offers a robust framework for its safe handling, from initial risk assessment to ultimate disposal.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Based on this analogue, this compound should be treated as a substance with the following potential hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Respiratory Irritation (Category 3): May cause respiratory irritation.
These classifications are consistent with the known hazards of substituted benzoic acids, which commonly exhibit irritant properties[2][3][4][5]. Therefore, all handling procedures must be designed to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound, particularly in its solid, powdered form.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient.[1] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body | Laboratory coat | Protects against incidental contact with skin and clothing. |
| Respiratory | NIOSH-approved respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[6] |
Always wash hands thoroughly after handling the compound, even when gloves have been worn[4][7][8].
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity. The following diagram outlines the recommended procedure for handling this compound in a laboratory setting.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

